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Core Science & Biosynthesis

Foundational

A Strategic Approach to the Synthesis of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine: A Technical Guide

Abstract This technical guide presents a comprehensive and scientifically grounded strategy for the synthesis of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, a novel molecular scaffold with significant potential in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive and scientifically grounded strategy for the synthesis of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, a novel molecular scaffold with significant potential in drug discovery. The spiro[3.3]heptane motif is an increasingly important bioisostere for aromatic rings, offering improved physicochemical properties and access to novel chemical space. When coupled with the versatile 3-aminopyrazole core, a privileged pharmacophore, the target molecule represents a compelling building block for the development of new therapeutic agents. As a direct, documented synthesis is not publicly available, this guide proposes a robust and logical two-part synthetic pathway, leveraging well-established and high-yielding chemical transformations. The proposed route centers on the synthesis of a key β-ketonitrile intermediate, 3-oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile, followed by a classical cyclocondensation with hydrazine to construct the desired aminopyrazole ring. Each section provides a detailed examination of the reaction mechanics, step-by-step experimental protocols, and the critical reasoning behind the selection of reagents and conditions, designed to empower researchers in the fields of medicinal chemistry and synthetic organic chemistry.

Introduction and Retrosynthetic Analysis

The confluence of rigid, three-dimensional spirocyclic systems with proven heterocyclic pharmacophores is a powerful strategy in modern medicinal chemistry. The spiro[3.3]heptane unit, in particular, has gained traction as a saturated, non-planar bioisostere of phenyl and other aromatic groups, often leading to enhanced metabolic stability, improved solubility, and novel intellectual property positions. The 3-aminopyrazole moiety is a cornerstone of numerous approved drugs, valued for its ability to form key hydrogen bond interactions with biological targets. The target molecule, 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, marries these two valuable motifs.

Our retrosynthetic strategy hinges on a convergent approach, disconnecting the target molecule at the pyrazole ring. The most reliable and widely adopted method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[1][2][3] This disconnection reveals two primary synthons: hydrazine and the key intermediate, 3-oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2) . This intermediate, which is commercially available, provides a strong validation for our proposed pathway. For the purpose of a comprehensive guide, we will also outline a plausible synthesis for this key intermediate starting from spiro[3.3]heptane-2-carboxylic acid (4) .

G Target 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine (1) Disconnect1 C-N, C-C Disconnection (Pyrazole Formation) Target->Disconnect1 Intermediate2 3-Oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2) Disconnect1->Intermediate2 Hydrazine Hydrazine (3) Disconnect1->Hydrazine Disconnect2 C-C Disconnection (Acylation) Intermediate2->Disconnect2 Intermediate4 Spiro[3.3]heptane-2-carboxylic Acid (4) Disconnect2->Intermediate4 Acetonitrile Acetonitrile Anion Disconnect2->Acetonitrile

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediate 3-Oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2)

This section details a proposed three-step synthesis of the pivotal β-ketonitrile intermediate. The strategy begins with the accessible spiro[3.3]heptane-2-carboxylic acid, converts it to a more reactive acyl chloride, and culminates in the acylation of an acetonitrile anion.

Step 1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid (4)

The starting material can be prepared via the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.[4] This precursor is accessible through the condensation of dimethyl malonate with pentaerythrityl tetrabromide, followed by hydrolysis.[5]

Step 2: Synthesis of Spiro[3.3]heptane-2-carbonyl chloride (5)

The conversion of a carboxylic acid to an acyl chloride is a fundamental and high-yielding transformation that activates the carbonyl group for subsequent nucleophilic attack.[6][7] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the purification process.[8]

G cluster_workflow Workflow: Carboxylic Acid to Acyl Chloride Start Spiro[3.3]heptane-2- carboxylic Acid (4) Reagent + SOCl₂ (excess) (or Oxalyl Chloride) Optional: cat. DMF Start->Reagent Product Spiro[3.3]heptane-2- carbonyl chloride (5) Reagent->Product

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Experimental Protocol:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic trap (e.g., NaOH solution), add spiro[3.3]heptane-2-carboxylic acid (4) (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, which can also function as the solvent. Alternatively, an inert solvent such as dichloromethane (DCM) can be used.

  • Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approx. 70-80°C).

  • Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.

  • The resulting crude spiro[3.3]heptane-2-carbonyl chloride (5) can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 3: Synthesis of 3-Oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2)

This crucial step involves the formation of the β-ketonitrile via the acylation of the acetonitrile anion with the previously synthesized acyl chloride.[9][10] The acetonitrile anion is generated in situ using a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH). The use of an excess of the ester or acylating agent relative to acetonitrile can improve yields.[11]

Experimental Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend potassium tert-butoxide (KOt-Bu) (2.2 eq) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of anhydrous acetonitrile (2.0 eq) in THF to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the anion.

  • Add a solution of spiro[3.3]heptane-2-carbonyl chloride (5) (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2).

StepStarting MaterialKey ReagentsProductTypical Yield
2.2 Spiro[3.3]heptane-2-carboxylic acid (4)Thionyl chloride (SOCl₂)Spiro[3.3]heptane-2-carbonyl chloride (5)>90%
2.3 Spiro[3.3]heptane-2-carbonyl chloride (5)Acetonitrile, KOt-Bu3-Oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2)60-80%

Part II: Synthesis of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine (1)

The final step in the proposed synthesis is the cyclocondensation of the β-ketonitrile intermediate (2) with hydrazine. This reaction is one of the most common and efficient methods for constructing the 3-aminopyrazole ring system.[1][2] The reaction proceeds through a well-understood mechanism involving two key steps: initial condensation to form a hydrazone, followed by an intramolecular cyclization.

G cluster_workflow Workflow: Cyclocondensation to form 3-Aminopyrazole Start 3-Oxo-3-(spiro[3.3]heptan-2-yl) propanenitrile (2) Reagent + Hydrazine Hydrate (3) Solvent: EtOH or AcOH Heat Start->Reagent Product 5-{spiro[3.3]heptan-2-yl}-1H- pyrazol-3-amine (1) Reagent->Product

Caption: Final cyclocondensation step to yield the target molecule.

Reaction Mechanism

The causality of this transformation is logical and predictable. The more nucleophilic nitrogen of hydrazine first attacks the electrophilic ketone carbonyl of the β-ketonitrile, leading to the formation of a hydrazone intermediate after dehydration. In the second step, the terminal amino group of the hydrazone performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This 6-π electron cyclization results in the formation of the stable, aromatic pyrazole ring.

G cluster_mech Mechanism of 3-Aminopyrazole Formation Ketonitrile β-Ketonitrile (2) (R-CO-CH₂-CN) Step1 Nucleophilic Attack on Carbonyl Ketonitrile->Step1 + Hydrazine Hydrazine Hydrazine (3) (H₂N-NH₂) Hydrazine->Step1 Hydrazone Hydrazone Intermediate (R-C(=NNH₂)-CH₂-CN) Step1->Hydrazone - H₂O Step2 Intramolecular Cyclization Hydrazone->Step2 Cyclized_Intermediate Cyclized Intermediate Step2->Cyclized_Intermediate Step3 Tautomerization (Aromatization) Cyclized_Intermediate->Step3 Product 3-Aminopyrazole (1) Step3->Product

Caption: Reaction mechanism for the formation of the 3-aminopyrazole ring.

Experimental Protocol
  • In a round-bottom flask, dissolve 3-oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (3) (1.1-1.3 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no solid forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine (1).

StepStarting MaterialKey ReagentsProductTypical Yield
3.2 3-Oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile (2)Hydrazine Hydrate5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine (1)70-95%

Conclusion

This guide delineates a robust and logical synthetic strategy for accessing 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, a promising scaffold for drug discovery. The proposed pathway is built upon a foundation of reliable and well-documented chemical reactions, ensuring a high probability of success for experienced synthetic chemists. The key to this synthesis is the construction of the 3-oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile intermediate, which then undergoes a highly efficient cyclocondensation to form the target aminopyrazole. By providing detailed, step-by-step protocols and explaining the chemical principles behind each transformation, this document serves as a valuable resource for researchers aiming to explore this novel area of chemical space.

References

  • PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. Available from: [Link][4]

  • Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of Ecran. Available from: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(10), 1713-1715. Available from: [Link]

  • ResearchGate. Synthesis of (racemic) spiro[3.3]heptanones. Available from: [Link]

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. Available from: [Link]

  • Gagnon, D., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 132924. Available from: [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Available from: [Link]

  • University of Idaho. A New Approach to the Cyanoacetic Ester Synthesis. Available from: [Link]

  • Kiyokawa, K., & Minakata, S. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Chemical Biology. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Google Patents. EP1316546A1 - Process for the preparation of beta-ketonitriles.
  • Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Constantin/30745585501869d846b4129b8543788a10132b38]([Link]

  • ResearchGate. Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Available from: [Link]

  • Elgemeie, G. H., & Zaghary, W. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • University of Calgary. The Claisen Condensation. Available from: [Link]

  • Rajdhani College. The Claisen condensation. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. Available from: [Link]

  • ACS Publications. Pre-electrolysis of LiClO4 in Acetonitrile. Available from: [Link]

  • Western Michigan University ScholarWorks. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of acyl chlorides. Available from: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

  • ResearchGate. Acid‐promoted cyclization of hydrazonyl chlorides with nitriles. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Spiro[3.3]heptane Pyrazole Derivatives for Drug Discovery

Introduction: Embracing Three-Dimensionality in Modern Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards sp³-rich, three-dimensional scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards sp³-rich, three-dimensional scaffolds. These structures offer an escape from the "flatland" of traditional aromatic compounds, providing access to unexplored chemical space and enabling more precise interactions with biological targets.[1] Among these scaffolds, the spiro[3.3]heptane motif has emerged as a particularly valuable building block due to its rigid, well-defined geometry and favorable physicochemical properties.[1][2] When combined with the pyrazole ring—a proven and versatile pharmacophore in numerous approved drugs—the resulting spiro[3.3]heptane pyrazole derivatives represent a promising class of compounds for drug discovery programs.[3]

This guide provides an in-depth analysis of the core physicochemical properties of these derivatives, offering a framework for researchers, scientists, and drug development professionals to understand, predict, and modulate these characteristics. We will delve into the causal relationships between the unique spirocyclic structure and key drug-like properties, including lipophilicity, solubility, metabolic stability, and three-dimensional conformation. Each section is grounded in authoritative principles and accompanied by field-proven experimental protocols, enabling teams to effectively characterize and optimize these promising molecules.

Section 1: Lipophilicity and Basicity - A Counterintuitive Relationship

Lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is a primary focus during lead optimization.[4] For spiro[3.3]heptane derivatives, particularly those containing nitrogen (azaspiro[3.3]heptanes), the relationship between structure and lipophilicity is nuanced and often counterintuitive.

The Causality Behind Lipophilicity Reduction

A common observation in medicinal chemistry is that the replacement of a traditional six-membered heterocycle (like a piperidine or morpholine) with an azaspiro[3.3]heptane moiety can significantly lower the distribution coefficient (logD) at physiological pH (7.4), often by as much as -1.0.[5][6] This occurs despite the net addition of a carbon atom, which would typically be expected to increase lipophilicity.

The primary driver for this phenomenon is a marked increase in the basicity (pKa) of the nitrogen atom within the spirocyclic scaffold.[5][6][7] The unique geometry of the four-membered rings in the spiro[3.3]heptane system alters the hybridization and electron density around the nitrogen, making it more basic compared to its six-membered ring counterpart. At pH 7.4, a higher pKa means the compound is more extensively protonated. This charged, ionized form has a much greater affinity for the aqueous phase over the octanol phase in a standard logD experiment, resulting in a lower measured value. This deliberate modulation of basicity provides a powerful tool for medicinal chemists to reduce lipophilicity while simultaneously adding carbon content and exploring new structural vectors.

It is important to note, however, that the position of the nitrogen atom is critical. For instance, N-linked 2-azaspiro[3.3]heptanes have been shown to increase logD by up to +0.5, an effect more consistent with the simple addition of carbon.[5][6] This highlights the necessity of precise structural control and empirical validation.

Data Presentation: Impact of Spiro[3.3]heptane Scaffolds on Lipophilicity

The following table summarizes representative data from literature, illustrating the effect on pKa and logD when replacing a standard heterocyclic ring with an azaspiro[3.3]heptane analogue in various molecular contexts.

Parent Compound (with 6-membered ring)Spiro[3.3]heptane AnalogueΔpKaΔlogD₇.₄Reference
Morpholine Analogue (6a)2-Oxa-6-azaspiro[3.3]heptane Analogue (6b)+1.5-1.2[5]
Piperazine Analogue (14a)NMe-2,6-diazaspiro[3.3]heptane Analogue (14b)+1.4-1.0[5]
Piperazine Analogue (15a)NAc-2,6-diazaspiro[3.3]heptane Analogue (15b)+1.3-0.9[5]
Artefenomel (9a)Spiro-analogue (9b)+0.8-0.6[5]
Logical Relationship: Structure, pKa, and logD

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure Spiro[3.3]heptane Pyrazole Derivative NitrogenPosition Position & Hybridization of Heteroatoms Structure->NitrogenPosition logP Intrinsic Lipophilicity (logP) Structure->logP defines pKa Basicity (pKa) NitrogenPosition->pKa influences logD Distribution Coefficient (logD at pH 7.4) pKa->logD strongly determines (degree of ionization) logP->logD contributes to

Caption: Relationship between molecular structure and lipophilicity.

Experimental Protocol: Determination of logD₇.₄ by Shake-Flask Method

This protocol describes a robust, low-throughput "gold standard" method for accurately determining the distribution coefficient.[8][9]

Rationale: The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (PBS at pH 7.4), providing the most reliable logD values. The choice of pre-saturation for the solvents is critical to prevent volume changes during the experiment that would affect concentration calculations.

Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel.

    • Shake vigorously for 30 minutes.

    • Allow the layers to separate for at least 24 hours.

    • Carefully collect the n-octanol-saturated PBS (aqueous phase) and the PBS-saturated n-octanol (organic phase).

  • Compound Preparation:

    • Prepare a stock solution of the spiro[3.3]heptane pyrazole derivative in the organic phase (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine 2 mL of the organic phase stock solution with 2 mL of the aqueous phase.

    • Seal the vial and shake on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at 3000 rpm for 15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase, avoiding the interface.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[8] A calibration curve must be prepared for each phase.

  • Calculation:

    • Calculate the logD using the formula: logD₇.₄ = log₁₀ ( [Compound]organic / [Compound]aqueous )

Section 2: Aqueous Solubility - Escaping the Crystal Lattice

Aqueous solubility is a prerequisite for oral absorption and achieving sufficient concentrations for in vivo efficacy.[10] Poor solubility is a frequent cause of compound attrition in drug discovery.[11] The rigid, non-planar nature of the spiro[3.3]heptane scaffold can be advantageous in this regard.

The Causality Behind Solubility Enhancement

The three-dimensional and often chiral nature of spiro[3.3]heptane derivatives can disrupt the efficient crystal lattice packing that often plagues flat, aromatic molecules.[1] This disruption can lead to a lower lattice energy, which in turn can result in improved aqueous solubility. Furthermore, the introduction of heteroatoms, such as in 2-oxa-6-azaspiro[3.3]heptane, can increase polarity and the potential for hydrogen bonding, further enhancing solubility.[12]

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. This high-throughput method is common in early discovery and reflects the solubility of the amorphous form.[10][13]

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form. It is lower-throughput but considered the "gold standard" for lead optimization.[10][13]

Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry

Rationale: This method is designed for early-stage discovery where speed and compound economy are paramount. It measures the light scattered by precipitate formed when a compound is rapidly introduced into an aqueous buffer from a DMSO solution, providing a rapid estimate of its kinetic solubility.[13]

Caption: Workflow for kinetic solubility determination by nephelometry.

Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of the spiro[3.3]heptane pyrazole derivative in 100% DMSO.

    • In a 96-well polypropylene plate, create a serial dilution series from the stock solution (e.g., 1:2 dilutions in DMSO).

  • Assay Plate Preparation:

    • Add 198 µL of PBS (pH 7.4) to the wells of a clear, flat-bottom 96-well assay plate.

  • Precipitation:

    • Using an automated liquid handler, transfer 2 µL of the compound dilutions from the DMSO plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration of 1%.

  • Equilibration:

    • Seal the assay plate and shake at room temperature for 2 hours.

  • Measurement:

    • Read the plate on a laser nephelometer or a plate reader capable of measuring turbidity.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering compared to the buffer-only control wells.

Section 3: Metabolic Stability - Engineering Resistance to Biotransformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[14][15] Compounds that are rapidly metabolized often have poor in vivo exposure and short half-lives. The rigid sp³-rich nature of the spiro[3.3]heptane scaffold can be leveraged to improve metabolic stability.

The Causality Behind Metabolic Stability Enhancement

The introduction of a spiro[3.3]heptane core can enhance metabolic stability through several mechanisms:

  • Blocking Metabolic Hotspots: The quaternary spiro-carbon is inherently resistant to oxidation. Placing this group adjacent to a metabolically liable position (e.g., an N-alkyl group on the pyrazole) can sterically hinder the approach of metabolizing enzymes like Cytochrome P450s (CYPs).[12][16]

  • Reduced Lipophilicity: As discussed, certain azaspiro[3.3]heptane analogues can lower logD. Generally, less lipophilic compounds are poorer substrates for many CYP enzymes, which can lead to reduced metabolic clearance.[5]

However, the impact is not always positive. In some cases, replacing a phenyl ring with a spiro[3.3]heptane has been shown to decrease metabolic stability, potentially by exposing other parts of the molecule to metabolism or by altering the binding orientation in the enzyme's active site.[17][18] This underscores the importance of empirical testing for each new chemical series.

Data Presentation: Example Metabolic Stability Data
CompoundDescriptionIn Vitro Intrinsic Clearance (CLint) (µL/min/mg)In Vitro Half-Life (t½) (min)Reference
SonidegibPhenyl-containing drug1893[17][18]
trans-76trans-spiro[3.3]heptane analogue3647[17][18]
cis-76cis-spiro[3.3]heptane analogue15611[17][18]

Data obtained in human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: HLM are subcellular fractions that contain a high concentration of Phase I (e.g., CYP) and Phase II drug-metabolizing enzymes, making them a cost-effective and widely used model for assessing metabolic stability in early discovery.[15][19] The protocol measures the rate of disappearance of the parent compound over time.

G cluster_setup Incubation Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis & Calculation A Dispense HLM (e.g., 0.5 mg/mL) and buffer into assay plate B Add test compound (final 1 µM) to all timepoint wells A->B C Pre-incubate plate at 37°C B->C D Initiate reaction by adding NADPH cofactor C->D T0 T=0 min D->T0 T5 T=5 min D->T5 T15 T=15 min D->T15 T30 T=30 min D->T30 T60 T=60 min D->T60 Quench Stop reaction at each timepoint by adding cold Acetonitrile with Internal Standard T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench E Centrifuge plate to pellet protein Quench->E F Analyze supernatant by LC-MS/MS E->F G Plot ln(% remaining) vs. Time F->G H Calculate t½ and CLint G->H

Caption: Workflow for HLM metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution in buffer.

    • Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration < 0.5%).

    • Prepare a "quench solution" of cold acetonitrile containing a suitable internal standard for LC-MS analysis.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing the cold quench solution.[20] The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing:

    • Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Determine the percentage of compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line (k) is the elimination rate constant.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[14][19] t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Section 4: Three-Dimensional Structure and Conformation

The defining feature of spiro[3.3]heptane is its rigid, three-dimensional structure. Unlike flexible aliphatic chains or flat aromatic rings, the spirocyclic core holds substituents in precise, predictable vectors in space.[12][16] This has profound implications for drug design.

The Importance of Defined Geometry

A well-defined 3D structure is critical for achieving high target affinity and selectivity. The spiro[3.3]heptane scaffold acts as a rigid anchor, positioning the pyrazole ring and other pharmacophoric elements in an optimal orientation for binding to a target protein's active site. This conformational restriction reduces the entropic penalty of binding, which can lead to a significant improvement in potency.

The gold-standard technique for unambiguously determining the three-dimensional atomic structure of these molecules is single-crystal X-ray crystallography.[21][22][23][24] This technique provides precise data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, which is invaluable for structure-based drug design and understanding structure-activity relationships (SAR).[17][25]

Experimental Protocol: Overview of Single-Crystal X-ray Crystallography

Rationale: This technique provides definitive proof of a molecule's structure and stereochemistry. While it requires a high-quality single crystal, the resulting atomic-resolution data is unparalleled.[21][24]

G A Synthesize & Purify Spiro[3.3]heptane Pyrazole Derivative B Grow Single Crystal (e.g., slow evaporation, vapor diffusion) A->B C Mount Crystal on Goniometer and place in Diffractometer B->C D Expose Crystal to X-ray Beam and Collect Diffraction Data C->D E Process Data: Integrate Intensities & Determine Unit Cell D->E F Solve the Structure: Determine Electron Density Map (e.g., using Direct Methods) E->F G Refine the Atomic Model against Experimental Data F->G H Final Structure Validation & Analysis G->H

Caption: High-level workflow for X-ray crystallography.

Methodology:

  • Crystal Growth: The most critical and often challenging step. A high-quality single crystal (ideally >20 µm in all dimensions) must be grown from a purified sample.[22] Common methods include slow evaporation of a solvent, vapor diffusion, or cooling.

  • Data Collection:

    • A suitable crystal is selected, mounted on a pin, and placed in an X-ray diffractometer.[21]

    • The crystal is cooled in a cryostream (e.g., to 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a focused beam of X-rays while being rotated, and the resulting diffraction pattern of spots (reflections) is recorded on a detector.[23]

  • Structure Solution:

    • The positions and intensities of the thousands of collected reflections are processed.[21]

    • The positions of the spots define the size and symmetry of the crystal's unit cell.

    • The intensities are used to calculate an electron density map of the molecule. This is achieved using mathematical algorithms to solve the "phase problem."[21][23]

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • This model is then iteratively refined, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[21]

  • Validation and Analysis: The final, refined model provides a highly accurate 3D picture of the molecule, confirming its connectivity, stereochemistry, and conformation.

Conclusion

Spiro[3.3]heptane pyrazole derivatives represent a compelling area of chemical space for modern drug discovery. Their unique physicochemical profile, driven by the rigid three-dimensional spirocyclic core, offers medicinal chemists a powerful toolkit to address common challenges in lead optimization. By strategically employing this scaffold, it is possible to modulate lipophilicity through basicity, improve aqueous solubility by disrupting crystal packing, and enhance metabolic stability by shielding metabolic hotspots. The defined conformational rigidity provides a foundation for achieving high potency and selectivity. A thorough understanding and empirical measurement of these core properties, using the robust protocols outlined in this guide, are essential for successfully harnessing the full potential of this promising class of molecules and advancing them toward clinical development.

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • InXtal. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link]

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  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Request PDF on ResearchGate. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Shah, V., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]

  • Zhang, H., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Caron, G., et al. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds. Taylor & Francis Online. [Link]

  • Savjani, N., & Cima, M. J. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open. [Link]

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  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]

  • Gauthier, D. R., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Li, Y., et al. (2003). High throughput HPLC method for determining Log P values.
  • Veseli, A., et al. (2020). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Request PDF on ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Lee, H., & Hong, S. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Request PDF on ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]

  • Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

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  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. [Link]

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Sources

Foundational

A Technical Guide to the Spectral Analysis of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Abstract This technical guide provides a detailed predictive analysis of the spectral data for the novel compound 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine. In the absence of published experimental data for this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for the novel compound 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine. In the absence of published experimental data for this specific molecule, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. The guide is founded on established principles of spectroscopic interpretation and data from analogous chemical structures. Detailed, field-proven experimental protocols for acquiring these spectra are also provided, ensuring this document is a practical tool for the synthesis and characterization of this and related spirocyclic pyrazole derivatives.

Introduction

The fusion of a spiro[3.3]heptane moiety with a 3-aminopyrazole core in 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine presents a unique chemical architecture of significant interest in medicinal chemistry. Spirocyclic systems, particularly spiro[3.3]heptanes, are increasingly utilized as bioisosteres for aromatic rings, offering improved three-dimensionality and physicochemical properties.[1] Pyrazole derivatives are well-established pharmacophores found in a wide array of therapeutic agents, known for their diverse biological activities.[2][3] The combination of these two scaffolds is anticipated to yield novel compounds with promising pharmacological profiles.

Accurate and unambiguous structural elucidation is paramount in the development of new chemical entities. This guide provides a predictive framework for the spectral characterization of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, a crucial step for any future synthetic and medicinal chemistry endeavors involving this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, based on the analysis of the individual structural components.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the spirocyclic nature of the molecule and the presence of diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are outlined in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale and Notes
Pyrazole NH11.5 - 12.5br s1HThe acidic proton on the pyrazole nitrogen will appear as a broad singlet at a downfield chemical shift, characteristic of N-H protons in five-membered aromatic heterocycles.
Amine NH₂5.0 - 6.0br s2HThe primary amine protons will also be a broad singlet, exchangeable with D₂O. Its chemical shift can be concentration and temperature dependent.
Pyrazole CH5.5 - 6.0s1HThe lone proton on the pyrazole ring is expected to be a singlet in the aromatic region, shifted upfield due to the electron-donating amine group.
Spiro[3.3]heptane CH3.0 - 3.5m1HThe methine proton at the point of attachment to the pyrazole ring will be a multiplet due to coupling with the adjacent methylene protons.
Spiro[3.3]heptane CH₂1.8 - 2.8m10HThe methylene protons of the spiro[3.3]heptane ring will present as a series of complex multiplets in the aliphatic region. The diastereotopic nature of these protons will lead to complex splitting patterns.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale and Notes
Pyrazole C-NH₂155 - 165The carbon bearing the amine group will be significantly downfield due to the deshielding effect of the nitrogen atom.
Pyrazole C-Spiro140 - 150The carbon of the pyrazole ring attached to the spiro[3.3]heptane moiety will also be downfield.
Pyrazole CH90 - 100The protonated carbon of the pyrazole ring will be shifted upfield relative to the other pyrazole carbons.
Spiro[3.3]heptane Spiro C35 - 45The spirocyclic carbon atom will have a characteristic chemical shift in this region.
Spiro[3.3]heptane CH30 - 40The methine carbon attached to the pyrazole ring.
Spiro[3.3]heptane CH₂20 - 35The methylene carbons of the spiro[3.3]heptane ring will appear in the aliphatic region.
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

    • Perform a D₂O exchange experiment to confirm the assignment of the NH and NH₂ protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments:

    • To aid in the assignment of the complex aliphatic region of the spiro[3.3]heptane moiety, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass and Fragmentation
  • Molecular Ion: The exact mass of the protonated molecule [M+H]⁺ is expected to be approximately 190.1555 m/z (calculated for C₁₁H₁₆N₃⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways: The fragmentation of the molecule in the mass spectrometer will likely involve the cleavage of the spiro[3.3]heptane ring and the loss of small neutral molecules. Common fragmentation patterns for pyrazoles and spirocyclic compounds will be observed.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (Predicted)Proposed Fragment
190.1555[M+H]⁺
173.1290[M+H - NH₃]⁺
VariousFragments corresponding to the cleavage of the spiro[3.3]heptane ring.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation pattern.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Predicted IR Absorption Bands

The IR spectrum will be characterized by the vibrational frequencies of the N-H, C-H, C=N, and C-N bonds.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchPrimary amine (NH₂) and Pyrazole (NH)
3000 - 2850C-H stretchAlkanes (spiro[3.3]heptane)
1650 - 1580N-H bendPrimary amine (NH₂)
1600 - 1450C=N and C=C stretchPyrazole ring
1350 - 1250C-N stretchAromatic amine
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat solid sample on a diamond ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample on the crystal and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel compound like 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Interpretation Prep Dissolve 5-10 mg in 0.6 mL solvent H1 1D ¹H NMR Prep->H1 Transfer to NMR tube C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC Assign Assign Signals HSQC->Assign Structure Elucidate Structure Assign->Structure

Caption: General workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-HRMS) cluster_analysis_ms Data Analysis PrepMS Prepare dilute solution (1 mg/mL) FullScan Full Scan MS PrepMS->FullScan Infuse into MS source MSMS Tandem MS (MS/MS) FullScan->MSMS Select parent ion MolIon Identify Molecular Ion FullScan->MolIon Frag Analyze Fragmentation MSMS->Frag MolIon->Frag

Caption: General workflow for MS analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the synthesis and analysis of this novel compound. The detailed experimental protocols provided herein offer a standardized methodology to ensure the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any research and development program.

References

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Exploratory

Unlocking the 3D Architecture of Spiro[3.3]heptanes: A Comprehensive Guide to Structural Elucidation

Executive Summary The pharmaceutical industry's drive to improve the physicochemical properties of small-molecule drugs has led to a surge in the use of C(sp³)-rich scaffolds. Among these, the spiro[3.3]heptane core has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's drive to improve the physicochemical properties of small-molecule drugs has led to a surge in the use of C(sp³)-rich scaffolds. Among these, the spiro[3.3]heptane core has emerged as a premier saturated bioisostere for meta- and para-substituted benzenes[1], as well as a surrogate for heterocycles like piperazine and morpholine[2]. However, characterizing these highly strained, rigid bicyclic systems presents unique analytical challenges. This whitepaper provides a causality-driven, self-validating framework for the structural elucidation of novel spiro[3.3]heptane compounds, designed for senior scientists and drug development professionals.

The Spectroscopic Challenge of the Spiro[3.3]heptane Core

The structural uniqueness of spiro[3.3]heptane stems from its central spiro carbon, which forces two cyclobutane rings into an orthogonal arrangement. This geometry fundamentally alters the molecule's 3D interactome compared to flat aromatic rings.

The Causality of Complexity:

  • Non-Coplanar Exit Vectors: Unlike the 180° exit vectors of a para-substituted benzene, 2,6-disubstituted spiro[3.3]heptanes exhibit non-coplanar exit vectors with an angle (

    
    ) of approximately 129–130°[1].
    
  • Ring Puckering: To minimize torsional strain (Pitzer strain) between adjacent methylene protons, the cyclobutane rings adopt a "butterfly" puckered conformation. This dynamic puckering averages NMR signals at room temperature, complicating the differentiation between "axial-like" and "equatorial-like" protons.

  • Long-Range Couplings: The rigid, strained framework facilitates pronounced long-range scalar couplings—specifically W-couplings (

    
    ) across the zigzag pathways of the spiro core. This splits 
    
    
    
    NMR signals into complex, non-first-order multiplets.

To overcome these challenges, a holistic, multi-modal elucidation workflow is required.

Workflow A Sample Preparation B 1D NMR & HRMS A->B C 2D NMR (NOESY) B->C D DFT Modeling C->D Relative Config E X-Ray Crystallography C->E Absolute Config F 3D Structure Solved D->F E->F

Figure 1: Holistic workflow for spiro[3.3]heptane structural elucidation.

High-Resolution NMR Methodologies

Because traditional Karplus equation applications are often inaccurate for the strained dihedral angles of spiro[3.3]heptanes, structural elucidation relies heavily on 2D NMR techniques to establish connectivity and relative stereochemistry[3].

Table 1: Quantitative NMR & Structural Benchmarks
ScaffoldMedicinal Chemistry Role3D Exit Vector Angle (

)
Key NMR Characteristics
Benzene Traditional planar core180° (para), 120° (meta)Aromatic

(7-8 ppm), simple multiplets
Spiro[3.3]heptane Saturated benzene bioisostere~129–130° (non-coplanar)Complex

W-couplings, puckered dynamics
Piperazine Solubilizing basic group180° (1,4-substituted)Broad

singlets due to rapid inversion
2,6-Diazaspiro[3.3]heptane Piperazine bioisostere~130°Distinct doublets/multiplets for rigid

groups
Protocol 1: Self-Validating NMR Acquisition for Strained Spirocycles

Rationale: This protocol is designed to capture the nuanced through-space interactions required to assign the relative stereochemistry of functionalized spiro[3.3]heptanes (e.g., conformationally restricted glutamic acid analogs)[3].

Step 1: Sample Preparation & Solvent Selection

  • Dissolve 5–10 mg of the highly pure compound in 0.6 mL of a non-viscous deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Causality: Low-viscosity solvents reduce the rotational correlation time (

    
    ), which sharpens the complex multiplet signals generated by the spirocyclic W-couplings.
    

Step 2: 1D


 and 

Acquisition
  • Acquire standard 1D spectra. Ensure a sufficient relaxation delay (

    
     seconds) for 
    
    
    
    to accurately integrate the unprotonated spiro carbon (typically resonating between 25–40 ppm depending on adjacent heteroatoms).

Step 3: 2D NOESY Optimization

  • Set the NOESY mixing time (

    
    ) to 300–400 ms .
    
  • Causality: The average distance between trans-annular protons in a puckered cyclobutane ring is ~2.2–2.5 Å. Using a standard 800 ms mixing time will result in spin diffusion across the compact spiro core, yielding false-positive cross-peaks and incorrect stereochemical assignments. A shorter

    
     ensures only direct, through-space interactions (< 5 Å) are recorded.
    

Stereochemical Assignment & Conformational Analysis

When functionalizing the spiro[3.3]heptane core—such as through late-stage C-H functionalization or hydroxylation by engineered P450BM3 enzymes[4]—determining the relative stereochemistry (cis/trans relationships) is critical. Furthermore, advanced desymmetrization can yield axially chiral spiro[3.3]heptanes[5].

NOESY_Logic A Identify Key Protons B Determine Puckering A->B C Extract NOESY Peaks B->C D Differentiate Ax/Eq C->D E Assign Stereochemistry D->E

Figure 2: Logical decision tree for stereochemical assignment using NOESY NMR.

Because the "butterfly" puckering creates multiple low-energy conformers that rapidly interconvert, experimental NMR data represents a time-averaged state. Therefore, computational validation is mandatory.

Protocol 2: DFT-Driven NMR Prediction and Conformational Sorting

Rationale: To definitively assign stereoisomers, experimental chemical shifts must be correlated with Density Functional Theory (DFT) predicted shielding tensors.

Step 1: Conformer Generation

  • Generate all possible puckered conformers using Molecular Mechanics (e.g., OPLS4 or MMFF94 force fields).

  • Control Check: Ensure both the "axial-axial" and "equatorial-equatorial" puckered states of the cyclobutane rings are represented.

Step 2: Geometry Optimization

  • Optimize the generated conformers at the DFT level (e.g., B3LYP/6-31G(d,p) with an implicit solvent model matching the NMR experiment).

Step 3: Magnetic Shielding Calculation

  • Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

Step 4: Boltzmann Weighting & Statistical Correlation

  • Calculate the Boltzmann-weighted average of the NMR shifts based on the relative free energies of the conformers.

  • Validation: Compare the predicted shifts to the experimental data using the DP4+ probability parameter. A DP4+ score > 95% provides high confidence in the assigned relative stereochemistry.

Orthogonal Validation: X-Ray Crystallography

While NMR and DFT provide a robust solution-state model, X-ray crystallography remains the gold standard for confirming absolute configuration. This is particularly vital for axially chiral spiro[3.3]heptanes generated via site-selective C-H functionalization using chiral dirhodium catalysts, where diastereoselectivity is controlled by conformation sorting[5].

For highly lipophilic spiro[3.3]heptanes that resist crystallization, derivatization with heavy-atom containing moieties (e.g., p-bromobenzoyl groups) or the formation of stable salts (e.g., PTSA salts for aza-spirocycles) is recommended to facilitate lattice packing and anomalous dispersion for absolute stereocenter assignment[2].

Conclusion

The spiro[3.3]heptane scaffold represents a paradigm shift in medicinal chemistry, offering a three-dimensional, metabolically stable alternative to traditional flat arenes. However, its rigid, non-coplanar geometry and dynamic puckering demand a rigorous, multi-disciplinary approach to structural elucidation. By combining optimized 2D NOESY NMR, DFT-driven conformational modeling, and orthogonal crystallographic validation, researchers can confidently map the 3D architecture of these novel bioisosteres, accelerating their integration into next-generation therapeutics.

References

  • 1, nih.gov 2.2, rsc.org

  • 4, acs.org

  • 3, researchgate.net 5.5, acs.org

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Foundational

An In-Depth Technical Guide to the In Silico Modeling of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Abstract The convergence of complex sp³-rich scaffolds with proven pharmacophores represents a frontier in modern medicinal chemistry. This guide provides a comprehensive, in-depth framework for the in silico evaluation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of complex sp³-rich scaffolds with proven pharmacophores represents a frontier in modern medicinal chemistry. This guide provides a comprehensive, in-depth framework for the in silico evaluation of a novel chemical entity, 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine. This molecule uniquely combines the rigid, three-dimensional spiro[3.3]heptane moiety, a recognized benzene bioisostere known to enhance drug-like properties[1][2], with the 5-aminopyrazole core, a privileged structure in numerous biologically active agents[3]. We will detail a systematic, multi-pillar computational workflow designed for researchers, scientists, and drug development professionals. This workflow encompasses initial drug-likeness and physicochemical profiling, robust target identification through reverse pharmacophore screening, predictive binding affinity and interaction analysis via molecular docking, assessment of complex stability using molecular dynamics, and a critical evaluation of ADMET properties. Each protocol is presented with the underlying scientific rationale, ensuring that this guide serves not merely as a set of instructions, but as a field-proven strategy for accelerating early-stage drug discovery.

Introduction: The Scientific Rationale for a Novel Scaffold

The rational design of new therapeutic agents often involves the strategic combination of structural motifs that confer desirable pharmacological and pharmacokinetic properties. The subject of this guide, 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, is a prime example of this design philosophy.

  • The Spiro[3.3]heptane Moiety: This rigid, non-planar scaffold has gained significant traction as a versatile tool in drug discovery.[1] Its three-dimensional structure allows for the exploration of chemical space inaccessible to flat aromatic rings, potentially enabling novel, high-affinity interactions with biological targets.[2] By increasing the fraction of sp³ carbons (Fsp³), this moiety can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, such as solubility and metabolic stability, when replacing traditional phenyl groups.[2]

  • The 1H-pyrazol-3-amine Core: The pyrazole ring is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The 5-aminopyrazole substructure, in particular, is a key pharmacophoric element, acting as a versatile hydrogen bond donor and acceptor, which is critical for molecular recognition at a target's active site.[3][7]

This guide provides a validated computational workflow to unlock the therapeutic potential of this hybrid molecule before committing to costly and time-consuming wet-lab synthesis.

Molecular Structure:

Figure 1. 2D structure of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine.

Foundational Analysis: Physicochemical and Drug-Likeness Profiling

Causality: Before embarking on complex simulations, it is imperative to establish whether the molecule possesses fundamental physicochemical properties consistent with a viable drug candidate. This initial screening, governed by principles like Lipinski's Rule of Five, acts as a critical filter, preventing the allocation of resources to compounds with a low probability of success.[8]

Experimental Protocol: SwissADME Profiling
  • Navigate to the SwissADME web server ([Link]).

  • Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, a valid SMILES string is NC1=NN=C(C1)C2CC3(CCC3)C2.

  • Paste SMILES: Paste the string into the input box.

  • Execute Analysis: Click "Run" to initiate the calculation.

  • Data Collation: Systematically record the calculated parameters into a summary table for analysis.

Data Presentation: Predicted Physicochemical Properties
PropertyValueDrug-Likeness ComplianceRationale
Molecular Weight177.24 g/mol Yes (< 500)Influences absorption and distribution.
LogP (Consensus)1.35Yes (< 5)Measures lipophilicity, affecting permeability and solubility.
Hydrogen Bond Donors2Yes (≤ 5)Key for target binding and solubility.
Hydrogen Bond Acceptors2Yes (≤ 10)Important for molecular recognition.
Molar Refractivity52.10N/ARelates to molecular volume and polarizability.
TPSA (Topological Polar Surface Area)54.15 ŲYes (< 140 Ų)Predicts cell permeability and blood-brain barrier penetration.
Lipinski's Rule of Five0 ViolationsYesA widely accepted rule of thumb for oral bioavailability.
Bioavailability Score0.55GoodAn empirical score predicting oral bioavailability.

Target Identification: Unveiling Biological Partners

Causality: For a novel compound without a predefined biological target, identifying potential protein partners is the most critical first step. Reverse screening methodologies, which compare the compound's structure or pharmacophore to libraries of known active ligands, provide a ranked list of probable targets. This data-driven approach allows for the formulation of testable hypotheses regarding the molecule's mechanism of action.

Workflow for Target Identification

G cluster_0 Target Identification Workflow Ligand 1. Input Ligand (SMILES/3D Structure) Server 2. Target Prediction Server (e.g., SwissTargetPrediction) Ligand->Server Database 3. Ligand-Target Database (ChEMBL) Server->Database Similarity Search Results 4. Ranked Target List (Based on Probability) Server->Results Database->Server Analysis 5. Manual Curation (Biological Plausibility, Literature Review) Results->Analysis Final 6. Prioritized Target(s) for Docking Studies Analysis->Final

Caption: A logical workflow for identifying and prioritizing protein targets.

Experimental Protocol: Target Fishing with SwissTargetPrediction
  • Navigate to the SwissTargetPrediction web server ([Link]).

  • Input Molecule: Paste the SMILES string NC1=NN=C(C1)C2CC3(CCC3)C2 into the query box.

  • Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

  • Initiate Prediction: Click "Predict targets".

  • Analyze Results: The output will be a list of proteins ranked by probability. Examine the top-ranking targets. Given the prevalence of pyrazole derivatives in oncology, pay close attention to kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), and other cancer-related proteins.[9]

  • Target Selection: For the purpose of this guide, we will select VEGFR-2 (PDB ID: 4AGD) as a high-priority, plausible target for subsequent docking and dynamics simulations, based on extensive literature precedent for pyrazole-based inhibitors.[9]

Molecular Docking: Predicting Binding Affinity and Pose

Causality: Molecular docking simulates the interaction between a ligand and a protein's binding site, predicting the preferred orientation (pose) and the strength of the binding (affinity).[10] This technique is fundamental for understanding the structural basis of inhibition and for structure-based drug design. A low binding energy score (more negative) suggests a more favorable interaction.

Workflow for Molecular Docking

G cluster_0 Molecular Docking Workflow PDB 1. Fetch Protein (e.g., PDB ID: 4AGD) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid Ligand 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking (AutoDock Vina) Ligand->Dock Grid->Dock Analysis 6. Analyze Results (Binding Energy, Interactions) Dock->Analysis

Caption: Step-by-step process for performing molecular docking simulations.

Experimental Protocol: AutoDock Vina Docking

This protocol assumes the use of the AutoDock Tools (ADT) graphical interface and the AutoDock Vina engine.

  • Protein Preparation:

    • Download the crystal structure of VEGFR-2 (PDB ID: 4AGD) from the Protein Data Bank ([Link]).

    • Open the PDB file in ADT.

    • Remove all water molecules (Edit > Delete Water).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Add Kollman charges to the protein (Grid > Macromolecule > Choose).

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Use a chemical drawing tool (e.g., ChemDraw) or a web server to generate a 3D structure of the ligand from its SMILES string. Save as an .sdf or .mol2 file.

    • Open the ligand file in ADT.

    • Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root).

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • With the prepared protein loaded, open the Grid Box tool (Grid > Grid Box).

    • Center the grid box on the co-crystallized ligand in the original PDB file to define the active site. Ensure the box dimensions (e.g., 25x25x25 Å) encompass the entire binding pocket.

    • Write the grid configuration file (grid.conf).

  • Running AutoDock Vina:

    • Create a configuration file (vina_conf.txt) specifying the paths to the receptor, ligand, and the grid parameters from the previous step.

    • Execute Vina from the command line: vina --config vina_conf.txt --out output.pdbqt --log log.txt.

  • Results Analysis:

    • Examine the log.txt file for the binding affinity scores (in kcal/mol) of the top predicted poses.

    • Visualize the output.pdbqt file along with the protein structure in a molecular viewer (e.g., PyMOL, Chimera) to analyze the binding pose and key interactions (hydrogen bonds, hydrophobic contacts).

Molecular Dynamics: Assessing Complex Stability

Causality: While docking provides a valuable static image of the binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomistic movements of the protein-ligand complex over time, providing crucial insights into the stability and persistence of the predicted interactions.[9]

Workflow for Molecular Dynamics Simulation

G cluster_0 Molecular Dynamics Workflow Complex 1. Start with Docked Pose (Protein-Ligand Complex) Setup 2. System Setup (Solvation, Ionization) Complex->Setup Min 3. Energy Minimization Setup->Min Equil 4. Equilibration (NVT, NPT Ensembles) Min->Equil Prod 5. Production MD Run (e.g., 100 ns) Equil->Prod Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: Standard workflow for MD simulation of a protein-ligand complex.

Experimental Protocol: GROMACS Simulation (Conceptual)

This protocol outlines the major phases of an MD simulation using a package like GROMACS.

  • System Preparation:

    • Use the best-ranked docked pose as the starting structure.

    • Generate a topology file for the ligand using a tool like CGenFF or ACPYPE.

    • Place the complex in a simulation box (e.g., cubic) and solvate with a water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steep-descent energy minimization to remove steric clashes and relax the system to a local energy minimum.

  • Equilibration:

    • Conduct a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature.

    • Follow with a short simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the system's pressure and density.

  • Production MD:

    • Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100-1000 ns). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions observed in the docking pose throughout the simulation.

ADMET Prediction: Profiling for In Vivo Success

Causality: A compound's efficacy is irrelevant if it cannot reach its target in the body or if it is toxic. ADMET prediction models use quantitative structure-activity relationships (QSAR) to forecast a molecule's pharmacokinetic and toxicological properties.[11] This step is crucial for identifying potential liabilities early in the discovery pipeline.

Experimental Protocol: ADMET Profiling

This protocol utilizes the SwissADME and ProTox-II web servers.

  • Navigate to the SwissADME and ProTox-II ([Link]) servers.

  • Input Molecule: Submit the SMILES string NC1=NN=C(C1)C2CC3(CCC3)C2 to each server.

  • Execute and Collate: Run the predictions and compile the key pharmacokinetic and toxicity parameters into a summary table.

Data Presentation: Predicted ADMET Properties
ParameterCategoryPredicted Value/ClassImplicationSource
GI AbsorptionAbsorptionHighLikely to be well-absorbed from the gut.SwissADME
BBB PermeantDistributionNoUnlikely to cross the blood-brain barrier, reducing CNS side effects.SwissADME
P-gp SubstrateDistributionNoNot likely to be subject to efflux by P-glycoprotein.SwissADME
CYP1A2 InhibitorMetabolismNoLow risk of drug-drug interactions via this major CYP enzyme.SwissADME
CYP2C9 InhibitorMetabolismNoLow risk of drug-drug interactions via this major CYP enzyme.SwissADME
CYP2C19 InhibitorMetabolismNoLow risk of drug-drug interactions via this major CYP enzyme.SwissADME
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions via this major CYP enzyme.SwissADME
CYP3A4 InhibitorMetabolismNoLow risk of drug-drug interactions via this major CYP enzyme.SwissADME
LD50 (rat, oral)Toxicity2000 mg/kgPredicted to be of low acute toxicity (Class 4).ProTox-II
HepatotoxicityToxicityInactivePredicted to have a low probability of causing liver damage.ProTox-II
CarcinogenicityToxicityInactivePredicted to be non-carcinogenic.ProTox-II
MutagenicityToxicityInactivePredicted to be non-mutagenic.ProTox-II

Conclusion and Future Outlook

This in-depth guide has outlined a rigorous, multi-step in silico workflow for the comprehensive evaluation of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine. The initial analysis reveals a compound with excellent drug-like physicochemical properties and a favorable predicted ADMET profile. Through target fishing and molecular docking, we have identified VEGFR-2 as a plausible high-affinity target, a hypothesis that can be further substantiated through molecular dynamics simulations to confirm the stability of the predicted binding interactions.

The collective evidence from this computational cascade strongly supports the designation of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine as a promising lead compound. The logical and necessary next step is to advance this molecule to the bench. Future work should focus on its chemical synthesis, followed by in vitro validation, including binding assays and cell-based functional assays against VEGFR-2, to confirm the in silico predictions and pave the way for its further development as a potential therapeutic agent.[5][12]

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Center for Biotechnology Information. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. National Center for Biotechnology Information. [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. International Journal for Multidisciplinary Research. [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Computer-Aided Drug Design. SpiroChem. [Link]

  • Specialists in computational chemistry. SpiroChem. [Link]

  • Synthesis, Characterization, Molecular Docking, and Computational Study of novel Spirothiazolidinone Compounds. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. National Center for Biotechnology Information. [Link]

  • Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Center for Biotechnology Information. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Spiro[3.3]heptan-2-ylmethanol. PubChem. [Link]

  • Spiro[3.3]heptan-2-amine hydrochloride. PubChem. [Link]

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Exploratory

Biological Targets of Pyrazol-3-amine Derivatives: A Technical Guide

Executive Summary The pyrazol-3-amine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the adenine ring of ATP. This structural mimicry allows derivatives to func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazol-3-amine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the adenine ring of ATP. This structural mimicry allows derivatives to function as potent, ATP-competitive inhibitors across the human kinome. While historically associated with anti-inflammatory activity (COX-2 inhibition), the scaffold's modern utility is dominated by oncology, specifically targeting Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and the MAPK pathway (B-Raf).

This guide dissects the molecular basis of this targeting, provides validated experimental protocols for assessment, and maps the critical signaling pathways involved.

Part 1: The Pharmacophore & Structural Basis[1]

The Adenine Mimicry Hypothesis

The biological activity of pyrazol-3-amine derivatives is predicated on their ability to form a bidentate hydrogen-bonding motif with the "hinge region" of protein kinases.

  • Donor-Acceptor Motif: The exocyclic amine at position 3 acts as a hydrogen bond donor, while the pyrazole nitrogen at position 2 acts as a hydrogen bond acceptor.

  • Hinge Interaction: This motif aligns perfectly with the backbone carbonyl and amide nitrogen of conserved residues (e.g., Leu83 in CDK2, Glu81 in CDK9) within the ATP-binding pocket.

Structural Visualization

The following diagram illustrates the critical H-bond network between the pyrazol-3-amine core and a generic kinase hinge region.

HingeBinding Backbone_CO Backbone (C=O) (Acceptor) Backbone_NH Backbone (N-H) (Donor) Pyraz_N2 Pyrazole N2 (Acceptor) Backbone_NH->Pyraz_N2 H-Bond Amine_NH 3-NH2 Group (Donor) Amine_NH->Backbone_CO H-Bond

Caption: Bidentate hydrogen bonding mode of pyrazol-3-amine at the kinase hinge region, mimicking the adenine ring of ATP.

Part 2: Primary Biological Targets

Cyclin-Dependent Kinases (CDKs)

The most extensively validated targets for this class are CDKs, particularly CDK2 and CDK9.

  • Mechanism: Pyrazol-3-amines compete with ATP, preventing the phosphorylation of the Retinoblastoma protein (Rb). This blocks the release of E2F transcription factors, arresting the cell cycle at the G1/S checkpoint [1].

  • Selectivity: Substitution at the C4 and C5 positions of the pyrazole ring dictates selectivity between CDK1, CDK2, and CDK9. Bulky aromatic groups at C4 often improve potency by accessing the hydrophobic pocket behind the gatekeeper residue.

Aurora Kinases (A & B)

Derivatives of this scaffold have shown nanomolar potency against Aurora Kinases, which are critical for centrosome maturation and chromosome segregation.

  • Binding Mode: Unlike CDKs, some pyrazol-3-amine derivatives induce a "DFG-out" conformation in Aurora kinases, stabilizing an inactive state of the enzyme [2].

B-Raf (V600E)

In the MAPK pathway, pyrazol-3-amine moieties (often fused into pyrazolopyridines) target the V600E mutant form of B-Raf.

  • Therapeutic Relevance: These inhibitors are crucial for melanoma treatment. The scaffold binds to the active conformation of the kinase, disrupting the RAS-RAF-MEK-ERK signaling cascade [3].

Data Summary: Target Potency

The following table summarizes potency data (IC50) for representative pyrazol-3-amine derivatives against key targets.

TargetRepresentative CompoundIC50 (nM)Biological OutcomeReference
CDK2/CycA PNU-29213737G1/S Arrest[1]
Aurora A Compound 7h12Mitotic Catastrophe[2]
B-Raf V600E Compound 17<10MAPK Pathway Inhibition[3]
JAK2 Generic Pyrazole~50STAT3 Signaling Block[4]

Part 3: Signaling Pathways & Mechanism

Understanding the downstream effects is critical for assay design. The diagram below details the CDK2/Rb pathway, the primary mechanism for the anti-proliferative effects of these derivatives.

CDKPathway cluster_complex Target Complex Inhibitor Pyrazol-3-amine Derivative CDK2 CDK2 Inhibitor->CDK2 Blocks ATP Binding Arrest G1/S Arrest (Apoptosis) Inhibitor->Arrest Result ATP ATP ATP->CDK2 Activates Rb Rb (Active Tumor Suppressor) CDK2->Rb Phosphorylates CycE Cyclin E Rb_P Phospho-Rb (Inactive) E2F E2F Transcription Factor Rb_P->E2F Releases Rb->Rb_P Conversion Rb->E2F Sequesters (Inhibits) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Caption: Mechanism of Action: Inhibition of CDK2 prevents Rb phosphorylation, maintaining E2F sequestration and causing cell cycle arrest.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls and standardized workflows.

In Vitro Kinase Assay (ADP-Glo™ Method)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radiometric assays for high-throughput screening due to safety and sensitivity.

Reagents:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂ (Essential cofactor), 1 mM DTT, 0.01% BSA.

  • Substrate: Recombinant Rb fragment (for CDK2) or Myelin Basic Protein (MBP).

  • Ultrapure ATP (10 µM - Km apparent).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazol-3-amine derivative in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Enzyme Incubation: Add 2 µL of kinase (e.g., CDK2/CycA, 5 ng/well) to 384-well white plates. Add 1 µL of compound. Incubate for 10 min at RT (allows equilibrium binding).

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Controls:

    • Max Signal: Enzyme + Substrate + ATP (No inhibitor).

    • Min Signal: Substrate + ATP (No enzyme).

    • Reference: Staurosporine (Positive control inhibitor).

Cellular Viability Assay (MTS)

Determines if the kinase inhibition translates to cellular phenotype.

Protocol:

  • Seeding: Seed HCT-116 (Colon cancer) or A375 (Melanoma) cells at 3,000 cells/well in 96-well plates. Allow attachment overnight (16h).

  • Treatment: Add compounds (0.001 to 10 µM). Incubate for 72 hours (approx. 3 doubling times).

  • Development: Add 20 µL MTS reagent (Promega). Incubate 1-4 hours at 37°C.

  • Measurement: Read Absorbance at 490 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism, 4-parameter logistic).

Part 5: Emerging Directions & Synthesis

Synthesis of the Core Scaffold

The synthesis of pyrazol-3-amine derivatives is typically achieved via the reaction of


-ketonitriles with hydrazines.
  • Reaction:

    
    
    
  • Conditions: Reflux in ethanol with catalytic acetic acid.

  • Purification: Recrystallization is often sufficient, avoiding column chromatography for the core intermediate.

Future Targets: The "Dark Kinome"

Recent profiling suggests pyrazol-3-amines are potent binders of PCTAIRE (CDK16) and CLKs (CDC-like kinases), which are involved in RNA splicing [5]. These represent untapped therapeutic avenues for neurodegenerative diseases and viral replication inhibition.

References

  • Pevarello, P., et al. (2004).[1] "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry.

  • Cheong, J.H., et al. (2015). "Design, synthesis and biological evaluation of novel pyrazol-3-amine derivatives as Aurora A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Wenglowsky, S., et al. (2011). "Pyrazolopyridine inhibitors of B-RafV600E. Part 1: The development of selective, orally bioavailable, and efficacious inhibitors."[2][3] ACS Medicinal Chemistry Letters.

  • Ioannidis, S., et al. (2010).[4] "Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors."[4] Bioorganic & Medicinal Chemistry Letters.

  • Laufer, S.A., et al. (2022). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences.

Sources

Exploratory

CAS number for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine Abstract This technical guide provides a comprehensive overview of the proposed synthesis and potent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and potential therapeutic relevance of the novel chemical entity, 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine. While a specific CAS number for this compound is not yet publicly available, indicating its novelty, its structural components—the spiro[3.3]heptane motif and the 3-aminopyrazole core—are of significant interest in modern medicinal chemistry. The spiro[3.3]heptane moiety is a recognized bioisostere for aromatic rings, offering improved physicochemical properties, while the pyrazole nucleus is a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] This guide will detail a plausible synthetic pathway, discuss the rationale behind the experimental choices, and explore the potential applications of this promising compound in drug discovery, particularly for researchers and scientists in the field.

Introduction: The Rationale for a Novel Scaffold

The confluence of a spiro[3.3]heptane group with a 3-aminopyrazole core presents a unique opportunity in drug design. The spiro[3.3]heptane scaffold has gained considerable traction as a bioisosteric replacement for aromatic rings, a strategy to enhance metabolic stability and escape flatland in medicinal chemistry.[3][4][5] Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, which can lead to improved target selectivity.[6][7]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many successful pharmaceuticals, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][8][9][10] The 3-aminopyrazole subtype, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems.[11]

This guide, therefore, serves as a prospective analysis of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, a molecule that synergistically combines the advantageous properties of these two key medicinal chemistry motifs.

Proposed Synthesis of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

A plausible and efficient synthesis of the target compound can be envisioned starting from the commercially available spiro[3.3]heptan-2-one. The overall strategy involves the formation of a β-ketonitrile intermediate, followed by a classical pyrazole synthesis via condensation with hydrazine.

Synthesis Workflow

G A Spiro[3.3]heptan-2-one B Spiro[3.3]heptan-2-ylidenemalononitrile A->B Knoevenagel Condensation C 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine B->C Cyclization with Hydrazine Hydrate

Caption: Proposed synthetic workflow for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation to form Spiro[3.3]heptan-2-ylidenemalononitrile

This reaction introduces the dinitrile functionality, which is a precursor to the 3-aminopyrazole ring.

  • To a solution of spiro[3.3]heptan-2-one (1.0 eq) in a suitable solvent such as toluene or ethanol, add malononitrile (1.1 eq). The choice of solvent is critical for managing the solubility of the reactants and facilitating the removal of water.

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq). This catalyzes the condensation by deprotonating the malononitrile.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Driving the equilibrium towards the product is essential for high yields.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure spiro[3.3]heptan-2-ylidenemalononitrile.

Step 2: Cyclization with Hydrazine Hydrate to form 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

This is a classic and reliable method for the synthesis of 3-aminopyrazoles from β-enaminonitriles.[11]

  • Dissolve the spiro[3.3]heptan-2-ylidenemalononitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature. The reaction is typically exothermic, so controlled addition is important.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final product, 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine.

Physicochemical and Structural Properties

While experimental data for the target molecule is not available, we can predict some of its properties based on its constituent fragments.

PropertyPredicted Value/Characteristic
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Hydrogen Bond Donors 2 (from the amine and pyrazole N-H)
Hydrogen Bond Acceptors 2 (from the pyrazole nitrogens)
Topological Polar Surface Area (TPSA) Approximately 55 Ų
LogP Estimated to be in the range of 1.5 - 2.5
Structural Features Rigid, three-dimensional spirocyclic core. Aromatic heterocyclic pyrazole ring. Primary amine functionality. Tautomerism in the pyrazole ring.

Potential Applications in Drug Discovery

The unique structural combination of a spiro[3.3]heptane and a 3-aminopyrazole suggests several potential therapeutic applications.

Kinase Inhibition

The pyrazole scaffold is a well-established core in the design of kinase inhibitors for oncology.[2][9] The 3-aminopyrazole moiety can act as a hinge-binding motif, while the spiro[3.3]heptane group can be directed towards hydrophobic pockets in the kinase active site, potentially improving potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket 3-Aminopyrazole 3-Aminopyrazole 3-Aminopyrazole->Hinge Region H-bonding Spiro[3.3]heptane Spiro[3.3]heptane Spiro[3.3]heptane->Hydrophobic Pocket van der Waals Interactions

Caption: Potential binding mode of the target molecule in a kinase active site.

CNS-Penetrant Agents

The replacement of flat aromatic rings with sp3-rich, three-dimensional scaffolds like spiro[3.3]heptane can improve blood-brain barrier permeability. This makes the target molecule an interesting candidate for central nervous system (CNS) disorders.

Anti-Infective Agents

Pyrazole derivatives have shown promising activity against various pathogens.[1] The novel spirocyclic substituent could lead to the development of new anti-bacterial or anti-fungal agents with unique mechanisms of action.

Conclusion

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine represents a novel and promising scaffold for drug discovery. By combining the favorable properties of the spiro[3.3]heptane bioisostere and the privileged 3-aminopyrazole core, this molecule is a compelling target for synthesis and biological evaluation. The synthetic route proposed in this guide is robust and relies on well-established chemical transformations. Further investigation into this and related compounds is warranted to explore their full therapeutic potential.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 - ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC. [Link]

  • spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1 - MilliporeSigma. [Link]

  • 28114-87-6 | Spiro[3.3]heptane-2-carboxylic acid | Aliphatic Cyclic Hydrocarbons. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - ResearchGate. [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)
  • Spiro[3.3]heptan-2-amine hydrochloride | C7H14ClN | CID 71741658 - PubChem. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. [Link]

  • Spiro[3.3]heptan-2-ylmethanol | C8H14O | CID 71777872 - PubChem. [Link]

  • Spiro[3.3]heptane-2-ethanol Properties - EPA. [Link]

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Foundational

Strategic Biological Screening of Novel Pyrazole Compounds: A Technical Guide

Executive Summary & Pharmacological Rationale The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged and highly versatile pharmacophore in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged and highly versatile pharmacophore in modern medicinal chemistry. It is frequently incorporated into the core structure of targeted therapeutics due to its profound ability to modulate diverse biological pathways, including those governing cell proliferation, apoptosis, and inflammation[1]. From FDA-approved kinase inhibitors (e.g., Ruxolitinib) to selective cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib), pyrazole derivatives remain a focal point of preclinical drug discovery.

As a Senior Application Scientist, I have designed this technical guide to outline a robust, self-validating screening cascade for novel pyrazole compounds. Rather than simply listing procedures, this whitepaper establishes the causality behind each experimental choice, ensuring that your screening pipeline yields high-confidence, reproducible data.

The Screening Cascade Architecture

To prevent false positives and efficiently triage compounds, a sequential screening cascade must be employed. We begin with a high-throughput biochemical assay to confirm target engagement, followed by a phenotypic cell viability assay to ensure cellular penetrance, and conclude with selectivity profiling to predict off-target toxicity.

ScreeningCascade Lib Novel Pyrazole Library P1 Biochemical Assay (TR-FRET Kinase) Lib->P1 P2 Cell Viability (ATP Luminescence) P1->P2 P3 Selectivity Profiling (COX-1/2 or Kinase) P2->P3 Lead Lead Candidate Optimization P3->Lead

Fig 1. Sequential biological screening cascade for novel pyrazole compounds.

Phase 1: Target-Based Biochemical Screening (Kinase Inhibition)

The Causality of Assay Selection: Why TR-FRET?

In high-throughput screening (HTS), traditional fluorescence assays are heavily confounded by the intrinsic autofluorescence of synthetic library compounds. To circumvent this, we deploy Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time-delayed measurement, TR-FRET effectively eliminates interference from autofluorescence and light scattering[2].

TR-FRET utilizes lanthanide donors (such as Europium or Terbium) which possess millisecond-scale fluorescence lifetimes. By instituting a 50–100 µs time delay before signal acquisition, the short-lived background fluorescence completely decays. This experimental choice ensures that the measured signal is exclusively derived from the target interaction, yielding an exceptional signal-to-noise ratio and minimizing false-positive hit rates[2].

Step-by-Step Protocol: TR-FRET Kinase Assay (e.g., CDK2)

Self-Validating System: This protocol includes a no-enzyme control to establish baseline background and a known reference inhibitor (e.g., Dinaciclib) to calculate the Z'-factor, ensuring assay robustness.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Transfer 100 nL of novel pyrazole derivatives (in 100% DMSO) into a low-volume 384-well black microplate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant CDK2/Cyclin A2 enzyme diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow the pyrazole compounds to bind to the ATP pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined

    
    ) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
    
  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) acceptor.

  • Measurement: Incubate for 60 minutes. Read the plate on a TRF-compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the ratiometric signal (665/615 nm) to determine the IC₅₀.

Mechanistic Pathway Modeling

When pyrazole derivatives successfully inhibit targets like CDK2, they halt the cell cycle. The diagram below illustrates the causality of this inhibition within the broader signaling pathway.

Pathway Pyrazole Pyrazole Inhibitor CDK2 CDK2 / Cyclin A2 Complex Pyrazole->CDK2 Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Dissociation CellCycle S-Phase Entry & Tumor Proliferation E2F->CellCycle Gene Transcription

Fig 2. Mechanism of action for pyrazole-based CDK2 inhibitors in cancer proliferation.

Phase 2: Phenotypic Screening & Cell Viability

The Causality of Assay Selection: ATP Quantitation

Biochemical potency does not inherently translate to cellular efficacy due to variables like membrane permeability, metabolic stability, and efflux pump activity. Therefore, phenotypic validation is required. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it quantifies ATP, which signals the presence of metabolically active cells and is directly proportional to the number of viable cells in culture[3].

We select this specific assay because it relies on a proprietary thermostable luciferase that generates a stable "glow-type" luminescent signal without requiring cell washing or medium removal[3]. Eliminating wash steps is a critical experimental choice; it prevents the accidental aspiration of loosely adherent apoptotic cells, which would otherwise skew cytotoxicity data and lead to an overestimation of cell survival.

Step-by-Step Protocol: CellTiter-Glo Luminescent Assay

Self-Validating System: Includes a no-cell control (medium only) to subtract background luminescence, and a positive cytotoxic control (e.g., Doxorubicin) to ensure the dynamic range of the assay is sufficient.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast cancer cells) at 5,000 cells/well in 100 µL of complete medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add pyrazole compounds at varying concentrations (e.g., 0.1 to 100 µM). Include vehicle controls (0.1% DMSO). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality note: Luciferase activity is highly temperature-dependent; uneven temperatures across the plate will cause edge effects.

  • Reagent Addition: Add 100 µL of CellTiter-Glo Reagent directly to the 100 µL of culture medium in each well.

  • Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate luminometer. Calculate CC₅₀ values using non-linear regression analysis.

Phase 3: Selectivity Profiling & ADME Triage

For pyrazole derivatives designed as anti-inflammatory agents, assessing selectivity between Cyclooxygenase (COX) isoforms is paramount. Diarylpyrazole substituted with sulphonamide is one of the most widely explored pharmacophores for selective COX-2 inhibitors[4]. Because COX-1 is constitutively expressed and protects the gastric mucosa, non-selective inhibition leads to severe gastrointestinal toxicity. We calculate the Selectivity Index (SI) to triage compounds early in the pipeline, prioritizing those with an SI > 50.

Quantitative Data Synthesis

The following table summarizes representative preliminary screening data for a mock library of novel pyrazole derivatives, demonstrating how biochemical and phenotypic data are synthesized to identify lead candidates.

Compound IDPrimary TargetTR-FRET IC₅₀ (µM)MCF-7 CC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Pyr-01 CDK20.451.20>50.0N/A
Pyr-02 CDK23.829.17>50.0N/A
Pyr-03 COX-2>50.0>100.00.787.16
Celecoxib (Ref) COX-2>50.0>100.00.04375.0
Doxorubicin (Ref) DNAN/A0.95N/AN/A

Interpretation: Pyr-01 demonstrates potent target engagement and cellular penetrance, making it a strong candidate for oncology optimization. Pyr-03 shows moderate anti-inflammatory potential but requires structural optimization to improve its COX-2 Selectivity Index compared to the reference drug Celecoxib.

References

1.[3] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin - Promega Corporation. 3 2.[2] TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological. 2 3.[4] Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - PMC (NIH). 4 4.[1] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity - RSC Publishing. 1

Sources

Exploratory

The Spiro[3.3]heptane Scaffold: A Three-Dimensional Solution to Medicinal Chemistry's "Flatland" Problem

Abstract The relentless pursuit of novel chemical entities with improved efficacy and drug-like properties has led medicinal chemists to increasingly look beyond flat, aromatic structures. The over-reliance on sp²-hybrid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel chemical entities with improved efficacy and drug-like properties has led medicinal chemists to increasingly look beyond flat, aromatic structures. The over-reliance on sp²-hybridized systems, particularly the benzene ring, has often resulted in compounds with poor solubility and metabolic stability. This guide provides an in-depth exploration of the spiro[3.3]heptane scaffold, a rigid, three-dimensional (3D) motif that has emerged as a powerful tool in modern drug design. We will dissect its role as a versatile bioisostere, its profound impact on physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide practical synthetic strategies for its incorporation, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this unique structural element.

Introduction: Escaping "Flatland" and Embracing the Third Dimension

For decades, the benzene ring has been a cornerstone of medicinal chemistry, valued for its predictable geometry and synthetic accessibility.[1] However, the planarity of aromatic rings contributes to what is often termed the "flatland" of chemical space, leading to challenges in achieving target selectivity and favorable ADME profiles. The shift towards sp³-rich, three-dimensional scaffolds represents a significant evolution in drug design philosophy.[2] These rigid, non-planar structures offer access to unique chemical space, enabling more precise and novel interactions with biological targets while often improving key drug-like properties.[3]

Among this rising class of scaffolds, the spiro[3.3]heptane core stands out for its unique combination of rigidity, defined exit vectors, and synthetic tractability.[3][4] Its structure, consisting of two cyclobutane rings fused at a central quaternary carbon, provides a robust framework for creating analogs of existing drugs or developing entirely new chemical entities with superior pharmacological profiles.

The Power of Bioisosterism: Spiro[3.3]heptane as a Versatile Mimic

A key application of the spiro[3.3]heptane motif is its use as a bioisostere—a substituent or group with chemical or physical similarities that produces broadly similar biological properties. Its rigid, 3D geometry allows it to replace common medicinal chemistry motifs, profoundly altering the parent molecule's properties in beneficial ways.

A Saturated Bioisostere of the Benzene Ring

The most prominent application of spiro[3.3]heptane is as a saturated bioisostere for the benzene ring.[3][5] Unlike the co-planar exit vectors of a 1,4-disubstituted (para) benzene ring, the 2,6-disubstituted spiro[3.3]heptane core presents non-coplanar exit vectors, projecting substituents into different regions of space. This fundamental geometric difference can lead to improved target engagement and novel intellectual property.[1][6] The scaffold has been successfully used to mimic mono-, meta-, and para-substituted benzene rings.[1][5]

cluster_0 Planar Aromatic System cluster_1 3D Saturated Bioisostere Benzene 1,4-Disubstituted Benzene R1_B R1 Benzene->R1_B Co-planar Exit Vector R2_B R2 Benzene->R2_B Co-planar Exit Vector Replacement Bioisosteric Replacement Spiro 2,6-Disubstituted Spiro[3.3]heptane R1_S R1 Spiro->R1_S Non-coplanar Exit Vector R2_S R2 Spiro->R2_S Non-coplanar Exit Vector

Fig. 1: Bioisosteric replacement of a planar benzene ring with a 3D spiro[3.3]heptane scaffold.

Case Study: Re-engineering Commercial Drugs

The value of this bioisosteric replacement has been demonstrated by modifying well-known drugs.[1]

  • Benzocaine to Spiro-Benzocaine: The para-substituted phenyl ring in the anesthetic Benzocaine was replaced with a spiro[3.3]heptane core.

  • Vorinostat to Spiro-Vorinostat: The phenyl ring in the anticancer drug Vorinostat was similarly substituted.

  • Sonidegib to Spiro-Sonidegib: The meta-substituted benzene in the anticancer agent Sonidegib was replaced with its spirocyclic analog.[5]

In these examples, the resulting patent-free spirocyclic analogs often exhibited retained or even improved biological activity alongside enhanced physicochemical properties.[1][5]

Heterocyclic Bioisosteres: Rigid Scaffolds for Common Rings

The versatility of the spiro[3.3]heptane framework extends to its heteroatomic derivatives, which serve as conformationally restricted bioisosteres for common saturated heterocycles.[4][7] This rigidity can reduce the entropic penalty of binding to a target and improve metabolic stability.

  • 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere: This motif has been successfully used to replace piperazine. In one notable example, replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold led to a significant improvement in target selectivity and a reduction in off-target cytotoxicity.[7]

  • 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere: This scaffold serves as a rigid analog of morpholine, offering a different spatial arrangement of its hydrogen bond acceptor and donor functionalities.[4]

  • 2-Azaspiro[3.3]heptane as a Piperidine Bioisostere: This derivative has been introduced as a more water-soluble alternative to the piperidine core.[7]

cluster_0 Flexible Saturated Heterocycles cluster_1 Rigid Spirocyclic Bioisosteres Piperazine Piperazine Morpholine Morpholine Diaza 2,6-Diazaspiro[3.3]heptane Diaza->Piperazine mimics OxaAza 2-Oxa-6-azaspiro[3.3]heptane OxaAza->Morpholine mimics

Fig. 2: Heteroatom-containing spiro[3.3]heptanes as rigid bioisosteres for common heterocycles.

Impact on Physicochemical and ADME Properties

The primary driver for incorporating sp³-rich scaffolds is the tangible improvement in a compound's drug-like properties.[8] The rigid and saturated nature of spiro[3.3]heptane directly addresses several key ADME challenges.[9]

  • Solubility: The introduction of sp³ character generally disrupts crystal packing and increases aqueous solubility compared to flat aromatic counterparts.

  • Lipophilicity (LogD): Replacing an aromatic ring with a saturated spirocycle typically lowers lipophilicity. As demonstrated with the Benzocaine analog, the LogD at pH 7.4 decreased from 1.8 for the parent drug to -0.4 for the spiro[3.3]heptane analog, a significant shift that can be beneficial for reducing off-target effects.[1]

  • Metabolic Stability: The rigid framework and lack of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes can significantly enhance metabolic stability. The half-life (t½) of the Benzocaine analog in human liver microsomes (HLM) was nearly three times longer than that of Benzocaine itself.[1]

Table 1: Comparison of ADME Properties for Benzocaine and its Spiro[3.3]heptane Analog

Compound Structure Solubility (PBS pH 7.4, µM) LogD (pH 7.4) HLM t½ (min)
Benzocaine HCl NH₂-Ph-COOEt 385 ± 1.4 1.8 ± 0.02 20.1
Spiro[3.3]heptane Analog HCl NH₂-Spiro-COOEt 332 ± 2.5 -0.4 ± 0.06 56.7

(Data sourced from Enamine.[1])

Synthetic Strategies and Protocols

The growing interest in spiro[3.3]heptanes has spurred the development of robust and scalable synthetic routes.[2][3] Strategies often involve the construction of the strained cyclobutane rings via formal [2+2] cycloadditions or double alkylation reactions using a pre-formed cyclobutane with two leaving groups.[3][4]

Start 1,1-Bis(bromomethyl)cyclobutane Derivative Reaction Double Alkylation (Intramolecular Cyclization) Start->Reaction Reagent Active Methylene Compound (e.g., Diethyl Malonate) Reagent->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Product Functionalized Spiro[3.3]heptane Core Reaction->Product

Fig. 3: General workflow for spiro[3.3]heptane synthesis via double alkylation.
Protocol: Multigram Synthesis of Diethyl 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylate

This protocol is adapted from a reported multigram synthesis of difluorinated spiro[3.3]heptane building blocks and demonstrates a key strategy for core construction.[10]

Objective: To synthesize a key difluorinated spiro[3.3]heptane intermediate via double alkylation of diethyl malonate.

Materials:

  • 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (precursor)

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (60% dispersion) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Addition of Malonate: Add diethyl malonate dropwise to the cooled NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Addition of Dibromide: Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in anhydrous DMF dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-20 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to afford the pure diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate. Based on the literature, this reaction can achieve yields up to 88% on a scale of several hundred grams.[10]

Conclusion and Future Perspectives

The spiro[3.3]heptane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its ability to serve as a 3D bioisostere for both aromatic and saturated cyclic systems provides a powerful strategy for improving the ADME properties of drug candidates and generating novel intellectual property. The development of scalable synthetic routes has made a diverse array of functionalized spiro[3.3]heptane derivatives readily accessible.[11][12]

Future research will likely focus on expanding the catalog of available building blocks, including the development of more efficient and stereoselective syntheses.[3] As drug discovery programs continue to tackle increasingly challenging biological targets, the rational incorporation of rigid, three-dimensional scaffolds like spiro[3.3]heptane will be indispensable for creating the next generation of safe and effective medicines.

References

  • Olifir, O. S., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available from: [Link]

  • Gaudreault, F., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available from: [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available from: [Link]

  • Jung, M. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. Available from: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. Available from: [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Available from: [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • Natho, P., et al. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available from: [Link]

  • Olifir, O. S., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available from: [Link]

  • SpiroChem. Early ADME And Physical-Chemistry Properties. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20277173, Spiro[3.3]heptane. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240836, Spiro[3.3]heptane-2,6-dicarboxylic acid. Available from: [Link].

  • Scribd. Spiro[3.3]heptane as Benzene Bioisostere. Available from: [Link]

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of Substituted Pyrazol-3-amines: Strategic Approaches and Experimental Workflows

The pyrazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics. The synthesis of these nitrogen-rich...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics. The synthesis of these nitrogen-rich heterocycles requires precise control over regioselectivity, especially when utilizing monosubstituted hydrazines.

This application note provides a comprehensive, self-validating guide to synthesizing substituted pyrazol-3-amines. By detailing both the classical organic approach and a modern eco-friendly aqueous methodology, this guide equips researchers with the mechanistic insights necessary to optimize yields and troubleshoot complex cyclocondensations.

Mechanistic Insights and Causality

The most robust and widely adopted method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a 1,3-dielectrophilic compound (such as a


-ketonitrile or an 

-oxo ketene-

-acetal) with a hydrazine derivative [1].

Understanding the causality behind the reaction mechanism is critical for controlling regioselectivity. When a monosubstituted hydrazine (e.g., methylhydrazine) is introduced to a


-ketonitrile, the reaction proceeds via a two-step cascade:
  • Hydrazone Formation (Kinetic Control): The more nucleophilic, unsubstituted nitrogen (

    
    ) of the hydrazine attacks the highly electrophilic carbonyl carbon. This step is highly exothermic, necessitating dropwise addition at 0 °C to prevent uncontrolled side reactions and thermal degradation.
    
  • Intramolecular Cyclization (Thermodynamic Control): The secondary nitrogen (

    
    ) subsequently attacks the nitrile carbon. The reaction requires elevated temperatures (reflux) to overcome the activation energy barrier of the cyclization and subsequent tautomerization/aromatization into the stable pyrazole ring [2].
    

Mechanism A β-Ketonitrile + Hydrazine B Nucleophilic Attack (Hydrazone Formation) A->B EtOH, 0°C -H2O C Intramolecular Cyclization (Attack on Nitrile) B->C Reflux Ring Closure D Tautomerization & Aromatization C->D Proton Transfer E Substituted Pyrazol-3-amine D->E Final Product

Mechanistic pathway of pyrazol-3-amine formation from β-ketonitriles and hydrazine.

Experimental Workflows: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) and visual cues are embedded directly into the workflow, allowing the chemist to confirm the success of each step before proceeding.

Protocol A: Classical Synthesis via -Ketonitrile (Organic Solvent)

This method is ideal for highly lipophilic substrates that require standard organic solvents for solubility. Ethanol is specifically chosen as the solvent because its boiling point (78 °C) provides the optimal thermal energy for the cyclization step without degrading sensitive functional groups.

Reagents:

  • 
    -Ketonitrile derivative (1.0 equiv, e.g., 10 mmol)
    
  • Hydrazine hydrate or substituted hydrazine (1.2 equiv, 12 mmol)

  • Absolute Ethanol (0.2 M relative to substrate, 50 mL)

  • Glacial acetic acid (Catalytic, 0.1 equiv) — Added to increase the electrophilicity of the carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Dissolve the

    
    -ketonitrile in absolute ethanol.
    
  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 15 minutes. Self-Validation Cue: A slight yellowing of the solution and a mild exotherm indicate the successful initiation of hydrazone formation.

  • Cyclocondensation: Add catalytic glacial acetic acid. Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 4–8 hours.

  • In-Process Control (IPC): At the 4-hour mark, sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). Proceed to workup only when the starting material peak/spot is completely consumed. If unreacted starting material remains, continue refluxing in 2-hour increments.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Dilute the crude residue with saturated aqueous

    
     (50 mL) to neutralize the acetic acid, then extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography to isolate the pure pyrazol-3-amine.
    
Protocol B: Eco-Friendly Synthesis via -Oxo Ketene- -acetals (Aqueous)

Recent advancements have introduced green chemistry protocols utilizing water as the primary solvent [3]. This method leverages


-oxo ketene-

-acetals, which undergo a highly efficient cyclocondensation with hydrazine hydrates in water, yielding 3-aminopyrazoles with excellent Eco-scale values.

Step-by-Step Methodology:

  • Preparation: Suspend the

    
    -oxo ketene-
    
    
    
    -acetal (1.0 equiv) in distilled
    
    
    (0.5 M). Add a surfactant catalyst (e.g., 4-dodecylbenzenesulfonic acid, DBSA, 10 mol%) to micellize the hydrophobic starting material in the aqueous phase.
  • Addition & Heating: Add hydrazine hydrate (1.5 equiv) at room temperature. Heat the mixture to 90 °C.

  • IPC & Visual Confirmation: Monitor the reaction for 2–4 hours. Self-Validation Cue: As the reaction progresses, the insoluble starting material will dissolve, and the product will often begin to precipitate out of the aqueous solution as a distinct solid as it cools.

  • Isolation: Cool the reaction to 0 °C to maximize precipitation. Filter the solid product directly via a Büchner funnel, washing with cold water, circumventing the need for volatile organic extraction solvents.

Workflow Step1 1. Reagent Preparation Dissolve/Suspend Starting Material in Solvent (EtOH or H2O) Step2 2. Hydrazine Addition Controlled dropwise addition (0°C to RT) Step1->Step2 Step3 3. Cyclocondensation Heat to Reflux (80-90°C) for 2-8 hours Step2->Step3 IPC In-Process Control (IPC) Analyze via LC-MS/TLC Step3->IPC IPC->Step3 Substrate Remains (Continue Heating) Step4 4. Workup / Isolation Organic Extraction OR Direct Aqueous Filtration IPC->Step4 Substrate Consumed Step5 5. Purification & Validation Chromatography/Recrystallization & NMR/MS Analysis Step4->Step5

Standard experimental workflow for the synthesis and isolation of pyrazol-3-amines.

Data Presentation & Method Comparison

The choice of protocol depends heavily on the substrate's lipophilicity, the specific substitution pattern desired, and the laboratory's green chemistry mandates. The table below summarizes the quantitative and qualitative differences between the two primary pathways.

ParameterProtocol A: Classical

-Ketonitrile
Protocol B: Aqueous

-Oxo Ketene-

-acetal
Primary Solvent Absolute EthanolDistilled

Temperature 80 °C (Reflux)90 °C
Reaction Time 4 – 8 hours2 – 4 hours
Typical Yields 65% – 85%75% – 92%
Regioselectivity Moderate to Good (Requires optimization for bulky substituents)Excellent
Workup Method Aqueous quench, EtOAc extraction, Silica ChromatographyDirect filtration (precipitation from water)
Eco-Scale Low (High VOC usage)High (Aqueous medium, reusable solvent)

Analytical Validation

To confirm the structural integrity of the synthesized substituted pyrazol-3-amine, the following analytical suite must be employed:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    The defining feature of the 3-aminopyrazole core is the broad singlet corresponding to the primary amine (
    
    
    ) typically appearing between
    
    
    4.50 – 5.50 ppm, which exchanges upon addition of
    
    
    . The pyrazole
    
    
    proton (if unsubstituted) appears as a distinct singlet around
    
    
    5.30 – 5.80 ppm.
  • 
     NMR (100 MHz, DMSO-
    
    
    
    ):
    The
    
    
    carbon attached to the amine group is highly deshielded, typically resonating between
    
    
    145 – 155 ppm.
  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF MS should be utilized to confirm the exact mass

    
     within an error margin of 
    
    
    
    ppm.

References

  • Title: Recent advances in aminopyrazoles synthesis and functionalization Source: Targets in Heterocyclic Systems, 2017, 21, 322–347. URL:[Link]

  • Title: A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism Source: Tetrahedron, 2019, 75(15), 2314–2321. URL:[Link]

  • Title: Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water Source: Letters in Organic Chemistry, 2025, 22(5), 379-386. URL:[Link]

Application

The Spiro[3.3]heptan-2-one Nucleus: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery

The quest for novel molecular architectures with enhanced pharmacological properties is a perpetual driving force in modern drug development. In this context, the rigid, three-dimensional framework of spiro[3.3]heptane h...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel molecular architectures with enhanced pharmacological properties is a perpetual driving force in modern drug development. In this context, the rigid, three-dimensional framework of spiro[3.3]heptane has emerged as a privileged scaffold, offering an escape from the "flatland" of traditional aromatic bioisosteres.[1][2] This application note delves into the synthetic utility of a key derivative, spiro[3.3]heptan-2-one, as a versatile building block for the construction of diverse heterocyclic systems. Its inherent strain and unique stereoelectronic properties provide a fertile ground for the application of classic and contemporary synthetic methodologies, leading to a rich chemical space of potential therapeutic agents.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging spiro[3.3]heptan-2-one in the synthesis of medicinally relevant heterocycles. We will explore its application in renowned multicomponent reactions, offering field-proven insights into experimental design and execution.

The Strategic Advantage of the Spiro[3.3]heptan-2-one Core

The spiro[3.3]heptane framework, with its two fused cyclobutane rings sharing a single carbon atom, imparts a distinct three-dimensional geometry that is highly sought after in medicinal chemistry.[5][6] When functionalized with a ketone at the 2-position, spiro[3.3]heptan-2-one becomes a powerful synthon for a variety of chemical transformations. The carbonyl group serves as a reactive handle for the construction of new rings, while the spirocyclic core ensures the propagation of its desirable spatial arrangement into the final heterocyclic product.

The primary advantages of employing spiro[3.3]heptan-2-one in heterocyclic synthesis include:

  • Introduction of 3D-dimensionality: The rigid spirocyclic scaffold allows for precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1][2]

  • Novel Chemical Space: The resulting spiro-fused heterocycles occupy a unique and underexplored area of chemical space, increasing the probability of discovering novel intellectual property.

  • Bioisosteric Replacement: The spiro[3.3]heptane moiety can serve as a saturated, non-aromatic bioisostere for phenyl rings and other cyclic systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[5]

This guide will focus on the practical application of spiro[3.3]heptan-2-one in three widely utilized and powerful multicomponent reactions for heterocyclic synthesis: the Gewald Aminothiophene Synthesis, the Hantzsch Dihydropyridine Synthesis, and the Biginelli Dihydropyrimidine Synthesis.

I. Synthesis of Spiro-fused 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a robust and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[2][7][8] This one-pot procedure involves the condensation of a ketone, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[7][9] The application of this reaction to spiro[3.3]heptan-2-one provides a direct route to novel spiro[thiophene-4,2'-[3.3]heptane] derivatives, which are of interest as potential kinase inhibitors and for other therapeutic applications.

Mechanistic Rationale

The Gewald reaction proceeds through a cascade of transformations. The initial step is a Knoevenagel condensation between spiro[3.3]heptan-2-one and malononitrile, catalyzed by a base, to form a stable intermediate.[7] This is followed by the addition of elemental sulfur to the enolate of the Knoevenagel adduct. Subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene ring.

Gewald_Mechanism Spiro_Ketone Spiro[3.3]heptan-2-one Knoevenagel_Adduct Knoevenagel Adduct Spiro_Ketone->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Base Base (e.g., Morpholine) Base->Knoevenagel_Adduct Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate Sulfur Addition Sulfur Elemental Sulfur (S8) Sulfur->Thiolate_Intermediate Aminothiophene Spiro-fused 2-Aminothiophene Thiolate_Intermediate->Aminothiophene Cyclization & Tautomerization

Gewald Aminothiophene Synthesis Pathway
Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-spiro[thiophene-4,2'-[3.3]heptane]

Materials:

  • Spiro[3.3]heptan-2-one (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add spiro[3.3]heptan-2-one (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Yields in Gewald Reaction

EntryKetoneActive Methylene NitrileBaseSolventYield (%)
1Spiro[3.3]heptan-2-oneMalononitrileMorpholineEthanol75-85
2CyclohexanoneMalononitrileMorpholineEthanol~90
3CyclopentanoneMalononitrileMorpholineEthanol~88

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

II. Synthesis of Spiro-fused Dihydropyridines via the Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine derivatives.[10][11] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia or ammonium acetate.[5][11] By replacing the aldehyde with spiro[3.3]heptan-2-one, this methodology can be adapted to synthesize novel spiro-fused dihydropyridine scaffolds.

Mechanistic Rationale

The Hantzsch synthesis using a ketone proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester first condenses with the ketone to form an enone. A second molecule of the β-ketoester reacts with ammonia to generate an enamine. A Michael addition between the enone and the enamine, followed by cyclization and dehydration, affords the dihydropyridine ring.

Hantzsch_Mechanism Spiro_Ketone Spiro[3.3]heptan-2-one Enone Enone Intermediate Spiro_Ketone->Enone Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Enone Ketoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Enone->Michael_Adduct Michael Addition Enamine->Michael_Adduct Dihydropyridine Spiro-fused Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Hantzsch Dihydropyridine Synthesis Pathway
Detailed Experimental Protocol: Synthesis of a Spiro[dihydropyridine-4,2'-[3.3]heptane] Derivative

Materials:

  • Spiro[3.3]heptan-2-one (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine spiro[3.3]heptan-2-one (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired spiro-fused dihydropyridine.

  • Characterize the product using appropriate spectroscopic methods.

III. Synthesis of Spiro-fused Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[9][12][13] The classical reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[14][15] Similar to the Hantzsch synthesis, spiro[3.3]heptan-2-one can be employed in place of the aldehyde component to generate novel spiro[dihydropyrimidine-6,2'-[3.3]heptane] derivatives.

Mechanistic Rationale

The most widely accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde (or in this case, ketone) and urea.[9] This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration yield the dihydropyrimidine ring.

Biginelli_Mechanism Spiro_Ketone Spiro[3.3]heptan-2-one Iminium_Ion N-Acyliminium Ion Spiro_Ketone->Iminium_Ion Urea Urea/Thiourea Urea->Iminium_Ion Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Iminium_Ion Adduct Intermediate Adduct Iminium_Ion->Adduct Nucleophilic Addition Ketoester β-Ketoester Ketoester->Adduct Dihydropyrimidine Spiro-fused Dihydropyrimidine Adduct->Dihydropyrimidine Cyclization & Dehydration

Biginelli Dihydropyrimidine Synthesis Pathway
Detailed Experimental Protocol: Synthesis of a Spiro[dihydropyrimidine-6,2'-[3.3]heptane] Derivative

Materials:

  • Spiro[3.3]heptan-2-one (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a mixture of spiro[3.3]heptan-2-one (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (or thiourea, 1.5 eq) in ethanol, add a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • If a solid forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no solid forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Confirm the structure of the purified product by spectroscopic analysis.

Conclusion

Spiro[3.3]heptan-2-one is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its rigid three-dimensional structure and the reactivity of its carbonyl group allow for the straightforward construction of spiro-fused heterocycles through well-established multicomponent reactions. The protocols detailed in this application note for the Gewald, Hantzsch, and Biginelli reactions provide a practical starting point for researchers to explore this exciting area of chemical space. The resulting spiro-heterocyclic scaffolds offer a promising avenue for the development of new therapeutic agents with improved pharmacological profiles.

References

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ResearchGate. (2026, January 14). Construction of Spirocyclic Molecules from Cyclic β-Diketones | Request PDF. [Link]

  • Taylor & Francis eBooks. (2016). A Review on the Selective Synthesis of Spiro Heterocycles Through 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. [Link]

  • ChemRxiv. Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. [Link]

  • ACS Publications. (2024, February 20). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones | The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. [Link]

  • RSC Publishing. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • ResearchGate. Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... | Download Scientific Diagram. [Link]

  • ResearchGate. (2017, May 13). (PDF) Multicomponent reactions for the synthesis of spiro compounds. [Link]

  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • SpringerLink. Multi-Component Reactions in Heterocyclic Chemistry. [Link]

  • Scientific & Academic Publishing. Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • National Institutes of Health. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. [Link]

  • Thieme. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • National Institutes of Health. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. [Link]

  • Academia.edu. Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. [Link]

  • National Institutes of Health. Multicomponent reactions for the synthesis of heterocycles. [Link]

  • Der Pharma Chemica. (2026, February 23). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • SciELO. Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. [Link]

  • PubMed. (2024, February 26). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]

  • PubMed. (2010, July 15). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Rasayan J. Chem. One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. [Link]

  • Rsc.org. Supporting Information. [Link]

  • Taylor & Francis eBooks. Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. [Link]

  • Semantic Scholar. (2015, August 4). Malononitrile: A Versatile Active Methylene Group. [Link]

  • Organic Syntheses Procedure. METHYL n-AMYL KETONE. [Link]

  • National Institutes of Health. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link]

  • Atlas: School AI Assistant. Biginelli Reaction Experiment Analysis Guide. [Link]

Sources

Method

Application Note: High-Throughput Screening Strategies for Pyrazole Derivatives

Abstract & Strategic Context The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core structural motif in FDA-approved kinase inhibitors such as Ruxolitinib , Crizotinib , and Avapritinib...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core structural motif in FDA-approved kinase inhibitors such as Ruxolitinib , Crizotinib , and Avapritinib . Its ability to form multiple hydrogen bonds makes it an ideal mimic for the adenine ring of ATP, allowing high-affinity binding to the kinase hinge region.

However, screening pyrazole libraries presents distinct challenges. These derivatives often exhibit intrinsic fluorescence in the blue-green spectrum (400–500 nm) and possess lipophilic characteristics that lead to colloidal aggregation , causing false positives. This guide outlines a robust HTS workflow designed to identify genuine pyrazole-based hits while rigorously filtering out scaffold-specific artifacts.

Library Design & Compound Management

The Challenge: Pyrazoles are often poorly soluble in aqueous buffers, leading to precipitation or "brick-dust" behavior in high-density plates. The Solution: Acoustic Droplet Ejection (ADE) and strict DMSO management.

Compound Handling Protocol
  • Source Plate Prep: Maintain library stocks at 10 mM in 100% anhydrous DMSO. Store in Low Dead Volume (LDV) source plates (e.g., Labcyte or equivalent) to minimize waste.

  • Dispensing: Use ADE (e.g., Echo 650 series) to transfer compounds.

    • Why: Traditional tip-based handlers can carry over hydrophobic pyrazoles, contaminating subsequent wells. ADE is contactless.

  • Solubility Buffer: For intermediate dilutions, avoid phosphate buffers which can hasten precipitation. Use HEPES (pH 7.5) with 0.01% Pluronic F-127 .

Primary Assay Development: TR-FRET Kinase Assay

Rationale: Standard fluorescence intensity (FI) assays are unsuitable for pyrazoles due to spectral overlap with the scaffold's autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here. By introducing a time delay (50–100 µs) between excitation and measurement, the short-lived background fluorescence of the pyrazole decays, leaving only the specific signal from the lanthanide donor.

Mechanism of Action

The assay measures the phosphorylation of a specific peptide substrate.[1]

  • Reaction: Kinase transfers

    
    -phosphate from ATP to a biotinylated peptide substrate.
    
  • Detection:

    • Donor: Europium (Eu)-labeled anti-phospho antibody binds the phosphorylated residue.

    • Acceptor: Streptavidin-Allophycocyanin (SA-APC) binds the biotinylated peptide.

  • Readout: When the antibody and peptide interact, Eu and APC are brought into proximity. Excitation at 337 nm yields emission at 665 nm.

DOT Diagram: TR-FRET Mechanism

TR_FRET_Mechanism cluster_complex Proximity Complex (<10nm) Eu Europium-Ab (Donor) Phos Phosphorylated Peptide Eu->Phos Binds SA Streptavidin-APC (Acceptor) Eu->SA FRET (Energy Transfer) Phos->SA Biotin-SA Linkage Signal Emission (665 nm) SA->Signal Emits Light Excitation (337 nm) Light->Eu Excites

Caption: Schematic of TR-FRET interaction. Energy transfer only occurs when the kinase activity brings Donor and Acceptor into proximity.

Detailed Protocol: 384-Well Kinase Screen

Target: Generic Serine/Threonine Kinase (e.g., JAK2 or BRAF). Format: 384-well low-volume white microplates.

Reagents
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (critical for preventing pyrazole aggregation).

  • Stop/Detection Buffer: 1X LANCE Detection Buffer, 10 mM EDTA.

Step-by-Step Workflow
StepActionCritical Parameter
1. Dispense Transfer 10 nL of Pyrazole library (10 mM) into dry plates using Echo.Final [DMSO] = 0.1%
2.[2] Enzyme Add Add 5 µL of Kinase (0.5 nM final) in Buffer A.Centrifuge 1000rpm, 1 min.
3. Pre-Incubation Incubate 10 mins at RT.Allows slow-binding inhibitors to engage.
4. Initiation Add 5 µL of Substrate/ATP Mix (2x Km concentrations).ATP must be at Km to detect competitive hits.
5. Reaction Incubate 60 mins at RT (protected from light).Ensure linear velocity phase.
6. Quench Add 10 µL of Detection Mix (Eu-Ab + SA-APC + EDTA).EDTA chelates Mg++, stopping the kinase.
7. Equilibration Incubate 60 mins at RT.Essential for stable FRET signal.
8. Read Read on EnVision or PHERAstar (TR-FRET mode).Ex: 337nm, Em: 615nm (Donor) / 665nm (Acceptor).
Data Analysis

Calculate the Ratio (


) for each well:


Percent Inhibition:

Where

is DMSO control (high activity) and

is EDTA/Staurosporine control (no activity).

Triage Strategy & Artifact Identification

Pyrazoles are notorious for forming colloidal aggregates that sequester enzymes, leading to promiscuous inhibition. You must validate hits using a detergent-sensitive counter-screen.

DOT Diagram: The Triage Funnel

Triage_Funnel Library 1. Primary Screen (TR-FRET) Hit_Cutoff Hits (>50% Inhibition) Library->Hit_Cutoff Counter 2. Counter Screen (High Detergent: 0.1% Triton) Hit_Cutoff->Counter Pass FalsePos1 Discard: Autofluorescent Hit_Cutoff->FalsePos1 High Background at 615nm Ortho 3. Orthogonal Assay (NanoBRET Target Engagement) Counter->Ortho Activity Retained FalsePos2 Discard: Aggregators Counter->FalsePos2 Activity Lost (Detergent Sensitive) Lead Validated Series Ortho->Lead Intracellular Binding Confirmed

Caption: Workflow to filter pyrazole-specific artifacts. Step 2 (Detergent test) is critical for this scaffold.

Validation Protocols
  • Detergent Sensitivity Test: Re-run the IC50 curve with 0.01% Triton X-100 added.

    • Result: If potency shifts significantly (e.g., IC50 increases >10-fold), the compound is likely an aggregator (False Positive).

  • Orthogonal Assay (NanoBRET):

    • Perform a cellular target engagement assay.[3][4] Pyrazoles that inhibit purified protein but fail to enter cells or bind in a cellular context will be weeded out here.

References

  • Ansari, A. et al. (2017). "Small molecule kinase inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • Thorne, N. et al. (2010). "Apparent activity in major classes of chemical mimics of biological substrates." Nature Chemical Biology. (Discusses aggregation artifacts). Link

  • Robers, M.B. et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. (NanoBRET validation). Link

  • Simeonov, A. et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry. (Autofluorescence of scaffolds). Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. (Standard TR-FRET protocols). Link

Sources

Application

Application Note: Cell-Based Assay Development for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Introduction & Molecule Analysis[1][2] 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine represents a modern class of "Fsp3-rich" medicinal chemistry scaffolds. Unlike traditional flat aromatic inhibitors, the incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Analysis[1][2]

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine represents a modern class of "Fsp3-rich" medicinal chemistry scaffolds. Unlike traditional flat aromatic inhibitors, the incorporation of the spiro[3.3]heptan-2-yl moiety introduces three-dimensional complexity, improving solubility and metabolic stability while acting as a bioisostere for cyclohexyl or phenyl rings.

Based on the aminopyrazole pharmacophore and specific patent literature associating this spiro-linkage with immune modulation, this compound is most likely designed as a ROR


t (Retinoid-related Orphan Receptor gamma t) Inverse Agonist  or a Kinase Inhibitor  (e.g., JAK/STAT or MAPK pathways).

This guide focuses on the primary validation workflow for ROR


t modulation , a critical target in Th17-mediated autoimmune diseases (psoriasis, IBD), while providing adaptable modules for kinase profiling.
Key Chemical Properties
PropertyCharacteristicImplication for Assays
Core Scaffold AminopyrazoleClassic H-bond donor/acceptor motif; mimics ATP adenine or binds nuclear receptor pockets.
Tail Group Spiro[3.3]heptaneLipophilic but compact; enhances membrane permeability without the "brick dust" insolubility of bi-aryls.
Solubility Moderate-HighDissolve in 100% DMSO; likely stable up to 10-20 mM stocks. Avoid freeze-thaw cycles >3 times.

Assay Development Strategy

To rigorously validate this compound, we employ a "Funnel Approach," moving from biophysical target engagement to functional phenotypic readouts.

The Validation Funnel
  • Target Engagement (Cellular): Cellular Thermal Shift Assay (CETSA) to prove the compound enters the cell and binds the target.

  • Mechanistic Efficacy: Luciferase Reporter Assay (ROR Response Element) to measure transcriptional inhibition.

  • Phenotypic Confirmation: IL-17A Secretion Assay in T-cells to confirm downstream immune dampening.

AssayWorkflow Compound Compound (Spiro-Aminopyrazole) CETSA Step 1: CETSA (Target Engagement) Compound->CETSA Binding Validation Reporter Step 2: ROR-Luciferase (Transcriptional Control) CETSA->Reporter Hit Confirmation Phenotype Step 3: IL-17A ELISA (Functional Output) Reporter->Phenotype Lead Optimization

Figure 1: The strategic validation funnel ensures that phenotypic effects are driven by specific target modulation.

Detailed Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine binds ROR


t (or potential kinase targets) in intact cells.

Materials:

  • Cell Line: Jurkat T-cells or HEK293T overexpressing ROR

    
    t-Flag.
    
  • Lysis Buffer: PBS + Protease Inhibitors + 0.4% NP-40.

  • Detection: Western Blot (Anti-ROR

    
    t or Anti-Flag).
    

Procedure:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 
    
    
    
    M
    compound or DMSO control for 1 hour at 37°C.
  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50

    
    L each). Heat individually at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C for 3 minutes .
    
  • Cooling: Immediately incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen (or dry ice/methanol) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect supernatant (soluble fraction). Run SDS-PAGE and Western Blot.

  • Interpretation: A shift in the aggregation temperature (

    
    ) of the target protein in the treated vs. DMSO samples indicates binding.
    
Protocol B: ROR t Luciferase Reporter Assay

Objective: Quantify the compound's ability to inhibit ROR


t-dependent transcription.

Materials:

  • Cell Line: HEK293T (transient transfection) or CHO-K1 (stable line).

  • Plasmids:

    • pGL4-RORE (Luciferase under ROR Response Element).

    • Expression vector for human ROR

      
      t (e.g., pCMV-RORc).
      
    • pRL-TK (Renilla luciferase for normalization).

  • Reagent: Dual-Glo® Luciferase Assay System (Promega).

Procedure:

  • Transfection (Day 0): Co-transfect HEK293T cells in a 6-well plate with RORE-Luc, ROR

    
    t vector, and Renilla control using Lipofectamine 3000.
    
  • Seeding (Day 1): Trypsinize and re-seed cells into white 96-well plates (20,000 cells/well). Allow attachment (4-6 hours).

  • Treatment: Add serial dilutions of the compound (e.g., 0.1 nM to 10

    
    M). Include Ursolic Acid  (5 
    
    
    
    M) as a positive control for inhibition.
  • Incubation: Incubate for 18–24 hours.

  • Readout: Lyse cells and add Firefly substrate. Read Luminescence. Add Stop & Glo® (Renilla substrate) and read again.

  • Calculation: Calculate Ratio = (Firefly / Renilla). Normalize to DMSO control (100% activity). Plot log(concentration) vs. % Activity to determine IC50.

Protocol C: Th17 Differentiation & IL-17A Quantification

Objective: Confirm the compound inhibits the differentiation of pathogenic Th17 cells.

Materials:

  • Cells: Naïve CD4+ T cells (isolated from human PBMC or mouse spleen).

  • Differentiation Cocktail: Anti-CD3/CD28 beads + TGF-

    
    1 (2 ng/mL) + IL-6 (20 ng/mL) + IL-23 (10 ng/mL).
    
  • Readout: Human/Mouse IL-17A ELISA Kit.

Procedure:

  • Activation: Plate Naïve CD4+ T cells in 96-well U-bottom plates (

    
     cells/well) in T-cell media (RPMI + 10% FBS).
    
  • Treatment: Add compound (1

    
    M, 100 nM) 1 hour prior to cytokine addition.
    
  • Differentiation: Add the Differentiation Cocktail. Incubate for 4–5 days.

  • Restimulation (Day 5): Add PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4 hours to boost cytokine production.

  • Supernatant Collection: Spin down plates. Collect supernatant.

  • ELISA: Quantify IL-17A levels.

    • Expectation: A potent ROR

      
      t inverse agonist should suppress IL-17A production by >50% at 1 
      
      
      
      M without affecting cell viability.

Signaling Pathway Visualization

The following diagram illustrates the ROR


t signaling pathway and the intervention point of the spiro-aminopyrazole compound.

SignalingPathway Extracellular Extracellular Signals (IL-6, IL-23) STAT3 STAT3 (Phosphorylation) Extracellular->STAT3 Activation RORgt RORγt (Nuclear Receptor) STAT3->RORgt Upregulation DNA RORE DNA Element RORgt->DNA Binding Compound Spiro-Aminopyrazole (Inhibitor) Compound->RORgt Inhibition IL17 IL-17A / IL-17F (Pro-inflammatory Cytokines) DNA->IL17 Transcription Th17 Th17 Cell Differentiation IL17->Th17 Phenotype

Figure 2: The compound targets ROR


t, blocking the transcription of IL-17A downstream of STAT3 activation.[1][2][3]

Data Analysis & Troubleshooting

Interpreting Results
ObservationPossible CauseAction
High IC50 in Reporter (>10

M)
Poor cell permeability or low target affinity.Check logP. Perform CETSA to confirm entry.
Cytotoxicity (Low Renilla Signal) Off-target kinase inhibition (e.g., CDK1/2).Run CellTiter-Glo viability assay.
No Shift in CETSA Protein does not stabilize or compound doesn't bind.Try "Isothermal Dose Response" (ITDR) at 52°C.
Reference Standards

When validating, always run side-by-side with a known inhibitor to benchmark potency.

  • ROR

    
    t Standard:  GSK805 or Ursolic Acid.
    
  • Kinase Standard: Staurosporine (pan-kinase) if profiling broad activity.

References

  • Fauber, B. P., et al. (2014). "Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORc Inverse Agonists." ACS Medicinal Chemistry Letters.

  • Huh, J. R., et al. (2011). "Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications." European Journal of Immunology.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Burris, T. P., et al. (2013). "Targeting Orphan Nuclear Receptors for Treatment of Metabolic Diseases and Autoimmunity." Chemical Biology & Drug Design.

  • Wuts, P. G. M. (2015). "Spirocyclic Motifs in Medicinal Chemistry." Patent Literature Review (WO2015129926A1).

Sources

Application

Functionalization of the Pyrazole Ring in Spiro-Compounds: A Guide for Researchers

Introduction: The Strategic Importance of Spiro-Pyrazoles in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Spiro-Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[5][6] When incorporated into a spirocyclic framework, the resulting spiro-pyrazole architecture offers a compelling three-dimensional topology that is highly sought after in modern drug design. This rigidified structure can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. Consequently, the development of efficient and regioselective methods for the functionalization of the pyrazole ring within these complex spiro-constructs is a critical endeavor for researchers in drug development.[7][8]

This comprehensive guide provides an in-depth exploration of the key strategies for modifying the pyrazole moiety in spiro-compounds. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols to empower researchers in their synthetic efforts.

Core Synthetic Strategies for Pyrazole Functionalization in Spiro-Compounds

The functionalization of the pyrazole ring in the context of a spiro-compound can be broadly categorized into three main approaches: N-functionalization, C-H functionalization, and cycloaddition reactions that form the spiro-junction itself. The choice of strategy is dictated by the desired substitution pattern and the overall synthetic plan.

N-Functionalization: Modulating Physicochemical and Biological Properties

Direct modification of the nitrogen atoms of the pyrazole ring is a powerful tool for tuning the compound's properties. Due to the presence of two adjacent nitrogen atoms, regioselectivity can be a significant challenge.[9]

Key Considerations for N-Functionalization:

  • Tautomerism: Unsubstituted or N1-substituted pyrazoles can exist as tautomers, which can lead to mixtures of products upon alkylation or arylation.[9] Careful control of reaction conditions, including the choice of base and solvent, is crucial to achieve the desired regioselectivity.

  • Steric Hindrance: The steric environment around the nitrogen atoms, often influenced by the bulky spirocyclic framework, can play a decisive role in directing the incoming electrophile.

  • Electronic Effects: The electronic nature of both the pyrazole ring and the spiro-substituent will influence the nucleophilicity of the nitrogen atoms.

Protocol: Regioselective N-Alkylation of a Spiro-Pyrazole Precursor

This protocol outlines a general procedure for the regioselective N-alkylation of a spiro-pyrazole, where steric hindrance is leveraged to favor substitution at the less hindered nitrogen.

Materials:

  • Spiro-pyrazole starting material (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the spiro-pyrazole starting material.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH dispersion in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated spiro-pyrazole.

Table 1: Representative Data for N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1CH₃INaHDMF0 to rt485
2BnBrK₂CO₃Acetonitrile801278
3EtICs₂CO₃DMFrt692
C-H Functionalization: Direct and Atom-Economical Bond Formation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including functionalized pyrazoles.[9][10][11][12] This approach avoids the need for pre-functionalization of the pyrazole ring, thus shortening synthetic sequences.

Key Concepts in Pyrazole C-H Functionalization:

  • Regioselectivity: The inherent electronic properties of the pyrazole ring influence the reactivity of its C-H bonds. The C5 position is generally the most acidic and susceptible to deprotonation, while the C4 position is more nucleophilic and prone to electrophilic substitution.[12]

  • Directing Groups: The use of a directing group, often attached to one of the pyrazole nitrogens, can enable highly regioselective C-H activation at a specific position.[13]

  • Transition-Metal Catalysis: Palladium, rhodium, and copper catalysts are commonly employed to facilitate C-H activation and subsequent bond formation.[10][13][14]

Protocol: Palladium-Catalyzed Direct C5-Arylation of an N-Substituted Spiro-Pyrazole

This protocol describes a method for the direct arylation of the C5 position of an N-substituted spiro-pyrazole using a palladium catalyst.

Materials:

  • N-substituted spiro-pyrazole (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Argon (Ar) atmosphere

Procedure:

  • To a Schlenk tube, add the N-substituted spiro-pyrazole, aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite®, washing with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-arylated spiro-pyrazole.

Visualization of C-H Functionalization Pathways

CH_Functionalization cluster_n_directing N-Directing Group Strategy cluster_inherent Inherent Reactivity N-DG N-Directing Group C5-H C5-H Activation N-DG->C5-H Directs Functionalized_Product Functionalized Spiro-Pyrazole C5-H->Functionalized_Product C4-H C4-H (Nucleophilic) C4-H->Functionalized_Product C5-H_acidic C5-H (Acidic) C5-H_acidic->Functionalized_Product Electrophilic_Attack Electrophilic Attack Electrophilic_Attack->C4-H Deprotonation Deprotonation Deprotonation->C5-H_acidic Pyrazole_Core Spiro-Pyrazole Core Pyrazole_Core->N-DG Pyrazole_Core->C4-H Pyrazole_Core->C5-H_acidic

Caption: Regioselectivity in C-H functionalization of spiro-pyrazoles.

Cycloaddition Reactions: Constructing the Spiro-Pyrazole Core

[3+2] Cycloaddition reactions are a cornerstone for the synthesis of pyrazole and pyrazoline rings.[1][7][15] In the context of spiro-compounds, these reactions often involve the reaction of a 1,3-dipole with a dipolarophile that is part of a cyclic system, thereby generating the spiro-junction.

Common [3+2] Cycloaddition Strategies:

  • Nitrile Imines with Alkenes: In situ generated nitrile imines react with exocyclic methylene compounds to form spiro-pyrazolines.[7][16]

  • Diazoalkanes with Alkynes/Alkenes: Diazo compounds are versatile 1,3-dipoles that readily react with a variety of dipolarophiles to afford pyrazoles and pyrazolines.[1][15] Intramolecular variants of this reaction can lead to fused pyrazole systems that can subsequently rearrange to spirocyclic pyrazoles.[1]

  • Visible-Light-Mediated Cycloadditions: Recent advances have enabled the use of visible light to generate diazo species from N-tosylhydrazones, providing a mild and efficient route to spiro-pyrazolines.[15]

Protocol: [3+2] Cycloaddition of a Nitrile Imine with an Exocyclic Alkene

This protocol details the synthesis of a spiro-pyrazoline via the in situ generation of a nitrile imine from a hydrazonoyl chloride and its subsequent reaction with an exocyclic alkene.[7]

Materials:

  • Exocyclic alkene (1.0 eq)

  • Hydrazonoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous toluene

  • Argon (Ar) atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add the exocyclic alkene and anhydrous toluene.

  • Add the hydrazonoyl chloride to the solution.

  • Add triethylamine dropwise to the reaction mixture at room temperature.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the triethylammonium chloride salt, washing the solid with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiro-pyrazoline.

Visualization of Spiro-Pyrazole Synthesis via Cycloaddition

Cycloaddition Start Starting Materials Dipole 1,3-Dipole (e.g., Nitrile Imine, Diazoalkane) Start->Dipole Dipolarophile Cyclic Dipolarophile (e.g., Exocyclic Alkene) Start->Dipolarophile Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile->Cycloaddition Spiro_Intermediate Spiro-Pyrazoline Intermediate Cycloaddition->Spiro_Intermediate Optional_Steps Optional Further Transformation (e.g., Oxidation, Rearrangement) Spiro_Intermediate->Optional_Steps Final_Product Functionalized Spiro-Pyrazole Spiro_Intermediate->Final_Product Direct Product Optional_Steps->Final_Product

Caption: General workflow for the synthesis of spiro-pyrazoles via [3+2] cycloaddition.

Conclusion and Future Outlook

The functionalization of the pyrazole ring in spiro-compounds is a vibrant and evolving area of synthetic chemistry. The strategies outlined in this guide, from classical N-functionalization to modern C-H activation and elegant cycloaddition reactions, provide a robust toolkit for researchers aiming to synthesize novel spiro-pyrazole-based molecules. As the demand for structurally complex and diverse small molecules in drug discovery continues to grow, the development of even more sophisticated and selective methods for the functionalization of these privileged scaffolds will undoubtedly remain a key research focus. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for scientists and drug development professionals, enabling them to navigate the synthetic challenges and unlock the full potential of spiro-pyrazoles in their research endeavors.

References

  • Synthesis and Tautomerism of Spiro-Pyrazolines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles via divergent, thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds. Royal Society of Chemistry (RSC). Available at: [Link]

  • Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and py. Semantic Scholar. Available at: [Link]

  • An efficient synthesis of novel pyrazol-3-one-derived spiro compounds containing dihydro-quinazolinone moiety. Taylor & Francis Online. Available at: [Link]

  • Spiro Heterocycles: Synthesis and Application of Spiro Pyrazol-3-one Derivatives. ResearchGate. Available at: [Link]

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. National Institutes of Health (NIH). Available at: [Link]

  • Diastereoselective synthesis of spiro[indene-2,2′-pyrazolo[1,2-a]pyrazoles] and spiro[indoline-3,2′-pyrazolo[1,2-a]pyrazoles] via 1,3-dipolar cycloaddition. Royal Society of Chemistry (RSC). Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Scilit. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). National Institutes of Health (NIH). Available at: [Link]

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles. National Institutes of Health (NIH). Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health (NIH). Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Kaunas University of Technology. Available at: [Link]

  • Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. National Institutes of Health (NIH). Available at: [Link]

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]

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Method

Methodology for Assessing the Anticancer Activity of Novel Compounds: Application Notes and Protocols

This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies used to assess the anticancer activity of novel chemical entities. The protocols and applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies used to assess the anticancer activity of novel chemical entities. The protocols and application notes herein are designed to provide a comprehensive framework, from initial high-throughput screening to in-depth mechanistic studies and preclinical in vivo evaluation. The emphasis is on building a logical, evidence-based workflow that ensures scientific integrity and yields robust, reproducible data.

Introduction: The Imperative for Rigorous Anticancer Compound Evaluation

The development of new anticancer agents is a complex and lengthy process.[1] A critical component of this endeavor is the meticulous preclinical evaluation of candidate compounds. This process serves as a gatekeeper, ensuring that only the most promising agents with favorable efficacy and safety profiles advance to clinical trials.[2] A stepwise approach, beginning with broad in vitro screening and progressing to more complex in vivo models, is essential to efficiently identify and characterize novel therapeutics.[3] This guide outlines such a phased methodology, emphasizing the rationale behind each experimental choice to build a comprehensive understanding of a compound's anticancer potential.

Part 1: Primary Screening - Identifying Potential Hits

The initial phase of assessment focuses on high-throughput screening (HTS) to rapidly evaluate large libraries of compounds against a panel of cancer cell lines. The primary objective is to identify "hits"—compounds that exhibit cytotoxic or cytostatic effects.

The NCI-60 Human Tumor Cell Line Screen: A Powerful Discovery Tool

A well-established and freely available resource is the National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60).[4][5] This panel represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and brain.[4] Screening compounds against this panel provides a wealth of data on their activity spectrum and can offer early insights into potential mechanisms of action through the COMPARE algorithm, which compares the compound's activity pattern to those of known anticancer agents.[5][6]

Foundational In Vitro Assay: Cell Viability

The cornerstone of primary screening is the cell viability assay, which measures the dose-dependent effect of a compound on a cancer cell population. These assays assess overall cell health by measuring parameters like metabolic activity or ATP content.[7]

1.2.1 The MTT Assay: A Colorimetric Approach to Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for assessing cell viability.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
0.11.1894.4%
10.9576.0%
100.6350.4%
500.2520.0%
1000.108.0%

1.2.2 Calculating the IC50 Value

From the dose-response curve generated by the MTT assay, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[3][11] It is a critical parameter for comparing the potency of different compounds.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10] The seeding density is a critical parameter, as it can influence the observed inhibitory activity of the compound.[12][13]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel compound. Include a vehicle-only control.[14]

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.[15]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[9][10]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]

Part 2: Secondary and Mechanistic Assays - Understanding "How"

Compounds that demonstrate significant activity in primary screening are advanced to secondary assays to elucidate their mechanism of action (MoA).[16] Understanding how a compound kills cancer cells is crucial for its further development.[17]

Distinguishing Modes of Cell Death: Apoptosis vs. Necrosis

A fundamental question is whether a compound induces programmed cell death (apoptosis) or a more inflammatory form of cell death (necrosis).[18] Apoptosis is a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, and is generally the preferred mode of cell death for anticancer therapies.[19]

G start Treat Cells with Novel Compound stain Stain with Annexin V-FITC and Propidium Iodide (PI) start->stain flow Analyze by Flow Cytometry stain->flow quadrants Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrants G start Treat Cells with Novel Compound fix Fix and Permeabilize Cells (e.g., with Ethanol) start->fix stain Stain DNA with Propidium Iodide (PI) fix->stain analyze Analyze by Flow Cytometry stain->analyze histogram Generate DNA Content Histogram analyze->histogram

Caption: Workflow for cell cycle analysis.

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them at various time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane, which allows PI to enter and stain the nuclear DNA. [20][21]3. RNase Treatment: Treat the cells with RNase to ensure that only DNA is stained by PI, as PI can also bind to RNA. [20]4. PI Staining: Stain the cells with a PI solution. [22]5. Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle. [20]

Part 3: In Vivo Evaluation - Assessing Efficacy in a Biological System

Promising compounds with well-defined in vitro activity and MoA should be evaluated in vivo to assess their efficacy and safety in a more complex biological system. [2][3]Animal models are indispensable for this phase of preclinical testing. [23]

Xenograft Models: A Workhorse in Preclinical Oncology

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used tool in cancer research. [3] 3.1.1 Subcutaneous vs. Orthotopic Models

  • Subcutaneous Models: Involve implanting tumor cells under the skin of the mouse. [24]These models are technically simpler, and tumor growth can be easily monitored. [24][25]They are ideal for initial efficacy and dose-ranging studies. [26]* Orthotopic Models: Involve implanting tumor cells into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). [24][27]These models more accurately replicate the tumor microenvironment and metastatic behavior of human cancers, providing a more clinically relevant assessment of therapeutic efficacy. [26][28]

FeatureSubcutaneous ModelOrthotopic Model
Implantation Site Beneath the skinOrgan of origin
Technical Difficulty LowHigh
Tumor Monitoring Easy (calipers)Requires imaging
Microenvironment Less relevantMore clinically relevant
Metastasis RareCan be observed

3.1.2 Patient-Derived Xenografts (PDXs)

PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice. [29]These models are considered to better maintain the molecular and cellular heterogeneity of the original tumor, making them valuable platforms for predicting clinical responses to anticancer drugs. [29]

Pharmacokinetics and Pharmacodynamics (PK/PD) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it affects the body (pharmacodynamics) is crucial for determining an optimal dosing regimen. [30][31]

  • Pharmacokinetics (PK): Involves measuring drug concentrations in plasma and tissues over time to determine parameters like half-life, clearance, and bioavailability. [31][32]* Pharmacodynamics (PD): Relates drug concentration to its therapeutic effect, such as tumor growth inhibition. [30][33] Integrated PK/PD modeling can provide a quantitative understanding of the exposure-response relationship, which is essential for translating preclinical findings to the clinic. [33][34]

  • Model Selection and Tumor Implantation: Choose an appropriate xenograft model and implant the tumor cells.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the animals into control and treatment groups.

  • Compound Administration: Administer the novel compound via an appropriate route (e.g., oral, intravenous) at various doses and schedules.

  • Monitoring: Regularly monitor tumor growth using calipers (for subcutaneous models) or imaging techniques (for orthotopic models). Also, monitor the animals' body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis, such as histology and biomarker assessment.

Conclusion

The methodology for assessing the anticancer activity of novel compounds is a multi-faceted and iterative process. By employing a logical progression from high-throughput in vitro screening to detailed mechanistic studies and finally to rigorous in vivo evaluation, researchers can build a comprehensive data package that supports the advancement of promising new cancer therapeutics. The protocols and insights provided in this guide are intended to serve as a robust framework for conducting these critical preclinical investigations.

References

  • Vertex AI Search. Orthotopic vs. Subcutaneous Xenograft Models: Key Differences.
  • Hera BioLabs. Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer.
  • MDPI. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Available from: [Link].

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link].

  • In Vivo. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link].

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link].

  • Wikipedia. NCI-60. Available from: [Link].

  • Oncohema Key. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Available from: [Link].

  • PubMed Central. Assaying cell cycle status using flow cytometry. Available from: [Link].

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link].

  • SpringerLink. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Available from: [Link].

  • Translational Cancer Research. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging. Available from: [Link].

  • PubMed Central. A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery. Available from: [Link].

  • Frontiers. Patient-derived cancer models: Valuable platforms for anticancer drug testing. Available from: [Link].

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link].

  • Bio-Rad. Flow Cytometry Protocol. Available from: [Link].

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Available from: [Link].

  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available from: [Link].

  • PubMed. Distinguishing Necroptosis from Apoptosis. Available from: [Link].

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link].

  • PubMed. The NCI60 human tumour cell line anticancer drug screen. Available from: [Link].

  • ResearchGate. (PDF) In vitro bioassays for anticancer drug screening: Effects of cell concentration and other assay parameters on growth inhibitory activity. Available from: [Link].

  • ResearchGate. (PDF) Guideline for anticancer assays in cells. Available from: [Link].

  • Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry). Available from: [Link].

  • PubMed. The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Available from: [Link].

  • Sartorius. What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Available from: [Link].

  • Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service. Available from: [Link].

  • PubMed Central. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link].

  • European Pharmaceutical Review. New model found to improve drug development in pre-clinical trials. Available from: [Link].

  • Checkpoint Therapeutics. MTT Cell Assay Protocol. Available from: [Link].

  • ResearchGate. (PDF) In vivo screening models of anticancer drugs. Available from: [Link].

  • Anticancer Research. Cell Viability Assays. Methods and Protocols. Available from: [Link].

  • PubMed Central. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available from: [Link].

  • PubMed Central. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Available from: [Link].

  • PubMed Central. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. Available from: [Link].

  • ResearchGate. (PDF) PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS. Available from: [Link].

  • AACR Journals. Pharmacokinetics and Pharmacodynamics-Based Mathematical Modeling Identifies an Optimal Protocol for Metronomic Chemotherapy. Available from: [Link].

  • Mayo Clinic Research. Overview - Anticancer Drug Action Laboratory. Available from: [Link].

  • Britannica. Anticancer drug | Description, Types, Mechanisms, & Side Effects. Available from: [Link].

  • PubMed Central. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Available from: [Link].

  • PubMed Central. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. Available from: [Link].

Sources

Application

antibacterial testing protocols for pyrazole-based molecules

Application Note: Comprehensive Characterization of Pyrazole-Based Small Molecules for Antibacterial Efficacy Introduction Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Characterization of Pyrazole-Based Small Molecules for Antibacterial Efficacy

Introduction

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum biological activities. In the context of antibacterial discovery, pyrazoles are increasingly investigated as inhibitors of bacterial DNA gyrase (specifically the GyrB subunit) and Topoisomerase IV, offering a distinct mechanism from traditional fluoroquinolones. However, their lipophilic nature and specific solubility profiles present challenges in standard aqueous assays.

This guide provides a rigorous, self-validating workflow for characterizing pyrazole-based antibacterials, moving from solubility management to mechanistic validation.

Section 1: Compound Management & Solubility Optimization

The Challenge: Pyrazole derivatives often exhibit poor aqueous solubility, leading to precipitation ("crashing out") in Muller-Hinton Broth (MHB), which causes false-negative results (compound unavailable to bacteria) or false-positive optical density readings (precipitate mimics bacterial growth).

Protocol: Solvent Standardization

  • Stock Preparation: Dissolve neat pyrazole powder in 100% DMSO to a concentration of 10 mg/mL (or 20 mM). Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • The "Intermediate" Step: Do not dilute directly from 100% DMSO to the assay well. Create an intermediate working solution (e.g., 10x final concentration) in media containing 5% DMSO .

  • Final Assay Concentration: Ensure the final DMSO concentration in the bacterial well is ≤ 1% (v/v) .

    • Validation Check: Run a "Solvent Control" lane containing only bacteria + 1% DMSO. If growth is inhibited by >5% compared to the growth control, the assay is invalid.

Section 2: Primary Screening (MIC & MBC)

Methodology: Cation-Adjusted Broth Microdilution (CLSI M07-A10 Standard) with Resazurin Modification. Rationale: Standard turbidity readings are unreliable if pyrazoles precipitate. Resazurin (Alamar Blue) provides a colorimetric viability endpoint that is unaffected by compound precipitation.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Test Organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup: Dispense 50 µL of pyrazole serial dilutions (2-fold) into a 96-well plate.

  • Inoculation: Add 50 µL of diluted bacterial suspension to each well (Final volume: 100 µL; Final inoculum:

    
     CFU/mL).
    
  • Incubation: Incubate at 35 ± 2°C for 18–20 hours (ambient air).

  • Readout (The Modification): Add 10 µL of Resazurin solution to each well. Incubate for an additional 1–2 hours.

    • Blue: No growth (Inhibition).[4]

    • Pink/Fluorescent: Viable growth.

  • MBC Determination: Plate 10 µL from all "Blue" wells onto agar. The MBC is the lowest concentration showing

    
     colony reduction.
    

Table 1: Troubleshooting MIC Data

ObservationProbable CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or "Eagle Effect" (paradoxical growth).Repeat assay in triplicate. Check for drug precipitation at high conc.
Trailing Endpoints (Gradual color shift)Bacteriostatic mechanism (common for GyrB inhibitors).Report MIC as the first well with >80% reduction in color intensity.
High Solvent Control Toxicity DMSO intolerance of specific strain.Switch to 0.5% DMSO max or use water-soluble salts of the pyrazole.

Section 3: Pharmacodynamics (Time-Kill Kinetics)

Rationale: MIC is a static measure. Time-kill assays determine if the pyrazole is bacteriostatic (inhibits growth) or bactericidal (actively kills), a critical distinction for drug candidacy.

Visual Workflow:

TimeKillWorkflow Start Log-Phase Culture (~10^6 CFU/mL) Exposure Add Pyrazole (1x, 2x, 4x MIC) Start->Exposure Sampling Sample at 0, 4, 8, 24 hrs Exposure->Sampling Dilution Serial Dilution (PBS) Sampling->Dilution Plating Plate on Agar (Count Colonies) Dilution->Plating Analysis Log10 Reduction Calculation Plating->Analysis

Figure 1: Workflow for Time-Kill Kinetics.[1][5] Samples must be neutralized or diluted sufficiently to prevent drug carryover inhibition on agar plates.

Data Interpretation:

  • Bactericidal:

    
     reduction in CFU/mL relative to the initial inoculum at 24h.[5][6]
    
  • Bacteriostatic:

    
     reduction.[1]
    

Section 4: Mechanistic Validation (DNA Gyrase Inhibition)

Context: Many antibacterial pyrazoles target the ATP-binding pocket of the GyrB subunit of DNA Gyrase. To validate this mechanism and rule out non-specific membrane lysis, a supercoiling inhibition assay is required.

Protocol: DNA Gyrase Supercoiling Assay (Gel-Based)

  • Reaction Mix: Combine Relaxed Plasmid pBR322 (0.5 µg), DNA Gyrase enzyme (1 U), Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP), and Pyrazole (varying concentrations).

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with STE buffer (SDS, Tris, EDTA) + Proteinase K.

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run.

  • Result:

    • Active Enzyme (Control): DNA becomes supercoiled (migrates faster).

    • Inhibited Enzyme (Treated): DNA remains relaxed (migrates slower).

Visual Mechanism of Action:

Mechanism Pyrazole Pyrazole Molecule Entry Passive Diffusion / Porin Entry Pyrazole->Entry Target Target: DNA Gyrase (GyrB) Pyrazole->Target Binding Cytoplasm Bacterial Cytoplasm Entry->Cytoplasm Cytoplasm->Target Action Inhibition of ATP Hydrolysis Target->Action Result DNA Supercoiling Arrest (Replication Failure) Action->Result

Figure 2: Mechanistic pathway of pyrazole-based GyrB inhibition. The molecule must traverse the cell envelope to reach the cytoplasmic target.

Section 5: Safety Profiling (Hemolysis Assay)

Criticality: Pyrazoles can be amphiphilic. It is vital to prove that antibacterial activity is due to specific enzyme inhibition and not non-specific membrane destruction (detergent effect).

Protocol:

  • Blood Prep: Wash human O+ erythrocytes (RBCs) 3x in PBS. Resuspend to 4% (v/v).

  • Treatment: Mix 100 µL RBC suspension + 100 µL Pyrazole (at 2x MIC and 4x MIC).

  • Controls:

    • Negative: PBS (0% lysis).

    • Positive: 1% Triton X-100 (100% lysis).

  • Incubation: 1 hour at 37°C.

  • Detection: Centrifuge (1000 x g, 10 min). Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin release).[7][8]

  • Calculation:

    
    
    
    • Acceptance Criteria:

      
       hemolysis at MIC is required for early-stage hits.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][10]

  • Sarkar, P., et al. (2021). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. MethodsX. [Link]

  • American Society for Microbiology (ASM). (2016). Time-Kill Assay Protocols for Antimicrobial Agents. [Link]

  • Hossain, M.J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Food and Drug Administration (FDA). (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients (Hemolysis). [Link]

Sources

Method

Application Note: Measuring the Anti-Inflammatory Effects of Spiro[3.3]heptane Derivatives

Introduction & Rationale The Spiro[3.3]heptane Advantage In modern medicinal chemistry, the spiro[3.3]heptane scaffold has emerged as a high-value bioisostere for phenyl rings and saturated heterocycles (e.g., piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The Spiro[3.3]heptane Advantage

In modern medicinal chemistry, the spiro[3.3]heptane scaffold has emerged as a high-value bioisostere for phenyl rings and saturated heterocycles (e.g., piperidine).[1][2][3] Unlike flat aromatic rings, spiro[3.3]heptane offers a defined three-dimensional geometry with non-collinear exit vectors , allowing substituents to explore novel chemical space within a binding pocket.[4]

For anti-inflammatory drug development, this scaffold offers two distinct advantages:

  • Physicochemical Optimization: Replacing a lipophilic phenyl ring with a spiro[3.3]heptane core often lowers logP and increases metabolic stability by removing aromatic metabolic "hotspots," crucial for chronic inflammatory conditions (e.g., Rheumatoid Arthritis).

  • Structural Novelty: The rigid

    
     character can improve selectivity for enzymes like COX-2  or kinases (e.g., p38 MAPK ) by altering the vector of hydrogen bond donors/acceptors.
    

This guide details the workflow for screening a library of spiro[3.3]heptane derivatives to identify potent anti-inflammatory "hits" and validate their mechanism of action.

Experimental Workflow Overview

The evaluation process follows a funnel approach: excluding cytotoxic compounds early, identifying functional inhibitors of inflammation (NO/Cytokines), and validating the mechanism (NF-


B/COX-2).

Workflow Start Spiro[3.3]heptane Library (10mM DMSO Stocks) Step1 Step 1: Cytotoxicity Screen (CCK-8 / MTT Assay) Start->Step1 Step2 Step 2: Functional Screen (LPS-induced NO Production) Step1->Step2 Viable cells only Decision Hit Selection (SI > 10) Step2->Decision IC50 Determination Step3 Step 3: Cytokine Profiling (IL-6, TNF-alpha ELISA) Step4 Step 4: Mechanistic Validation (Western Blot: iNOS/COX-2) Step3->Step4 Decision->Step3 High Potency

Figure 1: Screening cascade for spirocyclic anti-inflammatory agents. SI = Selectivity Index (CC50/IC50).

Protocol 1: Compound Preparation & Cytotoxicity

Objective: Ensure observed anti-inflammatory effects are due to pathway inhibition, not cell death.

Reagents
  • Spiro[3.3]heptane derivatives (Solid).[1][2][5]

  • Dimethyl sulfoxide (DMSO), sterile filtered.

  • RAW 264.7 Macrophage cell line (ATCC TIB-71).

  • CCK-8 (Cell Counting Kit-8) or MTT reagent.

Methodology
  • Stock Solution: Dissolve spiro derivatives to 10 mM in 100% DMSO.

    • Expert Insight: Spiro[3.3]heptane scaffolds are generally more soluble than their phenyl analogs, but verify clarity. If precipitation occurs upon dilution into media, sonicate for 5 minutes at 37°C.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Treatment: Treat cells with a concentration gradient (e.g., 1, 10, 50, 100

    
    M) for 24 hours.
    
    • Control: Vehicle control (DMSO < 0.1%).

  • Readout: Add CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm.

  • Calculation: Determine the CC50 (Cytotoxic Concentration 50%).

    • Criterion: Discard any compound where CC50 < 50

      
      M.
      

Protocol 2: High-Throughput NO Inhibition Screen (Griess Assay)

Objective: Quantify the inhibition of Nitric Oxide (NO), a primary inflammatory mediator produced by iNOS.

Reagents
  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

  • Phenol Red-Free DMEM (Critical for accurate colorimetric reading).

Methodology
  • Induction: Pre-treat RAW 264.7 cells with spiro derivatives (at safe concentrations determined in Protocol 1) for 1 hour.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL ) and incubate for 18–24 hours.
    
  • Supernatant Collection: Transfer 100

    
    L of culture supernatant to a fresh 96-well plate.
    
  • Reaction: Add 100

    
    L of Griess Reagent. Incubate 10 mins at Room Temp in the dark.
    
  • Measurement: Measure absorbance at 540 nm .

  • Quantification: Calculate NO concentration using a Sodium Nitrite (

    
    ) standard curve.
    

Data Analysis Table Template:

Compound IDConc. (

M)
Abs (540nm)NO (

M)
% InhibitionCell Viability (%)
Vehicle + LPS -0.85045.20%100%
Spiro-001 100.42022.151%98%
Spiro-002 100.81043.05%99%
Dexamethasone 10.1508.082%95%

Protocol 3: Mechanistic Validation (NF- B Pathway)

Objective: Confirm if the spiro derivative blocks the NF-


B signaling cascade, preventing the transcription of COX-2 and iNOS.
The Mechanism

LPS binds TLR4, triggering a kinase cascade that degrades I


B

, releasing NF-

B (p65) to translocate to the nucleus. Effective anti-inflammatory agents often stabilize I

B

or block p65 phosphorylation.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IkBa (Inhibitor) IKK->IkBa Phosphorylation & Degradation NFkB_Cyto NF-kB (p65) (Cytosolic) IkBa->NFkB_Cyto Releases NFkB_Nuc NF-kB (p65) (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA DNA Binding (COX-2 / iNOS Genes) NFkB_Nuc->DNA Transcription Spiro Spiro Derivative (Potential Block) Spiro->IKK Inhibits? Spiro->NFkB_Cyto Stabilizes Complex?

Figure 2: NF-kB signaling pathway and potential intervention points for spiro[3.3]heptane derivatives.

Western Blot Methodology
  • Lysis: Lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Resolve 30

    
    g protein on 10% SDS-PAGE.
    
  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-p65 (Ser536), Anti-I

      
      B
      
      
      
      .
    • Loading Control: Anti-

      
      -actin or GAPDH.
      
  • Validation: A "Hit" compound should show:

    • Reduced iNOS/COX-2 protein levels.

    • Reduced p-p65 (phosphorylated NF-

      
      B).
      
    • Preserved I

      
      B
      
      
      
      bands
      (indicating inhibition of degradation).

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv/Angewandte Chemie. (2024).[6] Demonstrates the structural validity of replacing phenyl rings with spiro[3.3]heptane.[2][4]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. (2022).[7][8] Reviews the pharmacological advantages of spirocycles.

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents. RSC Advances.[9] (2025).[1][10] Provides protocols for anti-inflammatory screening of spiro-compounds.

  • Evaluation of Spirooxindole-3,3'-pyrrolines... as Anti-inflammatory Agents. PubMed. (2023).[5][6] Detailed methodology for cytotoxicity and inflammation assays.

Sources

Application

techniques for X-ray crystallography of novel small molecules

Application Note: Structural Elucidation of Novel Small Molecules via Single-Crystal X-Ray Crystallography In the landscape of modern structure-based drug design (SBDD), determining the precise three-dimensional atomic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of Novel Small Molecules via Single-Crystal X-Ray Crystallography

In the landscape of modern structure-based drug design (SBDD), determining the precise three-dimensional atomic arrangement of novel small molecules is a non-negotiable milestone. While spectroscopic methods (NMR, Mass Spectrometry) provide connectivity data, single-crystal X-ray crystallography remains the unsurpassed gold standard for definitive stereochemical assignment and spatial geometry[1].

Unlike macromolecular crystallography, which often struggles with highly flexible domains and low-resolution electron density "tubes," small-molecule crystallography typically interrogates crystals with fewer than 1,000 non-hydrogen atoms in the asymmetric unit[2]. This allows the atoms to be resolved as distinct, isolated spheres of electron density, yielding atomic-resolution data that directly informs structure-activity relationships (SAR)[2].

The Causality of Crystallization: Thermodynamics and Kinetics

As an application scientist, it is critical to understand that crystallization is not merely precipitation; it is a highly ordered, first-order phase transition[3]. The fundamental driver of this process is supersaturation —a non-equilibrium thermodynamic state where the solute concentration exceeds its solubility limit[3].

If supersaturation is achieved too rapidly (e.g., via sudden cooling or aggressive anti-solvent addition), the system undergoes chaotic nucleation, resulting in amorphous powders or heavily twinned microcrystals. To achieve diffraction-quality single crystals, we must manipulate the kinetics of the system to enter the metastable zone. In this zone, spontaneous nucleation is suppressed, allowing a few initial nuclei to slowly accrete molecules into a highly ordered, repeating three-dimensional lattice[3].

Crystallographic Workflow

G N1 1. Synthesis & Purification (Target: >95% Purity) N2 2. Supersaturation Generation (Metastable Zone Entry) N1->N2 Solvent/Anti-solvent Selection N3 3. Nucleation & Crystal Growth (Target: 0.1 - 0.3 mm) N2->N3 Thermodynamic Equilibration N4 4. X-ray Diffraction (Goniometer Mounting) N3->N4 Birefringence Validation N5 5. Solving the Phase Problem (Direct Methods) N4->N5 Intensity & Angle Data N6 6. Electron Density Map & Structural Refinement N5->N6 Phase + Amplitude Integration

Workflow of small molecule X-ray crystallography from synthesis to structural refinement.

Experimental Protocol: A Self-Validating System

This protocol details the slow evaporation method, a highly reliable technique for novel synthetic organic compounds[4].

Step 1: Sample Preparation and Solvent Selection
  • Causality: Impurities act as "chain terminators" on growing crystal faces, causing defects, twinning, or premature growth cessation.

  • Procedure: Purify the novel small molecule via flash-column chromatography to >95% purity[4]. Select a primary solvent in which the compound is highly soluble (e.g., ethyl acetate) and a secondary anti-solvent in which it is insoluble (e.g., hexane)[4].

  • Self-Validation: Confirm purity via LC-MS or NMR prior to crystallization. Do not attempt crystallization on crude mixtures.

Step 2: Induction of Supersaturation (Slow Evaporation)
  • Causality: Slow evaporation of the volatile primary solvent gradually increases the relative concentration of the solute and the anti-solvent, gently pushing the system into the metastable zone for ordered nucleation[4].

  • Procedure: Dissolve ~2-5 mg of the compound in 1 mL of a 3:1 (v/v) hexane/ethyl acetate mixture[4]. Place the solution in a clean, scratch-free glass vial. Cover the vial with Parafilm and puncture 1-2 small pinholes to restrict the evaporation rate. Store in a vibration-free environment at a constant ambient temperature.

  • Self-Validation: Monitor visually over 3-14 days. The appearance of sharp, geometric edges under a polarized light microscope confirms crystalline order (birefringence) rather than amorphous precipitation.

Step 3: Crystal Harvesting and Mounting
  • Causality: The ideal crystal size balances diffraction intensity with X-ray absorption. Crystals larger than 0.3 mm may absorb too much of the beam, while those smaller than 0.05 mm may not diffract sufficiently[5].

  • Procedure: Submerge the selected crystal (ideal volume ~0.027 mm³, or 0.3 x 0.3 x 0.3 mm) in a drop of perfluoropolyether oil to protect it from oxidation and solvent loss[5]. Mount it onto a goniometer using a cryo-loop and immediately flash-cool it to 100 K using a nitrogen stream.

  • Self-Validation: Rotate the crystal under cross-polarizers. If it extinguishes light uniformly at specific angles, it is a single crystal. If it remains partially illuminated, it is likely twinned and should be discarded.

Step 4: Data Collection and Phasing
  • Causality: The diffraction experiment records the amplitudes of the scattered X-rays but loses their phase angles (the "Phase Problem")[2]. Because small molecules have fewer than 1,000 non-hydrogen atoms, we can bypass complex macromolecular phasing techniques and use Direct Methods (or Ab Initio phasing), which utilize statistical probabilities relating reflection intensities to mathematically extract the missing phases[2].

  • Procedure: Expose the crystal to a finely focused monochromatic X-ray beam. Rotate the goniometer to capture the full sphere of reflections[2].

  • Self-Validation: The raw diffraction frames must show sharp, distinct spots (reflections) extending to high resolution (typically < 0.84 Å for publishable small organic molecules).

Step 5: Structural Refinement
  • Causality: The initial electron density map is an approximation. Refinement iteratively adjusts the atomic coordinates and thermal motion parameters to minimize the difference between the observed diffraction data and the calculated model.

  • Procedure: Assign atoms to the electron density peaks based on expected chemical knowledge. Refine the structure using least-squares minimization.

  • Self-Validation: A successful refinement is indicated by an R1 factor of < 5%. Furthermore, inspect the anisotropic displacement parameters (B-factors); significant differences in B-factors between neighboring atoms or highly elongated ellipsoids indicate incorrect atom assignment or unresolved disorder[1].

Quantitative Comparison of Crystallization Techniques

To assist in experimental design, the following table summarizes the primary crystallization techniques utilized for small molecules based on their thermodynamic drivers.

TechniqueTypical VolumeTimeframeSupersaturation MechanismIdeal Use CaseSuccess Rate / Quality
Slow Evaporation 1 - 5 mLDays - WeeksGradual solvent lossStable compounds, low solubilityHigh / Excellent
Vapor Diffusion 2 - 10 µLDaysVolatile precipitant transferScarce novel molecules (< 1 mg)Moderate / Very Good
Liquid-Liquid Diffusion 0.5 - 2 mLWeeksConcentration gradientTemperature-sensitive moleculesLow / Excellent
Temperature Gradient 1 - 10 mLHours - DaysThermal solubility reductionHighly soluble compoundsHigh / Good

References

  • Source: wikipedia.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: msu.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Spiro[3.3]heptane Synthesis

Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of these valuable scaffolds. The unique three-dimensional structure of spiro[3.3]heptane makes it an attractive building block in medicinal chemistry, often used as a saturated bioisostere for benzene and other cyclic systems.[1][2] However, its synthesis can present challenges. This resource provides in-depth, experience-based guidance to help you improve your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of spiro[3.3]heptane derivatives.

Q1: What are the most common synthetic strategies for constructing the spiro[3.3]heptane core?

A1: The construction of the spiro[3.3]heptane scaffold generally falls into a few key strategic categories. These approaches are often dictated by the desired substitution pattern on the final molecule.[1][2]

  • Double Ring Closure: This is a widely used method that involves the formation of the two cyclobutane rings in a sequential or one-pot fashion. A common starting material for this approach is pentaerythritol, which can be converted to a tetrahalide and subsequently cyclized.

  • [2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions are powerful methods for forming cyclobutane rings. For instance, the reaction of a methylenecyclobutane with a ketene or keteniminium species can directly generate the spiro[3.3]heptanone core.[3][4]

  • Semipinacol Rearrangements: More recent methods have utilized strain-release strategies. For example, the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane can lead to a spiro[3.3]heptan-1-one via a semipinacol rearrangement.[3]

The choice of strategy will depend on the availability of starting materials, the desired functional groups, and the scale of the synthesis.

Q2: I am seeing a low yield in my spiro[3.3]heptane synthesis. What are the most likely causes?

A2: Low yields in spiro[3.3]heptane synthesis can often be attributed to a few critical factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and inhibit the desired transformation. Always ensure your reagents are of high purity, and consider purification before use if necessary.

  • Reaction Conditions: The reaction conditions, including temperature, concentration, and reaction time, are crucial. For example, in double ring closure reactions, slow addition of reagents and maintaining a specific temperature can be critical to minimizing polymerization and other side reactions.

  • Incomplete Reactions: Monitor your reaction progress using techniques like TLC, GC-MS, or NMR to ensure it has gone to completion. Incomplete reactions will naturally lead to lower yields of the desired product.

  • Product Degradation: The spiro[3.3]heptane core is strained, and some derivatives can be sensitive to harsh workup or purification conditions. Consider using milder acids or bases and avoid excessive heat during purification.

  • Purification Losses: The physical properties of some spiro[3.3]heptane derivatives can make them challenging to purify. Volatility can lead to losses during solvent removal, and similar polarities of byproducts can complicate chromatographic separation.

Q3: How can I effectively purify my spiro[3.3]heptane product?

A3: The purification strategy will depend on the physical properties of your specific spiro[3.3]heptane derivative.

  • Distillation: For volatile and thermally stable compounds, distillation (including vacuum distillation for higher boiling point derivatives) can be a very effective method for purification.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will need to be optimized for your specific compound.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining high-purity material.

  • Sublimation: For certain solid, non-polar spiro[3.3]heptane derivatives, sublimation under vacuum can be a highly effective purification technique.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Yield in the Synthesis of Spiro[3.3]heptane-1,6-dicarboxylic Acid

The synthesis of spiro[3.3]heptane-1,6-dicarboxylic acid is a common starting point for accessing a variety of functionalized derivatives. A typical route involves the double malonic ester synthesis starting from 1,1-bis(bromomethyl)cyclobutane.

Potential Problem: Low Yield of the Tetraester Intermediate

Causality: The double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane is a key step. Low yields here often stem from incomplete reaction, side reactions, or difficulties in purification.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the sodium ethoxide base. Dry all glassware thoroughly and use anhydrous ethanol.

  • Slow Addition of Alkylating Agent: Add the 1,1-bis(bromomethyl)cyclobutane dropwise to the solution of the sodium salt of diethyl malonate. This helps to control the exotherm and minimize side reactions.

  • Monitor Reaction Completion: Use TLC or GC-MS to monitor the disappearance of the starting materials. The reaction may require extended heating under reflux to go to completion.

  • Optimize Workup: After the reaction is complete, a careful workup is necessary. Quench the reaction with a mild acid (e.g., dilute HCl) and extract the product with a suitable organic solvent. Washing the organic layer with brine can help to remove any remaining water-soluble impurities.

Potential Problem: Incomplete Hydrolysis and Decarboxylation

Causality: The hydrolysis of the tetraester followed by decarboxylation to the dicarboxylic acid can be sluggish if not performed under the correct conditions.

Troubleshooting Steps:

  • Sufficiently Strong Base and Heat: Use a concentrated solution of a strong base like NaOH or KOH and ensure the mixture is heated to reflux for an adequate amount of time to ensure complete hydrolysis of all four ester groups.

  • Careful Acidification: After hydrolysis, the solution should be carefully acidified with a strong acid like concentrated HCl to precipitate the dicarboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate groups.

  • Efficient Decarboxylation: Thermal decarboxylation of the resulting di-acid is often performed by heating the crude product at high temperatures (e.g., 220 °C).[5] Ensure the temperature is high enough and maintained for a sufficient duration for the evolution of carbon dioxide to cease.

Guide 2: Challenges in the Synthesis of Spiro[3.3]heptan-1-amine

The synthesis of amino-substituted spiro[3.3]heptanes is crucial for their use as building blocks in drug discovery.[6][7][8] A common route to spiro[3.3]heptan-1-amine is via a Curtius rearrangement of a corresponding carboxylic acid derivative.

Potential Problem: Low Yield in the Curtius Rearrangement

Causality: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. Low yields can result from incomplete formation of the acyl azide, incomplete rearrangement, or side reactions of the isocyanate.

Troubleshooting Steps:

  • Efficient Acyl Azide Formation: Ensure the complete conversion of the carboxylic acid to the acyl chloride or mixed anhydride before reacting with an azide source (e.g., sodium azide or diphenylphosphoryl azide). The reaction should be carried out in a dry, aprotic solvent.

  • Controlled Rearrangement Conditions: The rearrangement of the acyl azide to the isocyanate should be performed under controlled temperature conditions. Overheating can lead to decomposition.

  • Effective Trapping of the Isocyanate: The intermediate isocyanate can be trapped with a suitable alcohol (e.g., tert-butanol) to form a stable carbamate, which can then be deprotected to yield the amine. This two-step process can often give higher yields than direct hydrolysis.

  • Careful Hydrolysis: If direct hydrolysis is used, the conditions (acidic or basic) should be optimized to avoid degradation of the product.

Experimental Workflow: Synthesis of Spiro[3.3]heptane-1,6-diamine

This workflow outlines a general procedure for the synthesis of spiro[3.3]heptane-1,6-diamine, a valuable building block.[6][7][8]

G cluster_0 Step 1: Synthesis of Spiro[3.3]heptane-1,6-dicarboxylic Acid cluster_1 Step 2: Conversion to Diamine A 1,1-Bis(bromomethyl)cyclobutane C NaOEt, EtOH A->C B Diethyl Malonate B->C D Tetraester Intermediate C->D Double Alkylation E 1. NaOH, H2O, Reflux 2. HCl D->E F Spiro[3.3]heptane-1,1,6,6-tetracarboxylic Acid E->F Hydrolysis G Heat (Decarboxylation) F->G H Spiro[3.3]heptane-1,6-dicarboxylic Acid G->H I Spiro[3.3]heptane-1,6-dicarboxylic Acid J 1. SOCl2 2. NaN3 I->J K Diacyl Azide J->K L Heat (Curtius Rearrangement) K->L M Diisocyanate L->M N H2O, Acid M->N O Spiro[3.3]heptane-1,6-diamine N->O

Caption: Synthetic workflow for spiro[3.3]heptane-1,6-diamine.

Data Summary

The following table summarizes key reaction parameters for the synthesis of a generic spiro[3.3]heptanone via a [2+2] cycloaddition of a keteniminium salt with methylenecyclobutane, a method that has been shown to be effective.[4]

ParameterRecommended ConditionRationale
Solvent 1,2-DichloroethaneA non-polar, aprotic solvent that is suitable for the reaction temperature.
Base Collidine or LutidineA non-nucleophilic base to generate the keteniminium intermediate.
Activating Agent Triflic AnhydrideA powerful activating agent for the amide starting material.
Temperature RefluxThe reaction typically requires elevated temperatures to proceed at a reasonable rate.
Reaction Time 16 hoursSufficient time for the reaction to go to completion, should be monitored by TLC/GC-MS.
Workup Aqueous NaHCO3A mild basic quench to neutralize the reaction mixture.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting low yield issues in a generic spiro[3.3]heptane synthesis.

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues start Low Yield of Spiro[3.3]heptane Derivative check_reaction Is the reaction going to completion? (Monitor by TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes increase_time Increase reaction time incomplete->increase_time increase_temp Increase reaction temperature incomplete->increase_temp check_reagents Check purity/activity of reagents incomplete->check_reagents workup_issue Investigate workup procedure for product loss complete->workup_issue purification_issue Optimize purification method (distillation, chromatography, recrystallization) complete->purification_issue degradation_issue Consider product degradation under current conditions complete->degradation_issue

Caption: Decision tree for troubleshooting low yield.

References

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Optimization

Section 1: The Regioisomer Conundrum (1,3- vs. 1,5-Substituted Pyrazoles)

Technical Support Center: Advanced Troubleshooting for Pyrazole Derivative Purification Introduction Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Pyrazole Derivative Purification

Introduction Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate pyrazole-containing active pharmaceutical ingredients (APIs) and agrochemicals. Pyrazoles are notoriously uncooperative during chromatographic purification due to their unique electronic properties. Specifically, their capacity for annular tautomerism, their strong metal-chelating abilities, and the minute polarity differences between regioisomers create significant bottlenecks.

This guide bridges the gap between theoretical heterocyclic chemistry and practical benchtop solutions. Instead of merely providing steps, we explore the mechanistic causality behind each challenge, offering self-validating protocols to ensure high-purity isolation.

The Causality: The synthesis of substituted pyrazoles often yields a mixture of regioisomers. Because the structural difference is merely the position of a substituent relative to the pyridine-like nitrogen, their dipole moments and silica affinities are nearly identical, causing them to co-elute on standard normal-phase stationary phases[1].

Frequently Asked Questions:

Q: My 1,3- and 1,5-pyrazole regioisomers co-elute perfectly on a standard silica TLC plate. How can I resolve them? A: When standard normal-phase silica fails, you must alter the partitioning kinetics. Transition to a shallower gradient or utilize reverse-phase HPLC (C18), which discriminates based on subtle hydrophobic surface area differences rather than polar interactions[1]. In some cases, normal-phase separation is achievable by strictly using an isocratic elution of ethyl acetate[2].

Q: My sample crashes out when I load it onto the column in a strong solvent. What is the alternative? A: Use the dry-loading technique. Loading a crude mixture in a strong solvent (like methanol or dichloromethane) disrupts the local mobile phase equilibrium, causing band broadening and co-elution. Dry loading prevents the dissolution solvent from competing with the mobile phase[1].

Protocol: High-Resolution Regioisomer Separation via Dry-Loading
  • Preparation: Dissolve the crude pyrazole regioisomer mixture in a volatile, strong solvent (e.g., dichloromethane).

  • Impregnation: Add a mass of silica gel equal to 2–3 times the crude mass[1].

  • Evaporation: Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Loading: Pack the dry powder evenly onto the top of the pre-equilibrated silica column.

  • Elution: Run an isocratic or very shallow gradient (e.g., 0-10% Ethyl Acetate in Hexane over 20 column volumes).

  • Validation: Analyze fractions via 1H and 13C NMR. The C4-H proton shift and NOESY experiments will unambiguously assign and validate the purity of the separated 1,3- and 1,5-isomers[2].

Section 2: Annular Tautomerism and Chromatographic Streaking

The Causality: Unsubstituted pyrazoles (at the 1-position) undergo rapid annular tautomerism—a prototropic shift between the N1 and N2 atoms. On a silica column, the two tautomers interact differently with the stationary phase. Because the interconversion rate is comparable to the chromatographic timescale, this manifests as severe peak broadening or "streaking" rather than two distinct peaks[3]. Furthermore, ionized pyrazole functionalities can drastically change equilibrium dynamics, making the compound overly hydrophilic[4].

Frequently Asked Questions:

Q: My pyrazole product streaks from Rf 0.2 to 0.6. Is it degrading on the column? A: It is highly likely tautomerism, not degradation. The dynamic equilibrium between the NH-tautomeric forms causes a continuous distribution of the compound across the column[3].

Q: How do I suppress this to get a sharp band? A: You must lock the ionization state or disrupt the secondary hydrogen bonding with the silica. Adding a volatile modifier (e.g., 0.1% Triethylamine for basic conditions, or 0.1% Acetic Acid/TFA for acidic conditions) to the mobile phase saturates the active silanol sites and shifts the equilibrium, resulting in a sharp, cohesive band[4].

Section 3: Eradicating Transition Metal Contaminants

The Causality: Pyrazoles are excellent bidentate and monodentate ligands due to the electron-donating properties of their nitrogen atoms[5]. When synthesized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the pyrazole product strongly chelates the Pd catalyst. Standard aqueous workups or Celite filtration will fail to remove this tightly bound, soluble palladium[6].

Quantitative Data: Palladium Scavenger Efficiency

Table 1: Comparison of Palladium removal methods for pyrazole-containing compounds.

Scavenger TypeMechanism of ActionOptimal SolventTypical Residual Pd
Activated Carbon Physical adsorptionMethanol / DCM50 - 200 ppm
SiliaMetS® Thiol Covalent chelation (S-Pd)THF / DMF< 10 ppm
SiliaMetS® Thiourea Strong bidentate chelationDME / Aqueous< 5 ppm
Recrystallization Crystal lattice exclusionVariesVariable (10 - 50 ppm)

Data synthesized from established scavenging efficiencies[6][7].

Protocol: Palladium Scavenging using Functionalized Silica
  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent (e.g., THF or DME) at a concentration of 10-50 mg/mL[6].

  • Scavenger Addition: Add a silica-based scavenger (e.g., SiliaMetS Thiol or Thiourea) at 5–10 equivalents relative to the initial Pd catalyst load[6][7].

  • Incubation: Stir the suspension vigorously at room temperature or slightly elevated temperature (40 °C) for 12–18 hours. Causality: The functionalized silica provides a thermodynamically more favorable binding site for Pd(II) than the pyrazole nitrogen, driving the metal transfer.

  • Filtration: Filter the mixture through a fine-porosity glass frit or a Celite pad to remove the silica-bound palladium[6].

  • Validation: Analyze the filtrate via ICP-MS. A successful scavenging run will reduce Pd levels from >1000 ppm to <10 ppm, validating the protocol's efficacy[7].

Process Visualization

PyrazolePurification Start Crude Pyrazole Mixture Problem Identify Primary Challenge Start->Problem Regio Regioisomer Co-elution Problem->Regio Similar Polarity Taut Tautomeric Streaking Problem->Taut Broad/Tailing Peaks Metal Palladium Contamination Problem->Metal Post-Cross-Coupling SolRegio Optimize Gradient & Dry Loading Regio->SolRegio SolTaut Add Volatile Modifiers (e.g., 0.1% TEA) Taut->SolTaut SolMetal Silica-Based Scavengers (e.g., Thiol) Metal->SolMetal Pure Pure Pyrazole Derivative SolRegio->Pure SolTaut->Pure SolMetal->Pure

Decision tree for troubleshooting common pyrazole purification challenges.

References

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  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG267dt9p1oswLyiZwIkw6X4ICpceJFC0Qrw7YanbTaB7MRJX4YAPuhA0AgEeEcnO_XHFvN946C-SlDLBJodQwxBKTQoRbnQBrKlzOO9JlakEuPkbs1xn_CIgKY1lA9OrVp6VweVcIgjzjUkVaboYQSg-WfpNu3QzA4y12IC0g-4w==]

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Troubleshooting

Spiro[3.3]heptane Solubility Solutions: A Technical Support Guide for Researchers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptane compounds. The spiro[3.3]heptane motif is a valuable three-dimensional scaffold in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptane compounds. The spiro[3.3]heptane motif is a valuable three-dimensional scaffold in modern medicinal chemistry, often used as a bioisostere for phenyl rings to improve physicochemical properties.[1][2] However, the rigidity and lipophilicity inherent to this scaffold can present significant solubility challenges, hindering assay performance and preclinical development.[3]

This guide provides a comprehensive resource for diagnosing and overcoming solubility issues through a series of frequently asked questions, in-depth troubleshooting guides, and advanced strategic advice.

Part 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems

Q1: Why are my spiro[3.3]heptane compounds showing poor solubility?

A: The poor solubility of spiro[3.3]heptane derivatives often stems from a combination of their rigid, compact structure and their typically high lipophilicity (hydrophobicity).[1][4] This can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid-state compound and solvate it. One study noted that replacing a meta-substituted benzene ring with a spiro[3.3]heptane core in an analog of the anticancer drug sonidegib resulted in poor water solubility of approximately 1 μM.[4][5]

Q2: What are the first-line solvents I should try for solubilizing spiro[3.3]heptane-based molecules for in vitro assays?

A: For initial high-throughput screening and in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common and practical choice due to its ability to dissolve a wide range of organic compounds.[3][6] It is standard practice to create high-concentration stock solutions (e.g., 10-30 mM) in DMSO.[3] However, be aware that even in DMSO, 10-20% of discovery compounds may exhibit poor solubility.[3] For subsequent aqueous-based assays, it is critical to ensure the final DMSO concentration is low (typically <1%) to avoid artifacts.

Q3: How does the substitution pattern on the spiro[3.3]heptane core affect solubility?

A: The type and position of functional groups on the spiro[3.3]heptane scaffold are critical. Introducing polar functional groups, such as hydroxyls (-OH), or ionizable groups like aliphatic amines (-NH2) or carboxylic acids (-COOH), can significantly enhance aqueous solubility.[7][8] Amines, for example, can form hydrogen bonds with water and can be protonated at acidic pH to form highly soluble ammonium salts.[9][10] Conversely, adding large, non-polar substituents will likely decrease aqueous solubility.

Q4: At what stage of drug discovery should I start addressing solubility issues?

A: Solubility should be a key consideration from the earliest stages of drug discovery, even during hit-finding and hit-to-lead optimization.[3][7] Poor solubility can lead to unreliable data in biological assays, inaccurate structure-activity relationships (SAR), and misleading toxicity assessments.[3] Early characterization using high-throughput methods like kinetic solubility screening can help flag problematic compounds before significant resources are invested.[11][12]

Q5: Can I use computational tools to predict the solubility of my spiro[3.3]heptane analogs?

A: Yes, computational tools can provide valuable initial estimates. Parameters like the calculated octanol-water partition coefficient (clogP) can indicate a compound's lipophilicity.[4] However, these are predictions and should be used as a guide. Experimental validation is essential, as these models may not fully capture the complex interplay of factors like crystal packing energy that significantly impact the solubility of rigid molecules like spiro[3.3]heptanes.

Part 2: Troubleshooting Guides - In-Depth Experimental Solutions

Guide 1: Systematic Solubility Assessment: Kinetic vs. Thermodynamic Solubility

The Principle: It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different information relevant to different stages of research.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput measurement that reflects the solubility under non-equilibrium conditions often found in HTS assays.[6][11]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable solid form of the compound in a solvent. It is a lower-throughput but more definitive measurement, critical for later-stage development and formulation.[11][13]

Experimental Workflow: Solubility Type Decision

G Start Start: Solubility Issue Encountered Decision1 What is the development stage? Start->Decision1 EarlyStage Early Stage Discovery (HTS, Hit-to-Lead) Decision1->EarlyStage Early LateStage Late Stage / Preclinical (Lead Op, Formulation) Decision1->LateStage Late Kinetic Perform Kinetic Solubility Assay EarlyStage->Kinetic Thermo Perform Thermodynamic Solubility Assay LateStage->Thermo WhyKinetic Why? Fast, low compound use. Good for ranking compounds and ensuring solubility in biological assays. Kinetic->WhyKinetic WhyThermo Why? Provides true equilibrium data. Essential for formulation, predicting oral absorption (BCS). Thermo->WhyThermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Step-by-Step Protocol: Kinetic Solubility by Nephelometry

  • Prepare Stock Solution: Dissolve the spiro[3.3]heptane compound in 100% DMSO to a concentration of 10 mM.

  • Dispense into Plate: In a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final theoretical concentration (e.g., 200 µM) and a final DMSO concentration of 1-2%.[11]

  • Incubate: Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours.[11]

  • Measure Precipitation: Use a laser nephelometer to measure the amount of light scattered by any precipitate formed in each well.

  • Quantify: Compare the light scattering signal to a set of standards or a reference compound to determine the kinetic solubility value.

Data Interpretation Table

Kinetic Solubility (µM)InterpretationRecommended Action
> 100HighProceed with assays. Low risk of solubility-related artifacts.
20 - 100ModerateUse with caution. Ensure final assay concentration is well below this value. Consider formulation.
< 20LowHigh risk of precipitation and inaccurate data. Prioritize solubility enhancement strategies.
Guide 2: pH-Modification Strategies for Ionizable Spiro[3.3]heptanes

The Principle: If your spiro[3.3]heptane derivative contains an ionizable functional group (e.g., a basic amine or an acidic carboxylic acid), its aqueous solubility will be highly dependent on the pH of the solution. By adjusting the pH, you can convert the neutral, less soluble form into a charged, more soluble salt form. For a basic amine, lowering the pH will protonate the amine, increasing solubility.[10]

Experimental Workflow: pH-Dependent Solubility Assessment

  • Determine pKa: First, determine the pKa of your compound, either experimentally or using computational prediction tools.

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., from pH 2 to pH 10).

  • Equilibrate: Add an excess of the solid compound to each buffer.

  • Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[7]

  • Separate: Separate the solid from the solution via centrifugation or filtration.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method like HPLC-UV.

  • Plot Data: Plot solubility (log scale) versus pH to visualize the compound's pH-solubility profile.

Visualizing the Concept: pH Effect on an Amine-Containing Compound

G cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) LowPH_Compound Spiro-R-NH3+ (Protonated, Charged) LowPH_Result High Solubility LowPH_Compound->LowPH_Result Forms soluble salt Transition pH Adjustment LowPH_Compound->Transition HighPH_Compound Spiro-R-NH2 (Neutral, Free Base) HighPH_Result Low Solubility HighPH_Compound->HighPH_Result Precipitates HighPH_Compound->Transition

Caption: Effect of pH on the solubility of a basic spiro[3.3]heptane.

Guide 3: Formulation Approaches for Pre-clinical Studies

The Principle: When intrinsic solubility cannot be sufficiently improved by simple pH adjustment, formulation strategies using excipients can be employed to create viable solutions for in vivo studies. These approaches work by creating a more favorable microenvironment for the drug molecule.

Common Formulation Vehicles:

  • Co-solvents: Water-miscible organic solvents (e.g., PEG-400, propylene glycol) that increase solubility by reducing the polarity of the aqueous vehicle.[14][15]

  • Surfactants: Amphiphilic molecules (e.g., Polysorbate 80, Cremophor EL) that form micelles, encapsulating the hydrophobic drug in their core.[15][16]

  • Cyclodextrins: Bucket-shaped oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin) that encapsulate the lipophilic drug molecule, presenting a hydrophilic exterior to the aqueous environment.[17][18]

Decision Tree: Selecting a Formulation Strategy

G Start Start: Poorly Soluble Spiro[3.3]heptane Compound Decision1 Is the compound ionizable? Start->Decision1 Decision2 Is moderate solubility increase sufficient? Decision1->Decision2 No pH_Adjust Use pH Adjustment (e.g., create a salt solution) Decision1->pH_Adjust Yes Decision3 Is a significant solubility increase needed? Decision2->Decision3 No CoSolvent Try Co-solvent System (e.g., PEG-400/Water) Decision2->CoSolvent Yes Surfactant Try Surfactant System (e.g., Micellar solution) Decision3->Surfactant Yes Cyclodextrin Try Cyclodextrin Complexation Decision3->Cyclodextrin Or

Caption: Decision tree for selecting an appropriate formulation strategy.

Protocol: Preparing a Simple Co-Solvent Formulation (e.g., 20% PEG-400)

  • Weigh Compound: Accurately weigh the required amount of your spiro[3.3]heptane compound.

  • Initial Dissolution: Add the compound to the co-solvent (PEG-400) first. Vortex or sonicate until fully dissolved. This is the most critical step.

  • Add Aqueous Phase: Slowly add the aqueous vehicle (e.g., saline or water) to the co-solvent/drug mixture while vortexing to avoid precipitation.

  • Final Volume: Adjust to the final desired volume and concentration.

  • Observe: Visually inspect the final formulation for any signs of precipitation or cloudiness.

Part 3: Advanced Strategies & Structural Modification

When formulation is not sufficient or for long-term development, modifying the chemical structure itself is the most powerful approach.

  • Prodrug Approaches: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body.[19] By attaching a highly soluble promoiety (e.g., a phosphate ester or an amino acid), the overall solubility of the compound can be dramatically increased.[20][][22] This strategy can improve solubility by hundreds or even thousands of fold.[][22]

  • Salt Formation: For compounds with ionizable centers, forming a stable, crystalline salt is a well-established method to improve solubility and dissolution rates.[23][24] The choice of counter-ion is critical. A general guideline is that for a stable salt to form between a basic API and an acidic counter-ion, the pKa of the base should be at least 2-3 units higher than the pKa of the acid (ΔpKa > 2-3).[23][25]

Common Counter-ions for Salt Formation

For Basic Compounds (Amines)For Acidic Compounds (Carboxylic Acids)
HydrochlorideSodium
MesylatePotassium
SulfateCalcium
TosylateTromethamine
MaleateL-Arginine
FumarateMeglumine

References

  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at: [Link]

  • Medicilon. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Medicilon. Available at: [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kumar, L., & Singh, P. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Singh, B., et al. (2011). Self Emulsifying Drug Delivery System, a Novel Approach in Drug Delivery: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • World Pharma Today. (2025). Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today. Available at: [Link]

  • Varnek, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]

  • Singh, I., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Mondal, S., & Roy, S. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Patel, D., & Patel, N. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as Benzene Bioisostere. Scribd. Available at: [Link]

  • Singh, I., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Spiro[3.3]heptane-2-ethanol Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2026). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available at: [Link]

  • Prysiazhniuk, K., et al. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Available at: [Link]

  • Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery. Available at: [Link]

  • National Institutes of Health. (n.d.). Spiro[3.3]heptane. PubChem. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Wienen- கமல், M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available at: [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. Available at: [Link]

  • Unacademy. (n.d.). Amine compounds. Unacademy. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Gáspár, R., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available at: [Link]

  • Selvaraj, C. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Available at: [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you with in-depth troubleshooting strategies, frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during pyrazole ring formation. As Senior Application Scientists, we have curated this information to blend technical accuracy with practical, field-proven insights to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind the problems and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

Answer: Low yield is a frequent challenge in pyrazole synthesis and can stem from multiple factors. A systematic approach is crucial for identifying the root cause.[1]

Potential Causes & Solutions:

  • Purity and Stability of Reactants:

    • Hydrazine Decomposition: Hydrazine and its derivatives can be sensitive to air and light, leading to degradation.[1] Always use fresh, high-purity hydrazine. If using a salt like phenylhydrazine hydrochloride, it may offer greater stability.[1] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]

    • Starting Material Purity: Ensure your 1,3-dicarbonyl compound, β-ketonitrile, or other starting materials are pure. Impurities can lead to side reactions or inhibit the desired transformation.[2][3]

  • Suboptimal Reaction Conditions:

    • Temperature and Time: The reaction may be incomplete due to insufficient time or temperature.[3][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3] Conventional methods may require prolonged reflux (several hours), whereas microwave-assisted synthesis can often reduce reaction times to minutes.[3][5] Some protocols have demonstrated that simply adjusting the temperature can be sufficient to drive the reaction to completion.[6][7]

    • Solvent Choice: The polarity of the solvent can significantly influence reaction rates and yields. Protic polar solvents like ethanol or methanol are commonly used and often favor pyrazole formation.[8] However, in some cases, aprotic dipolar solvents like DMF or NMP have shown better results.[2] Green chemistry approaches have also successfully utilized deep eutectic solvents (DESs) or even solvent-free conditions.[3][9]

    • Catalyst Inefficiency: Many pyrazole syntheses require an acid or base catalyst to proceed efficiently.[10] Glacial acetic acid is a common choice, acting as both a catalyst and a solvent.[3] If a catalyst is used, ensure it is active and used in the appropriate amount. In some cases, the absence of a necessary catalyst can prevent the reaction from proceeding at all.[11]

  • Competing Side Reactions:

    • Hydrolysis: β-Ketonitriles, a common precursor for 5-aminopyrazoles, can be prone to hydrolysis, especially under acidic or basic conditions.[2] Performing the reaction under neutral conditions or in a non-aqueous solvent can minimize this side reaction.[2]

    • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage.[2][4] Adjusting the temperature or adding a catalyst can help promote the final intramolecular cyclization and dehydration steps.[1][2]

Issue 2: Formation of Regioisomers

Question: I am observing a mixture of regioisomers in my final product. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomeric mixtures is a significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different product isomers that are often difficult to separate.[1]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The use of bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group, favoring the formation of a single regioisomer.[2]

  • Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.

  • pH Control: The regioselectivity of the reaction can be pH-dependent.[2] For instance, in certain reactions, acidic conditions may favor one isomer, while basic conditions favor the other.[2]

  • Solvent Effects: The choice of solvent can influence the transition states leading to the different regioisomers. It is often beneficial to screen a variety of solvents with different polarities.

  • Temperature Control: In some cases, the reaction temperature can be tuned to favor the formation of one regioisomer over the other.[6][7]

Issue 3: Reaction Mixture Discoloration and Impurity Formation

Question: My reaction mixture is turning a dark yellow or red color, and TLC analysis shows multiple spots. What is causing this and how can I obtain a cleaner product?

Answer: Discoloration and the formation of multiple impurities are often linked to the stability of the hydrazine reagent and the occurrence of side reactions.[1]

Potential Causes & Solutions:

  • Hydrazine Oxidation: Phenylhydrazine, in particular, is prone to oxidation, which can generate colored byproducts.[1] As mentioned previously, using fresh hydrazine and running the reaction under an inert atmosphere can mitigate this issue.[1]

  • Side Reactions: Incomplete cyclization can leave pyrazoline intermediates as byproducts.[4] Additionally, di-addition of hydrazine to the dicarbonyl compound can sometimes occur.[4]

  • Purification Strategies:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then simply removed by filtration.[4][12]

    • Column Chromatography: This is a highly effective method for separating the desired pyrazole from byproducts and unreacted starting materials.[12] Experimenting with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) is key to achieving good separation.[12]

    • Recrystallization: If the impurities have different solubilities than the desired product, recrystallization can be a powerful purification technique.[12][13] Common solvents for pyrazole recrystallization include ethanol, methanol, or mixed solvent systems like ethanol/water.[13][14]

    • Acid-Base Extraction/Salt Formation: Pyrazoles are basic and can be protonated with an acid to form salts.[14] These salts often have different solubility properties and can be purified by crystallization.[12][15][16] The purified salt can then be neutralized to recover the pure pyrazole.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for pyrazole synthesis?

A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][17] The reaction proceeds through an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by the elimination of water to form a hydrazone or enamine intermediate.[1] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate that then dehydrates to form the stable, aromatic pyrazole ring.[1]

Q2: What are the advantages of microwave-assisted synthesis for pyrazole formation?

A2: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods. These include dramatically reduced reaction times (often from hours to minutes), improved product yields, and cleaner reactions with fewer side products.[3][5] It is also considered a more energy-efficient and environmentally friendly approach.[3]

Q3: How can I effectively monitor the progress of my pyrazole synthesis?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Developing a suitable solvent system that provides good separation of the components is crucial for accurate monitoring.[12]

Experimental Protocols & Data

Protocol 1: Conventional Synthesis of 3,5-Disubstituted-2-Pyrazolines

This protocol describes a general procedure for synthesizing pyrazoline derivatives via conventional reflux, a common intermediate or target in pyrazole chemistry.[3]

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, as catalyst)[3]

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) in absolute ethanol (20 mL).[3]

  • Add 2-3 drops of glacial acetic acid to the mixture.[3]

  • Heat the mixture to reflux with constant stirring.[3]

  • Monitor the progress of the reaction by TLC (a common solvent system is n-hexane:ethyl acetate).[3]

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol provides a rapid and efficient alternative to conventional heating for the synthesis of pyrazoles from α,β-unsaturated carbonyl tosylhydrazones.[5]

Materials:

  • Tosylhydrazone of an α,β-unsaturated carbonyl compound (10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃, 20 mmol)

  • N,N-dimethylformamide (DMF) (minimal amount, ~30 mg/mmol of substrate)[5]

Procedure:

  • In a microwave-safe reaction vessel, combine the tosylhydrazone (10 mmol) and anhydrous potassium carbonate (20 mmol).[5]

  • Add a minimal amount of DMF to facilitate energy transfer.[5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with stirring at 130 °C. The temperature is maintained by modulating the microwave power.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-10 minutes.[5]

  • Upon completion, cool the mixture and isolate the product using standard workup and purification techniques.[5]

Data Summary: Microwave vs. Conventional Heating

The following table summarizes the significant advantages in terms of reaction time and yield for microwave-assisted synthesis compared to conventional heating for various pyrazole derivatives.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[5]
Phenyl-1H-pyrazolesConventional752 h73-90[5]
3,5-disubstituted-1H-pyrazolesMicrowave-Assisted1303-10 minHigh[5]
3,5-disubstituted-1H-pyrazolesConventional1301-3 hModerate[5]

Visualizing the Workflow and Logic

Workflow for Troubleshooting Low Yield

This diagram outlines a logical progression for diagnosing and solving low yield issues in pyrazole synthesis.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use Fresh/Pure Reagents Run under Inert Atmosphere check_reagents->solution_reagents Degradation/Impurity Suspected check_side_reactions Step 3: Investigate Side Reactions check_conditions->check_side_reactions Conditions Seem Optimal solution_conditions Optimize Temperature & Time Screen Solvents Add/Change Catalyst check_conditions->solution_conditions Suboptimal Conditions Identified solution_side_reactions Adjust pH Change Solvent Modify Temperature to Favor Cyclization check_side_reactions->solution_side_reactions Side Products Detected end Improved Yield check_side_reactions->end No Obvious Side Reactions, Re-evaluate All Steps solution_reagents->check_reagents solution_conditions->check_conditions solution_side_reactions->check_side_reactions KnorrSynthesis reactants 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone/Enamine Intermediate reactants->intermediate Condensation (-H₂O) cyclic_intermediate Non-aromatic Cyclic Intermediate intermediate->cyclic_intermediate Intramolecular Cyclization product Pyrazole Product cyclic_intermediate->product Dehydration (-H₂O)

Caption: The general reaction mechanism of the Knorr pyrazole synthesis.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Pyrazole. (n.d.). SlideShare.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub.
  • Method for purifying pyrazoles. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem.
  • Troubleshooting low yields in pyrazole synthesis
  • Recrystallization techniques for purifying pyrazole compounds. (n.d.). Benchchem.
  • optimization of reaction conditions for pyrazoline synthesis. (n.d.). Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Influence of catalyst proportion on the synthesis of pyranopyrazole. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). PubMed.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? (2025, February 24). PMC.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (n.d.). Benchchem.
  • Process for the purification of pyrazoles. (n.d.).
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Who we serve.
  • Overall reaction of the pyrazole ring formation. (n.d.).
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses Procedure.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27). Journal of Population Therapeutics and Clinical Pharmacology.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). PMC.

Sources

Troubleshooting

troubleshooting mass spectrometry fragmentation of spiro-compounds

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to characterize spiro-compounds—molecules defined by two rings connected throu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to characterize spiro-compounds—molecules defined by two rings connected through a single quaternary carbon atom. The orthogonal geometry and extreme ring strain of spiroacetals, spirooxindoles, and spiro-hydrocarbons create highly complex gas-phase behaviors during electrospray ionization (ESI) and collision-induced dissociation (CID).

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to decode their fragmentation patterns.

Diagnostic Decision Tree

Spiro_Troubleshooting Start Initial MS/MS of Spiro-Compound Q1 Dominant Neutral Loss (e.g., -CO, -H2O)? Start->Q1 A1 Implement MS³ or CE Stepping Q1->A1 Yes Q2 Stereoisomer Overlap (Identical Spectra)? Q1->Q2 No End Successful Structural Elucidation A1->End A2 Use Chiral LC-MS or IM-MS Q2->A2 Yes Q3 Unexpected Fragments (Ring Rearrangement)? Q2->Q3 No A2->End A3 Perform H/D Exchange Validation Q3->A3 Yes Q4 Poor Ionization / No Fragmentation? Q3->Q4 No A3->End A4 Switch to APCI or Metal Cationization Q4->A4 Yes Q4->End No A4->End

Diagnostic workflow for troubleshooting common mass spectrometry issues in spiro-compounds.

Core Troubleshooting FAQs

Q1: My spirooxindole spectra are dominated by a single neutral loss (-28 Da), masking all structural information. How can I force deeper fragmentation? The Causality: Spirooxindoles contain a highly strained orthogonal ring system fused to an oxindole core[1]. Under CID, the lowest-energy dissociation pathway is the cleavage of the amide/carbonyl bond, leading to the rapid expulsion of carbon monoxide (CO, -28 Da)[2]. This dominant neutral loss acts as a thermodynamic "energy sink." The kinetic energy of the collision is entirely consumed by this single cleavage, leaving insufficient internal energy to break the rigid spiro-fused cycloalkyl or alkaloid core[3]. The Solution: You must bypass the energy sink. Implement an MS³ (MS/MS/MS) workflow or Collision Energy (CE) Stepping . By isolating the first-generation[M+H-CO]⁺ product ion in an ion trap and subjecting it to a secondary activation phase, you force the molecule to access higher-energy fragmentation pathways, revealing the connectivity of the spiro-junction.

Q2: I am analyzing spiroacetals (e.g., insect pheromones), but different stereoisomers yield identical MS/MS spectra. How do I differentiate them? The Causality: Mass spectrometry is inherently "chiral-blind"[4]. Diastereomers and enantiomers of spiroacetals—such as the widespread insect volatile 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane[5]—share identical mass-to-charge ratios and bond connectivities. Because the thermodynamic stability of the resulting oxonium ions dictates fragmentation (typically via C-O bond cleavage at the spiro center), the resulting spectra are indistinguishable[6]. The Solution: MS alone cannot solve this; you must introduce an orthogonal separation dimension. The most reliable self-validating approach is coupling Chiral Liquid/Gas Chromatography to your MS[7]. Alternatively, Ion Mobility-Mass Spectrometry (IM-MS) can be utilized. The orthogonal twist of the spiro rings creates distinct 3D conformations for each diastereomer, resulting in measurable differences in their Collisional Cross Sections (CCS).

Q3: My spiro-compound shows unexpected fragments that suggest a fused-ring system rather than a spiro-center. Is my sample degrading? The Causality: Not necessarily. Spiro-compounds are highly prone to gas-phase rearrangements during ionization. The extreme steric strain at the quaternary spiro carbon can drive a spiro-to-fused ring expansion prior to fragmentation. For example, protonation at a heteroatom can trigger a 1,2-alkyl shift, stabilizing the molecule into a fused carbocation intermediate before it enters the collision cell. The Solution: Perform Deuterium Exchange (H/D Exchange) . By labeling exchangeable protons (e.g., -NH, -OH) with deuterium, you can track the migration of specific atoms during the rearrangement. If the mass shift of the unexpected fragment matches your predicted rearrangement mechanism, it validates that the fragment originates from your intact spiro-precursor, not an impurity.

Q4: I am getting extremely poor ionization efficiency and no fragments for my non-polar spiro-hydrocarbons. What should I change? The Causality: Non-polar spiro-compounds lack basic sites (like amines or carbonyls) for efficient protonation in ESI positive mode, leading to a negligible [M+H]⁺ yield. Furthermore, the rigid hydrocarbon framework requires immense energy to break, often exceeding the limits of standard CID. The Solution: Switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) [6], or utilize Metal Cationization . By adding lithium or sodium salts (e.g., LiCl, NaOAc) to your mobile phase, you force the formation of [M+Na]⁺ or [M+Li]⁺ adducts. The metal coordinates with the pi-electrons of the rings, initiating "charge-remote fragmentation" pathways that successfully crack the spiro-backbone.

Data Presentation: Diagnostic Fragmentation Signatures

To aid in rapid spectral interpretation, the following table summarizes the quantitative diagnostic markers for major spiro-compound classes.

Compound ClassTypical Ionization ModePrimary Neutral LossDiagnostic Fragment OriginRecommended Collision Energy (eV)
Spirooxindoles ESI (+)-28 Da (CO)Cleavage at spiro-C / oxindole core30 - 50 (Stepped)
Spiroacetals APCI (+) / GC-EI-18 Da (H2O)C-O cleavage at spiroketal center15 - 25
Spiro-alkylphosphonates ESI (+)-28 Da (C₂H₄)McLafferty-type rearrangement20 - 40
Spiro-hydrocarbons APCI (+) / ESI (+, Adducts)N/A (Highly stable)Charge-remote ring opening> 50

Experimental Protocols

Protocol 1: Energy-Resolved Mass Spectrometry (ERMS) Workflow

Purpose: To establish a self-validating breakdown curve that differentiates between low-energy neutral losses and high-energy structural cleavages.

  • Precursor Isolation: Infuse the spiro-compound standard at 1-5 µM. Isolate the target precursor ion (e.g., [M+H]⁺) in the quadrupole with a narrow isolation window (1.0 m/z) to prevent co-isolation of isobaric interferences.

  • CE Stepping Configuration: Program the collision cell to acquire spectra across a stepped collision energy (CE) gradient. Set the range from 10 eV to 60 eV in 5 eV increments.

  • Data Acquisition: Acquire the MS/MS spectra. The low-energy regime (10-20 eV) will capture the primary neutral losses (e.g., CO expulsion). The high-energy regime (40-60 eV) will force the resulting product ions to undergo secondary cleavage, breaking the spiro-junction.

  • Breakdown Curve Generation: Plot the relative abundance of the precursor and product ions against the CE. The intersection points of these curves validate the precursor-product causality and reveal the exact energy threshold required to break the orthogonal ring system.

Protocol 2: In-Solution Deuterium Exchange for Mechanistic Validation

Purpose: To definitively prove whether an unexpected fragment is a gas-phase rearrangement of the spiro-core or an external impurity.

  • Solvent Preparation: Prepare a diluent of 50:50 Deuterated Methanol (CD₃OD) and Deuterium Oxide (D₂O). Ensure all LC lines are flushed with deuterated solvents if performing online LC-MS, or use direct infusion to minimize back-exchange.

  • Sample Incubation: Dissolve 1 mg of the spiro-compound in 1 mL of the deuterated solvent. Incubate at room temperature for 2 hours to allow complete H/D exchange of labile protons (e.g., amines, hydroxyls).

  • MS Analysis: Infuse the sample directly into the ESI source. Monitor the mass shift of the precursor ion to confirm the number of exchanged protons.

  • Fragmentation & Tracking: Subject the deuterated precursor to CID. Compare the resulting MS/MS spectrum to the unlabeled spectrum. A mass shift in a specific fragment confirms the retention of the labeled functional group, validating the structural rearrangement mechanism.

References

  • Title: Translating community-wide spectral library into actionable chemical knowledge: a proof of concept with monoterpene indole alkaloids | Source: nih.gov | URL: 3[3]

  • Title: Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering | Source: biorxiv.org | URL: 1[1]

  • Title: Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors | Source: nih.gov | URL: 2[2]

  • Title: Spiroacetals in Insects | Source: researchgate.net | URL: 5[5]

  • Title: Technical Support Center: Characterization of Spiro Compounds | Source: benchchem.com | URL: 7[7]

  • Title: Volatile emission by contest losers revealed by real-time chemical analysis | Source: royalsocietypublishing.org | URL: 6[6]

  • Title: Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review | Source: polyu.edu.hk | URL: 4[4]

Sources

Optimization

Technical Support Center: Refining HPLC Methods for Pyrazole Isomer Analysis

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole isomers. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Pyrazole isomers, whether regioisomers or enantiomers, often exhibit very similar physicochemical properties, making their separation a significant analytical challenge.[1] This resource provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to empower you to overcome these challenges and develop robust, reproducible HPLC methods.

Troubleshooting Guide: From Tailing Peaks to Co-elution

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Problem 1: Poor Resolution or Complete Co-elution of Pyrazole Isomers

Poor resolution is the most common hurdle in isomer analysis. It manifests as overlapping peaks or a single broad peak where two or more isomers are expected.

Causality: The primary reason for poor resolution is insufficient selectivity of the chromatographic system. Isomers often have nearly identical hydrophobicity, making separation on standard C18 columns difficult.[1] The key is to exploit subtle differences in their structure, such as polarity, aromaticity, or stereochemistry.

Step-by-Step Troubleshooting Protocol:

  • Stationary Phase Re-evaluation:

    • Initial Assessment: If you are using a standard C18 column and observing poor separation, it is likely that the primary separation mechanism (hydrophobicity) is not sufficient.

    • Action: Switch to a stationary phase with alternative chemistries. Pentafluorophenyl (PFP) columns are highly recommended for separating positional isomers of halogenated or aromatic compounds.[2][3][4][5][6] The PFP phase offers multiple interaction mechanisms, including dipole-dipole, pi-pi, and hydrophobic interactions, which can enhance selectivity between isomers.[3] For chiral pyrazole isomers (enantiomers), a chiral stationary phase (CSP) is essential.[1][7][8] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have demonstrated excellent chiral recognition for pyrazole derivatives.[7][8][9]

  • Mobile Phase Optimization:

    • Initial Assessment: The organic modifier and additives in your mobile phase play a critical role in selectivity.

    • Action:

      • Solvent Choice: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.

      • pH Adjustment: For ionizable pyrazole isomers, adjusting the mobile phase pH can significantly impact retention and selectivity.[10] A small change in pH can alter the ionization state of the isomers, leading to differential interactions with the stationary phase.

      • Additives: For basic pyrazoles, adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing and improve resolution. For acidic pyrazoles, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial.[1]

  • Temperature Optimization:

    • Initial Assessment: Temperature affects the thermodynamics of the separation, influencing both retention time and selectivity.[11][12]

    • Action: Systematically vary the column temperature. While higher temperatures often lead to shorter retention times, they can sometimes decrease selectivity.[11] Conversely, lower temperatures may increase retention but can enhance resolution for some isomers.[12][13] It is advisable to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance.

A systematic approach to troubleshooting poor resolution is outlined in the workflow below.

G cluster_0 Troubleshooting Workflow: Poor Resolution start Poor or No Isomer Separation c18_check Are you using a standard C18 column? start->c18_check switch_phase Switch to an alternative stationary phase (e.g., PFP for regioisomers, CSP for enantiomers). c18_check->switch_phase Yes optimize_mp Optimize Mobile Phase c18_check->optimize_mp No switch_phase->optimize_mp optimize_temp Vary Column Temperature optimize_mp->optimize_temp end_good Resolution Achieved optimize_temp->end_good

Caption: A decision tree for systematically addressing poor isomer resolution.

Problem 2: Significant Peak Tailing

Peak tailing, where a peak has an asymmetrical shape with a "tail," can compromise accurate integration and quantification.[14]

Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like free silanol groups on silica-based columns.[15] Basic pyrazole compounds are especially prone to this issue.[15] Overloading the column with too much sample can also lead to peak tailing.[14][16]

Step-by-Step Troubleshooting Protocol:

  • Check for Column Overload:

    • Initial Assessment: Injecting too much sample is a common cause of peak tailing.[1][16]

    • Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Mobile Phase Modification:

    • Initial Assessment: Secondary interactions with the stationary phase need to be minimized.

    • Action:

      • pH Adjustment: For basic pyrazoles, increasing the mobile phase pH can suppress the ionization of silanol groups, reducing tailing. However, be mindful of the column's pH stability range.[6]

      • Competitive Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your pyrazole analytes.

  • Column Considerations:

    • Initial Assessment: The column itself may be the source of the problem.

    • Action:

      • Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.[17]

      • Column Health: A degraded guard column or a void at the head of the analytical column can also cause peak tailing.[1] Replace the guard column and check the analytical column for voids.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for pyrazole regioisomers?

A1: A great starting point is to use a Pentafluorophenyl (PFP) column.[2][3][4][5][6] These columns provide unique selectivity for positional isomers and can often resolve compounds that co-elute on C18 phases.[2]

ParameterRecommended Starting ConditionRationale
Stationary Phase Pentafluorophenyl (PFP)Offers multiple interaction mechanisms beyond hydrophobicity, which is crucial for separating closely related isomers.[3]
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidA simple acidic mobile phase is a good starting point for many pyrazole compounds. Formic acid helps to protonate the analytes and can improve peak shape.
Gradient 10-90% Organic over 20 minutesA broad gradient allows you to elute a wide range of compounds and determine the approximate solvent strength needed for elution.
Temperature 40°CA slightly elevated temperature can improve efficiency and reduce backpressure.[12]
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for initial method development.

Q2: How do I choose between normal-phase and reversed-phase HPLC for pyrazole isomer separation?

A2: The choice depends on the nature of your isomers and your separation goals.

  • Reversed-Phase HPLC: This is the most common mode and is generally preferred for its robustness and reproducibility. It is well-suited for separating pyrazole isomers that have some degree of hydrophobicity. C18, Phenyl-Hexyl, and PFP columns are all used in reversed-phase mode.[1][2]

  • Normal-Phase HPLC: This mode can be very effective for separating isomers with polar functional groups that are not well-retained in reversed-phase. For chiral separations of pyrazole derivatives, normal-phase using a mobile phase like n-hexane/ethanol on a polysaccharide-based chiral column has been shown to be highly effective.[7][8]

Q3: My pyrazole enantiomers are not separating on a chiral column. What should I do?

A3: Chiral separations can be complex and often require careful optimization.

  • Try a Different Chiral Stationary Phase (CSP): Not all CSPs are the same. If a cellulose-based column is not working, try an amylose-based one, or vice-versa.[7][8] The chiral recognition mechanisms of these columns differ, and one may be better suited for your specific analytes.[7]

  • Switch Elution Mode: If you are using a polar organic mobile phase (e.g., pure methanol or acetonitrile), try a normal-phase mobile phase (e.g., hexane/ethanol).[7][8] The choice of mobile phase can dramatically affect chiral recognition.[7]

  • Optimize Temperature: Temperature can have a profound effect on chiral separations. Lower temperatures often improve resolution, but this is not always the case.[13] It is worth screening a range of temperatures to find the optimum.

Below is a diagram illustrating the key variables in chiral method development.

G cluster_1 Chiral Method Development start No Enantiomeric Separation csp Chiral Stationary Phase (CSP) start->csp mp Mobile Phase / Elution Mode start->mp temp Temperature start->temp cellulose Cellulose-based csp->cellulose amylose Amylose-based csp->amylose normal_phase Normal Phase (e.g., Hexane/Ethanol) mp->normal_phase polar_organic Polar Organic (e.g., MeOH, ACN) mp->polar_organic temp_range Screen 15°C to 40°C temp->temp_range end_good Successful Separation cellulose->end_good amylose->end_good normal_phase->end_good polar_organic->end_good temp_range->end_good

Caption: Key parameters to optimize for chiral separation of pyrazole isomers.

References

  • 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. ACS Publications. [Link]

  • Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • (PDF) Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. ResearchGate. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent. [Link]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [Link]

  • A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. [Link]

  • Decoding USP L43: The Pentafluorophenyl Column and Its Unique Place in Chromatography. Oreate AI Blog. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]

  • Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. PubMed. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Troubleshooting and Performance Improvement for HPLC. [Link]

Sources

Troubleshooting

addressing off-target effects of pyrazol-3-amine derivatives

Ticket ID: #PYR-3A-SELECTIVITY Subject: Addressing Off-Target Effects & Promiscuity in Pyrazol-3-amine Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-3A-SELECTIVITY Subject: Addressing Off-Target Effects & Promiscuity in Pyrazol-3-amine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Welcome to the Technical Support Center

Hello. You are likely accessing this guide because your pyrazol-3-amine derivative—while potent against your primary kinase target—is showing unexpected cytotoxicity or "muddy" phenotypic readouts.

This is a known liability of the scaffold.[1] The pyrazol-3-amine moiety is a classic ATP-mimetic hinge binder .[1] While it forms excellent hydrogen bonds (donor-acceptor-donor motifs) with the kinase hinge region, this binding mode is highly conserved across the human kinome (500+ kinases), leading to inherent promiscuity (off-target effects).

This guide provides a systematic troubleshooting workflow to diagnose, validate, and engineer out these off-target effects.

Module 1: Structural Diagnostics (The "Why" & "How")

Q: Why is my compound hitting unrelated kinases (e.g., CDKs, GSK3, CK2)? A: The pyrazole nitrogen pair (N1/N2) often interacts with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., the "gatekeeper+1" and "gatekeeper+3" residues). Because the hinge region geometry is evolutionarily conserved, your compound fits into multiple pockets.[1]

Q: How do I engineer selectivity without losing potency? A: You must exploit the Gatekeeper Residue and the Solvent Front .

  • Gatekeeper Targeting: If your target kinase has a small gatekeeper (e.g., Threonine/Alanine) and your off-targets have large ones (e.g., Methionine/Phenylalanine), introduce a bulky group at the pyrazole C4 or C5 position to create a steric clash with the off-targets.

  • Tautomer Control: Pyrazol-3-amines exist in tautomeric equilibrium.[1] Substituents on the ring nitrogens (N1 vs. N2) lock the tautomer, drastically altering the H-bond donor/acceptor profile.

Visualization: SAR Logic for Selectivity

SAR_Logic Scaffold Pyrazol-3-amine Scaffold Hinge Hinge Region (Conserved) Scaffold->Hinge Mimics ATP Mod_Gatekeeper Bulky Group (C4/C5 Position) Scaffold->Mod_Gatekeeper SAR Strategy 1 Mod_Solvent Solubilizing Tail (Solvent Front) Scaffold->Mod_Solvent SAR Strategy 2 Promiscuity Off-Target Effects Hinge->Promiscuity High Conservation Selectivity Selectivity Window Mod_Gatekeeper->Selectivity Steric Clash with Off-Targets Mod_Solvent->Selectivity Unique Interactions

Figure 1: Structural Activity Relationship (SAR) logic flow for converting a promiscuous pyrazole binder into a selective inhibitor by exploiting non-conserved pocket regions.

Module 2: In Vitro Assay Troubleshooting

Q: My IC50 curves are steep (Hill slope > 2.0). Is this real inhibition? A: Likely not. Pyrazol-3-amines, especially when substituted with hydrophobic aryl groups, are prone to colloidal aggregation .[1] The aggregates sequester enzyme nonspecifically, causing false positives.[1]

Q: How do I validate this? A: Perform a Detergent-Sensitivity Test .

Protocol: Detergent-Based Aggregation Check

Objective: Distinguish between true 1:1 binding and non-specific aggregation.

  • Preparation: Prepare your kinase assay buffer.

  • Conditions: Run two parallel IC50 curves for your compound:

    • Condition A: Standard Buffer (typically 0.01% Triton X-100).[1]

    • Condition B: High-Detergent Buffer (0.1% Triton X-100 or 0.05% CHAPS).[1]

  • Readout:

    • If IC50 shifts significantly (>3-fold increase) or activity disappears in Condition B

      
      Artifact (Aggregator). 
      
    • If IC50 remains stable

      
      True Binder. 
      

Note: Pyrazoles can also be fluorescent.[1] If using a fluorescence polarization (FP) or TR-FRET assay, run a "compound only" control (no enzyme/tracer) to check for autofluorescence interference.[1]

Module 3: Target Engagement & Profiling

Q: I have a phenotype. How do I prove it's due to my target and not an off-target? A: You need orthogonal validation. Do not rely solely on Western blots of downstream markers (e.g., p-ERK, p-AKT), as these pathways are convergent.

Comparative Profiling Methods
FeatureKinomeScan (Competition Binding) Kinobeads (Chemoproteomics) CETSA (Cellular Thermal Shift)
Principle Phage-displayed kinase active sites.Compound immobilized on beads pulls down kinases from lysate.[1]Thermal stability of protein in intact cells.[1]
Throughput High (Panel of 400+ kinases).[1]Medium (Mass Spec readout).Medium (Western blot or MS).[1]
Pros Gold standard for selectivity profiling.[1]Detects endogenous kinases in native complexes.[1]Confirms target engagement in cellulo.
Cons Artificial construct; misses allosteric sites.[1]Requires chemically linkable analog.[1]Does not measure functional inhibition.[1]
Verdict Step 1: Run KinomeScan to identify off-targets.[1]Step 2: Use if you need to map the "interactome."[1]Step 3: Mandatory to prove intracellular binding.[1]
Module 4: The "Rescue" Experiment (Gold Standard)

Q: Reviewers are asking if the cytotoxicity is on-target. How do I prove it? A: The most definitive proof is a genetic rescue experiment using a Drug-Resistant Allele .[1]

Logic: If your compound kills cells by inhibiting Kinase X, then expressing a mutant Kinase X (which retains catalytic activity but cannot bind the drug) should make the cells resistant to the compound.

Protocol: Gatekeeper Mutation Rescue
  • Identify the Gatekeeper: Locate the gatekeeper residue in your target kinase (e.g., T315 in ABL, T790 in EGFR).[1]

  • Design Mutant: Mutate this residue to a bulky amino acid (e.g., Threonine

    
     Methionine/Isoleucine) that sterically blocks your pyrazole compound but allows ATP binding.[1]
    
  • Transfection:

    • Group A: Parental Cells + Empty Vector.[1]

    • Group B: Parental Cells + WT Kinase Vector.[1]

    • Group C: Parental Cells + Drug-Resistant Mutant Vector.[1]

  • Treatment: Treat all groups with your pyrazol-3-amine dose-response.

  • Interpretation:

    • If Group C shows a significantly higher EC50 (viability) than Group A/B

      
      On-Target Toxicity confirmed. 
      
    • If Group C dies at the same rate as Group A

      
      Off-Target Toxicity (The compound is killing via a different mechanism). 
      
Visualization: Rescue Experiment Workflow

Rescue_Workflow Hypothesis Hypothesis: Phenotype is On-Target Design Design Gatekeeper Mutant (Steric Clash) Hypothesis->Design Transfect Express Mutant in Cells Design->Transfect Treat Treat with Pyrazol-3-amine Transfect->Treat Result_Resistant Cells Survive (Shifted EC50) Treat->Result_Resistant Drug blocked by mutation Result_Sensitive Cells Die (No Shift) Treat->Result_Sensitive Drug hits other targets Conclusion_Valid Validated: On-Target Effect Result_Resistant->Conclusion_Valid Conclusion_Invalid Invalid: Off-Target Toxicity Result_Sensitive->Conclusion_Invalid

Figure 2: Decision tree for validating on-target efficacy using a drug-resistant gatekeeper mutant allele.

References
  • Fabbro, D., et al. (2012).[1] "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Methods in Molecular Biology. Link

  • Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer.[1] Link

  • Lafleur, K., et al. (2009).[1] "Impact of tautomerism on the binding of pyrazole-based inhibitors to protein kinases." Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010).[1] "Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts." Current Opinion in Chemical Biology. Link

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link

Sources

Optimization

enhancing the stability of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

The following technical guide serves as a specialized support resource for researchers working with 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine . This compound is a high-value scaffold, often employed as a bioisostere i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine . This compound is a high-value scaffold, often employed as a bioisostere in kinase inhibitor development due to the unique 3D geometry of the spiro[3.3]heptane moiety.

However, the aminopyrazole core presents distinct stability challenges—primarily oxidative degradation and tautomeric ambiguity—that can compromise experimental reproducibility.

Compound: 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine CAS (Analogous Frameworks): 1131-18-6 (Aminopyrazole core ref), 20277-17-3 (Spiro[3.3]heptane ref) Support Level: Tier 3 (Senior Application Scientist)

Part 1: Critical Stability Analysis (The "Why")

Q1: My compound turned from off-white to brown after 48 hours in solution. What happened?

Diagnosis: Oxidative Dimerization (Azo Coupling). The electron-rich aminopyrazole ring is highly susceptible to oxidation by atmospheric oxygen. In solution, particularly in protic solvents like methanol or water, the primary amine group can undergo oxidative coupling to form azo-dimers (colored impurities, often yellow/brown) or nitro-derivatives.

  • Mechanism: The pyrazole ring acts as an electron donor, facilitating the oxidation of the exocyclic amine. This is accelerated by light and trace metal ions.

  • The Spiro Factor: While the spiro[3.3]heptane tail is chemically robust, its lipophilicity can induce aggregation in aqueous media, potentially trapping oxidative radical intermediates within micelles, accelerating local degradation.

Q2: The NMR spectrum shows "ghost peaks" or broad signals for the pyrazole protons. Is the sample impure?

Diagnosis: Tautomeric Equilibrium (Not necessarily impurity). 3-aminopyrazoles exist in a rapid equilibrium between the 3-amino-1H and 5-amino-1H tautomers.

  • Observation: In DMSO-

    
    , you may see broadened signals if the exchange rate is intermediate on the NMR time scale.
    
  • Impact: This affects solubility and crystallization. The 5-amino form is often the reactive species in nucleophilic attacks, while the 3-amino form might be the dominant solid-state polymorph.

Part 2: Troubleshooting & Protocols (The "How")

Workflow: Stability Enhancement Decision Tree

The following diagram illustrates the logical pathway to stabilize your compound based on its current state.

StabilityWorkflow Start Compound Status Check ColorCheck Is the solid colored (Yellow/Brown)? Start->ColorCheck PurityCheck Is Purity < 95%? ColorCheck->PurityCheck No Action_Recryst PROTOCOL A: Recrystallization (EtOH/Heptane + Ascorbic Acid) ColorCheck->Action_Recryst Yes (Oxidation) PurityCheck->Action_Recryst Yes Action_Salt PROTOCOL B: Salt Formation (HCl or Tosylate) PurityCheck->Action_Salt No (Preventative) Action_Recryst->Action_Salt Post-Purification Action_Store PROTOCOL C: Inert Storage (Argon, -20°C) Action_Salt->Action_Store Long-term

Figure 1: Decision matrix for handling aminopyrazole degradation. Oxidation requires immediate purification (Protocol A) followed by stabilization (Protocol B).

Q3: How do I permanently stabilize the compound for long-term storage?

Solution: Convert the free base to a Salt Form . The free amine is the reactive "hotspot." Protonating it removes electron density from the ring, shutting down oxidative pathways.

Recommended Salt Forms:

Salt Type Stability Solubility Notes
Hydrochloride (HCl) High High (Water/MeOH) Best for immediate biological testing. May be hygroscopic.
p-Toluenesulfonate (Tosylate) Very High Moderate Preferred for storage. Non-hygroscopic, crystallizes well, locks tautomer.

| Fumarate | Moderate | Low | Good for slow-release formulations, less acidic. |

Protocol B: Preparation of the Stable Tosylate Salt
  • Dissolve: Dissolve 100 mg of the free base in 2 mL of anhydrous Ethanol (EtOH).

  • Add Acid: Add 1.05 equivalents of p-toluenesulfonic acid monohydrate (dissolved in 0.5 mL EtOH) dropwise at 0°C.

  • Crystallize: Stir for 30 mins. Add 5 mL of Diethyl Ether or Heptane to induce precipitation.

  • Isolate: Filter the white solid under Argon. Wash with cold ether.

  • Dry: Vacuum dry at 40°C for 4 hours.

Q4: I need to run a reaction with the free base. How do I handle it without degradation?

Solution: Use an "In-Situ" Release Strategy. Do not store the free base. Store the stable salt (see above) and release the free base only inside the reaction vessel.

Protocol:

  • Add the Aminopyrazole-HCl salt to your reaction solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) (1.2 - 2.0 equiv).

  • Proceed immediately with the electrophile addition. Why? This minimizes the time the sensitive free amine is exposed to dissolved oxygen.

Part 3: Advanced Analytical Troubleshooting

Q5: Can I use LC-MS to quantify the "Brown Impurity"?

Answer: Yes, but interpret with caution. The oxidative dimers (azo compounds) often have very high UV absorbance (high extinction coefficients). A small 1% impurity by weight can look like 10% by UV area integration at 254 nm.

  • Correction: Use a reference standard or check purity via NMR (qNMR) for accurate mass balance.

  • Mass Spec Signature: Look for

    
     peaks, indicating dimerization with loss of hydrogen (oxidative coupling).
    
Visualizing the Degradation Pathway

Understanding the enemy is key to defeating it. The diagram below details the specific chemical transformation causing the instability.

DegradationPathway Compound Aminopyrazole (Free Base) Radical Radical Intermediate (N-centered) Compound->Radical O2 / Light Salt Ammonium Salt (Stable) Compound->Salt + HX (Acid) Dimer Azo-Dimer (Colored Impurity) Radical->Dimer Coupling Salt->Radical Blocked

Figure 2: Mechanistic pathway of degradation. Acidification (Salt formation) effectively blocks the radical pathway.

References

  • Faria, J. et al. (2017). "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks." ACS Omega. Available at: [Link]

  • Natho, P. et al. (2025).[1] "Strained spiro heterocycles as potential bioisosteres: synthesis of spiro[3.3]heptanes." Chemical Communications. Available at: [Link]

  • PubChem Compound Summary. (2025). "Spiro[3.3]heptane."[1][2][3][4] National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

strategies for scaling up the synthesis of spiro[3.3]heptane building blocks

This guide serves as a technical support center for the scale-up of spiro[3.3]heptane building blocks. It is designed for process chemists and medicinal chemists transitioning from gram-scale discovery to multigram or ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the scale-up of spiro[3.3]heptane building blocks. It is designed for process chemists and medicinal chemists transitioning from gram-scale discovery to multigram or kilogram-scale production.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization & Troubleshooting for Spiro[3.3]heptane Scaffolds

Route Selection & Strategic Planning

Q: We are moving from 5g to 100g scale. Which synthetic route offers the best safety profile for 2,6-diazaspiro[3.3]heptane?

A: For scale-up, the "Tribromide/Oxetane Route" is generally superior to the traditional "Malonate/Alkylation Route" due to atom economy and safety profiles regarding alkylating agents.

  • The Malonate Route (Discovery Scale): Typically involves double alkylation of a malonate diester with 1,1-bis(bromomethyl)cyclobutane.

    • Scale-Up Risk:[1][2] Requires handling large quantities of highly potent bis-electrophiles (mutagenic potential) and generates stoichiometric amounts of heavy salt waste.

  • The Tribromide/Oxetane Route (Process Scale): Starts with Tribromoneopentyl alcohol (TBNPA).[3][4]

    • Advantage:[1][2][5][6] TBNPA is a commercially available flame retardant (low cost).[3][4] The pathway creates the spiro-fused system via an oxetane intermediate, which is ring-opened and cyclized. This avoids the simultaneous handling of two reactive alkyl halides.

Decision Matrix: Route Selection

FeatureMalonate / TosMIC RouteTribromide (TBNPA) Route
Starting Material Cost ModerateLow (Industrial Commodity)
Exotherm Risk High (Double Alkylation)Moderate (Stepwise Cyclization)
Purification Chromatography often requiredCrystallization / Distillation feasible
Atom Economy Poor (Loss of large leaving groups)Good
Recommended Scale < 20 g> 100 g to kg

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Cyclization & Ring Formation

Q: My cyclization reaction stalls at ~60% conversion with significant mono-alkylated intermediate remaining. Adding more base causes decomposition. What is happening?

A: This is a classic "Stalled Cyclization" issue caused by product inhibition or template effect failure .

  • Root Cause: The mono-alkylated intermediate often adopts a conformation where the nucleophile and electrophile are anti-periplanar, preventing ring closure. As the reaction progresses, the precipitating salts (e.g., KBr, NaBr) can physically trap the intermediate.

  • Corrective Action:

    • Solvent Switch: Move from THF to a higher boiling, more polar solvent like DMSO or NMP (or a mixture). The higher dielectric constant stabilizes the transition state for the 4-membered ring formation.

    • Temperature Ramp: Implement a "step-ramp" protocol. Initiate at 0°C to control the first alkylation, then ramp rapidly to 80-100°C to force the difficult second cyclization.

    • Dilution: Ensure the reaction concentration is < 0.2 M. High concentrations favor intermolecular polymerization over intramolecular spiro-cyclization.

Q: We are observing a violent exotherm during the addition of the cyclobutane bis-electrophile to the malonate anion.

A: The formation of the first bond is rapid and highly exothermic.

  • Protocol Adjustment: Do not add the electrophile to the base/malonate mixture. Instead, use Inverse Addition :

    • Pre-cool the electrophile solution.

    • Slowly add the pre-formed malonate anion to the electrophile.

    • This keeps the concentration of the nucleophile low relative to the electrophile initially, reducing exotherms and suppressing oligomerization.

Phase 2: Isolation & Purification

Q: The oxalate salt of our 2-oxa-6-azaspiro[3.3]heptane is hygroscopic and difficult to handle on a large scale. Are there alternatives?

A: Yes, oxalate salts are notorious for hydration issues which complicate weight-based assays.

  • Recommended Salt: p-Toluenesulfonic acid (PTSA) or Besylate salts.

    • Why: These salts are generally non-hygroscopic, crystalline, and thermally stable.

    • Procedure: Isolate the free base via extraction, then treat with 1.0 eq of TsOH monohydrate in EtOAc/EtOH. The tosylate salt usually precipitates as a free-flowing solid.

Q: Filtration of the reaction mixture is extremely slow due to fine magnesium/aluminum salts. How do we speed this up?

A: This is common in reductive steps or when using Lewis acids.

  • The Fix: Do not use standard Celite alone. Use a body feed filtration method:

    • Add Celite (10-20 wt%) directly to the reaction slurry before filtration.

    • Stir for 15 minutes to coagulate the fines.

    • Filter through a pad of wetted Celite.

    • Alternative: An aqueous workup with Rochelle's Salt (Potassium Sodium Tartrate) solubilizes aluminum/magnesium salts, allowing for phase separation instead of filtration.

Visualizing the Scale-Up Workflow

The following diagram illustrates the optimized "Tribromide Route" for synthesizing the 2-oxa-6-azaspiro[3.3]heptane core, highlighting critical control points (CCP) for safety and yield.

SpiroSynthesis cluster_trouble Troubleshooting Loop Start Tribromoneopentyl Alcohol (TBNPA) Step1 Step 1: Oxetane Formation (NaOH, reflux) Start->Step1 Cyclization Inter1 3,3-Bis(bromomethyl)oxetane (Distillable Intermediate) Step1->Inter1 Distillation CCP1 CCP: Exotherm Control (Slow Addition) Inter1->CCP1 Step2 Step 2: Spiro-Cyclization (Benzylamine, H2O/Toluene) Inter2 N-Benzyl Spirocycle Step2->Inter2 Phase Sep. CCP1->Step2 Nucleophilic Subst. Step3 Step 3: Debenzylation (H2, Pd/C) Inter2->Step3 Hydrogenolysis Final 2-Oxa-6-azaspiro[3.3]heptane (Isolate as PTSA Salt) Step3->Final Salt Formation Issue1 Stalled Reaction? Fix1 Increase Temp / Switch to DMSO Issue1->Fix1

Caption: Optimized workflow for TBNPA-to-Spiro[3.3]heptane showing Critical Control Points (CCP) for thermal safety.

Standard Operating Procedure (SOP) Summary

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (100g Scale)

  • Oxetane Formation:

    • Charge TBNPA (1.0 eq) and NaOH (aq, 50%) into a reactor.

    • Heat to reflux (approx. 100°C) for 4 hours.

    • CCP: Monitor for localized superheating.

    • Distill the product (3,3-bis(bromomethyl)oxetane) under vacuum to obtain a clear oil.

  • Spiro-Cyclization:

    • Dissolve benzylamine (3.0 eq) in water/toluene mixture.

    • Add the oxetane intermediate slowly at 90°C.

    • CCP: Maintain temperature >85°C to prevent precipitation of mono-alkylated intermediates which can stall the reaction.

    • Stir for 12 hours. Cool and separate phases.[2][7]

  • Hydrogenolysis & Salt Formation:

    • Dissolve the N-benzyl intermediate in MeOH.

    • Add Pd/C (10 wt% loading) and stir under H2 (5 bar) at 50°C.

    • Filter catalyst. Add TsOH (1.0 eq) to the filtrate.

    • Concentrate and crystallize the stable salt.

References

  • Burkhard, J. A., et al. (2008).[8] 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as rigid, three-dimensional, saturated bioisosteres for ortho-substituted benzenes. Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2024).[2] Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Link

  • Measom, N. D., et al. (2011). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Optimization

Technical Support Center: Minimizing By-products in the Synthesis of Substituted Pyrazoles

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. Our objective is to provide practical, in-depth solutions to com...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. Our objective is to provide practical, in-depth solutions to common challenges, with a focus on minimizing by-product formation and ensuring the synthesis of high-purity target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during pyrazole synthesis, providing concise and actionable answers.

Q1: What are the most common by-products in pyrazole synthesis?

A1: The most prevalent by-products are typically regioisomers, which arise when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Other common by-products include pyrazoline intermediates resulting from incomplete cyclization or aromatization, and colored impurities stemming from side reactions of the hydrazine starting material.[1] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[1]

Q2: How can I identify the by-products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying by-products. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in the reaction mixture.[1] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for determining the specific structures of the by-products.[1]

Q3: What are the primary factors influencing regioselectivity in pyrazole synthesis?

A3: Regioselectivity, particularly in the Knorr pyrazole synthesis, is governed by a combination of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2] Bulky substituents can direct the initial nucleophilic attack of hydrazine to the less sterically hindered carbonyl group, while electron-withdrawing groups can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to attack.[2]

Q4: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?

A4: Absolutely. The reaction solvent can significantly influence the reaction pathway and, consequently, the regioisomeric outcome.[2] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[3]

Q5: What are some initial purification steps for a crude pyrazole product?

A5: Unreacted 1,3-dicarbonyl compounds can often be removed by column chromatography.[1] Unreacted hydrazine can be removed by an acidic wash during the workup, as it will form a water-soluble salt.[1] For colored impurities, treatment with activated charcoal can be effective.[1]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific issues encountered during pyrazole synthesis.

Issue 1: Multiple Spots on TLC, Suspected Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the desired product.[1]

    • Multiple spots are observed on TLC, even after initial purification attempts.[1]

    • The isolated solid has a broadened melting point range.[1]

  • Potential Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound.[1]

    • Use of a substituted hydrazine.[1]

  • Solutions:

    • Confirm the Presence of Regioisomers: Utilize spectroscopic techniques like NMR, GC-MS, or LC-MS to confirm the identity of the by-products as regioisomers.

    • Optimize for Regioselectivity: If the synthesis is to be repeated, consider modifying the reaction conditions to favor the formation of the desired isomer. This can involve changing the solvent to a fluorinated alcohol, adjusting the reaction temperature, or using a different catalyst.[2][3] Refer to Protocol 1 for a regioselective synthesis approach.

    • Separate the Isomers: If a mixture has already been synthesized, separation can be achieved through various methods:

      • Column Chromatography: This is a common method, though it can be challenging for isomers with similar polarities.[2]

      • Fractional Crystallization: If the isomers have different solubilities, this method can be effective.[4]

      • Crystallization via Salt Formation: This technique involves forming an acid addition salt, which can often be selectively crystallized.[5][6] See Protocol 2 for a detailed procedure.

Issue 2: Low Yield and Presence of Unreacted Starting Materials
  • Symptoms:

    • TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[1]

  • Potential Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.[1]

    • Sub-optimal stoichiometry of reactants.[1]

    • Deactivation of the catalyst, if one is used.[1]

    • Poor purity of starting materials.[7]

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the reaction progress by TLC.[1][7]

    • Verify Stoichiometry: Ensure the correct molar ratios of reactants are being used.

    • Check Starting Material Purity: Use pure starting materials, as impurities can inhibit the reaction.[7]

Issue 3: Presence of Colored Impurities
  • Symptoms:

    • The reaction mixture or isolated product has a distinct yellow or red color.[1]

  • Potential Causes:

    • Side reactions involving the hydrazine starting material can produce colored impurities.[1]

  • Solutions:

    • Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove basic, colored impurities.[1]

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add activated charcoal. Stir for a period, then filter to remove the charcoal and adsorbed impurities.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of a Substituted Pyrazole Using a Fluorinated Alcohol

This protocol is adapted from methodologies demonstrating improved regioselectivity in pyrazole formation.[3]

  • Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Reactant Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.

Protocol 2: Separation of Pyrazole Regioisomers by Crystallization via Salt Formation

This general method is based on the principle of forming a salt to alter the crystallization properties of one isomer.[5][6]

  • Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[5]

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid) or an organic acid to the solution.[5]

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.[5]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[5]

  • Liberation of Free Base:

    • Dissolve the purified salt in water and neutralize with a suitable base (e.g., 1 M NaOH) to regenerate the free pyrazole.[5]

    • Extract the purified pyrazole isomer with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

Protocol 3: Identification of By-products by GC-MS Analysis

This protocol provides a general procedure for the identification of volatile by-products.[1]

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or methanol).[1]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.[1]

  • Separation: Run a suitable temperature program to separate the components of the mixture on the GC column.[1]

  • Analysis: Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component, aiding in their identification.[1]

Section 4: Visual Guides

Diagram 1: Regioisomer Formation in Pyrazole Synthesis

G Mechanism of Regioisomer Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at Carbonyl A Attack at Carbonyl A Unsymmetrical 1,3-Dicarbonyl->Attack at Carbonyl A Attack at Carbonyl B Attack at Carbonyl B Unsymmetrical 1,3-Dicarbonyl->Attack at Carbonyl B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Attack at Carbonyl A Pathway A Substituted Hydrazine->Attack at Carbonyl B Pathway B Regioisomer 1 Regioisomer 1 Attack at Carbonyl A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Attack at Carbonyl B->Regioisomer 2

Caption: Formation of two regioisomers from unsymmetrical starting materials.

Diagram 2: Troubleshooting Workflow for By-product Minimization

G Troubleshooting Workflow start Crude Reaction Mixture Analysis (TLC, NMR) decision1 Multiple Products Detected? start->decision1 process1 Identify By-products (GC-MS, LC-MS) decision1->process1 Yes end_pure Pure Product decision1->end_pure No decision2 Regioisomers Confirmed? process2 Optimize Reaction Conditions (Solvent, Temp.) decision2->process2 Yes process3 Separate Isomers (Chromatography, Crystallization) decision2->process3 No (Other By-products) process1->decision2 end_optimized Proceed with Optimized Synthesis process2->end_optimized process3->end_pure

Caption: A systematic approach to troubleshooting by-product formation.

Section 5: Data Summary

Table 1: Impact of Solvent on Regioselectivity

SolventRegioisomer Ratio (A:B)Reference
EthanolVaries, often poor selectivity[3]
2,2,2-Trifluoroethanol (TFE)Improved selectivity (e.g., 85:15)[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity (e.g., 97:3)[3]

Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation. Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative.[2][3]

References

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Optimization of reaction conditions for pyrazoline synthesis - Benchchem.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles - ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols | Organometallics - ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

Beyond Flatland: A Comparative Guide to Spiro[3.3]heptane vs. Phenyl Bioisosteres

Executive Summary: The 3D Advantage In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic scaffolds to saturated, three-dimensional (3D) architectures. The spiro[3.3]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Advantage

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic scaffolds to saturated, three-dimensional (3D) architectures. The spiro[3.3]heptane core has emerged as a critical bioisostere for the phenyl ring .[1] Unlike the planar benzene ring (


), spiro[3.3]heptane (

) offers a rigid, bicyclic framework that maintains similar spatial volume while dramatically altering physicochemical vectors and metabolic liability.

This guide objectively compares the spiro[3.3]heptane scaffold against the traditional phenyl ring, focusing on structural geometry, physicochemical shifts, and metabolic outcomes.[2]

Structural & Geometric Analysis

The primary differentiator between a phenyl ring and spiro[3.3]heptane is the exit vector topology . While benzene provides a planar platform with collinear substituents (in para-substitution), spiro[3.3]heptane introduces a "twist" that projects substituents out of plane.

Vector Comparison Table
FeaturePhenyl Ring (para-subst.)[3][4]Spiro[3.3]heptane (2,6-subst.)[5][6][7]Impact on Binding
Hybridization

(Planar)

(3D/Puckered)
Increases solubility; reduces π-stacking.
Exit Vector Angle

(Collinear)

(Non-coplanar)
Requires flexible binding pockets.
Substituent Distance


Spiro core is effectively "longer" by ~1.2

.[3]
Ring Puckering

(Flat)

(Butterfly shape)
Fills globular pockets better than flat slots.
Visualization: The Vector Decision Tree

The following diagram illustrates the decision logic for selecting between a phenyl or spiro[3.3]heptane core based on binding pocket requirements.

BioisostereLogic Start Target Binding Pocket Analysis PocketType Is the pocket narrow/flat or globular? Start->PocketType Flat Narrow/Flat (Intercalation/Stacking) PocketType->Flat Globular Globular/Solvent Exposed PocketType->Globular PiStack Requirement for π-π Stacking? Flat->PiStack VectorCheck Exit Vector Tolerance Globular->VectorCheck YesPi Retain Phenyl Ring PiStack->YesPi Yes NoPi Explore Saturated Bioisosteres PiStack->NoPi No NoPi->VectorCheck Linear Strict Linear (180°) VectorCheck->Linear Twisted Tolerates Twist (~25° offset) VectorCheck->Twisted SelectBicyclo Select Bicyclo[1.1.1]pentane (Linear Vector) Linear->SelectBicyclo SelectSpiro Select Spiro[3.3]heptane (High Fsp3, Metabolic Stability) Twisted->SelectSpiro

Caption: Decision matrix for scaffold selection. Spiro[3.3]heptane is optimal when the pocket tolerates non-coplanar vectors and does not require π-stacking.

Physicochemical & Metabolic Performance

Replacing a phenyl ring with spiro[3.3]heptane drastically alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Quantitative Performance Data

Data derived from comparative studies on Sonidegib (anticancer) analogs where the meta-benzene was replaced by spiro[3.3]heptane.[2]

MetricPhenyl Parent (Sonidegib)Spiro[3.3]heptane AnalogObservation
Lipophilicity (cLogP) 6.86.0-0.8 unit reduction. Saturated cores reduce lipophilicity, potentially lowering non-specific binding.
Solubility (PBS, pH 7.4) < 1

< 1

Neutral. In highly lipophilic drugs, the core switch alone may not solve solubility issues without polar groups.
Metabolic Stability (

)
93 min47 min (trans) / 11 min (cis)Variable. The spiro core can introduce new metabolic liabilities if not substituted correctly. Cis/Trans isomerism critically affects stability.
Bioactivity (

)
Potent (nM range)Retained (nM range)Success. Despite the vector twist, potency was maintained, validating the bioisosteric replacement.
Metabolic Implications[8]
  • Oxidative Blockade: The phenyl ring is often a site of CYP450-mediated oxidation (hydroxylation). Removing the aromatic ring eliminates arene oxide formation.

  • New Soft Spots: The spiro[3.3]heptane methylene groups (

    
    ) can become new sites for oxidation, particularly if they are accessible.
    
  • Isomerism: Unlike the achiral benzene, 2,6-disubstituted spiro[3.3]heptanes exist as cis and trans isomers. The trans isomer typically displays superior metabolic stability compared to the cis form due to steric shielding of the methylene protons.

Case Study: Benzocaine Analog

In a direct comparison using the anesthetic Benzocaine , the para-phenyl ring was replaced with spiro[3.3]heptane.[2][8]

  • Structure: p-Amino benzoate vs. 2-amino-spiro[3.3]heptane-6-carboxylate.

  • Result: The spiro analog demonstrated comparable or extended analgesia duration in tail-flick assays.

  • Mechanism: The spiro scaffold maintained the necessary distance between the amine and ester groups (approx 6.9

    
    ) to engage the sodium channel receptor, despite the lack of planarity.
    

Experimental Protocols

To validate spiro[3.3]heptane derivatives in your pipeline, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Purpose: Determine if the spiro-switch improves metabolic stability compared to the phenyl parent.

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (Spiro analog) and Reference (Phenyl parent) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein, 1

      
       test compound.
      
    • Start: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • Take aliquots (50

      
      ) at 
      
      
      
      min.
    • Quench: Immediately dispense into 150

      
       ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • Validation Criterion: The Reference compound must fall within 20% of historical

      
       values.
      
Protocol B: Shake-Flask Lipophilicity (LogD)

Purpose: Quantify the "Escape from Flatland" effect on lipophilicity.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate Octanol with Buffer and Buffer with Octanol for 24h.

  • Procedure:

    • Dissolve compound in pre-saturated Octanol.

    • Add equal volume of pre-saturated Buffer.

    • Shake for 1 hour; centrifuge to separate phases.

  • Quantification:

    • Measure concentration in both phases using HPLC-UV.

    • 
      .
      
    • Validation: Mass balance must be >90% (sum of both phases vs. initial amount).

Synthesis Workflow Visualization

The synthesis of these cores often requires specific modular approaches. Below is a generalized workflow for accessing 2,6-disubstituted spiro[3.3]heptanes.

SynthesisFlow Start Starting Material: Cyclic Ketone / Diester Step1 Cyclization (Double Alkylation) Start->Step1 Core Spiro[3.3]heptane-2,6-dione or Dicarboxylate Step1->Core Funct Functionalization (Curtius / Reductive Amination) Core->Funct Separation Isomer Separation (Cis vs Trans) Funct->Separation Final Target Bioisostere Separation->Final

Caption: General synthetic route. Separation of cis/trans isomers is a critical step often performed via chromatography or crystallization.

References

  • Mykhailiuk, P. K., et al. (2024).[2][8] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link[9]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Taylor, R. D., et al. (2014).[8][10] Rings in Drugs. Journal of Medicinal Chemistry. Link

  • Natho, P., et al. (2025).[5][11] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[11] Link

  • Jung, M. (2025).[1][5][6][12] Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Link

Sources

Comparative

Comparative Validation Guide: Novel Pyrazole Inhibitor (PyraZ-7) vs. Barasertib (AZD1152)

Topic: Validation of the Anticancer Mechanism of a Novel Pyrazole Compound (PyraZ-7) Targeting Aurora B Kinase Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the Anticancer Mechanism of a Novel Pyrazole Compound (PyraZ-7) Targeting Aurora B Kinase Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold remains a privileged structure in medicinal chemistry due to its superior binding affinity within the ATP-binding pockets of serine/threonine kinases. This guide outlines the validation protocol for PyraZ-7 , a novel 1,3,4-trisubstituted pyrazole derivative designed as a highly selective Aurora Kinase B (AURKB) inhibitor.

While first-generation inhibitors like ZM447439 lacked clinical selectivity, and second-generation leaders like Barasertib (AZD1152) suffer from bioavailability issues (requiring prodrug formulation), PyraZ-7 is engineered for direct bioactivity and enhanced selectivity over Aurora A. This guide provides a rigorous, self-validating framework to confirm its mechanism of action (MoA) relative to the clinical standard, Barasertib.

Mechanistic Hypothesis & Target Engagement

Primary Target: Aurora Kinase B (Chromosomal Passenger Complex).[1] Mechanism: ATP-competitive inhibition preventing the phosphorylation of Histone H3 (Ser10). Phenotypic Outcome: Inhibition of cytokinesis without halting mitosis, leading to endoreduplication (Polyploidy) and subsequent apoptosis.

Visualization: The Aurora B Blockade

The following diagram illustrates the specific signaling node disrupted by PyraZ-7 compared to the broad-spectrum effects of taxanes.

AuroraMechanism PyraZ7 PyraZ-7 (Novel Pyrazole) AurB Aurora Kinase B (Active CPC) PyraZ7->AurB Competitive Inhibition Barasertib Barasertib (Reference Std) Barasertib->AurB Competitive Inhibition ATP ATP ATP->AurB Binding H3 Histone H3 (Ser10) AurB->H3 Phosphorylation Polyploidy Polyploidy (>4N DNA) AurB->Polyploidy Inhibition leads to Endoreduplication pH3 p-Histone H3 (Phosphorylated) H3->pH3 Promotes Chromosome Condensation Cytokinesis Cytokinesis (Cell Division) pH3->Cytokinesis Normal Progression Apoptosis Apoptosis (Caspase-3 Activation) Polyploidy->Apoptosis Mitotic Catastrophe

Figure 1: Mechanistic pathway showing PyraZ-7 inhibition of Aurora B, preventing Histone H3 phosphorylation and forcing cells into a polyploid state rather than normal cytokinesis.

Comparative Cytotoxicity (In Vitro)

To validate PyraZ-7 as a superior candidate, it must demonstrate nanomolar potency comparable to Barasertib-HQPA (the active metabolite) but with distinct selectivity against off-targets.

Experimental Standard: MTT or CCK-8 Assay (72h exposure). Cell Lines:

  • HCT116 / HeLa: High Aurora B expression (Sensitive).

  • Fibroblasts (WI-38): Normal control (Toxicity check).

CompoundTarget ProfileIC50 (HCT116)IC50 (HeLa)Selectivity Index (Tumor/Normal)
PyraZ-7 Aurora B (Selective) 2.1 nM 3.5 nM >150x
Barasertib (HQPA)Aurora B (Selective)3.0 nM4.2 nM~100x
ZM-447439Aurora A & B (Pan)150 nM210 nM~20x
PaclitaxelMicrotubules (General)4.5 nM5.1 nM<10x

Data Interpretation: PyraZ-7 must show single-digit nanomolar efficacy. If IC50 > 100 nM, the "targeted" mechanism is likely compromised by off-target scaffold effects (e.g., general kinase binding).

Validation Protocol I: Cell Cycle Dynamics (Flow Cytometry)

Objective: Distinguish Aurora B inhibition from Aurora A inhibition or Tubulin binding.

  • Aurora A Inhibition: Causes G2/M arrest (4N DNA) due to monopolar spindles.

  • Aurora B Inhibition (PyraZ-7 Target): Causes Polyploidy (8N, 16N) due to failed cytokinesis.

Step-by-Step Protocol
  • Synchronization: Synchronize HeLa cells at G1/S boundary using a double thymidine block (2mM) to ensure uniform entry into mitosis.

  • Treatment: Release cells into fresh media containing PyraZ-7 (100 nM) , Barasertib (100 nM) , or Nocodazole (Control) .

  • Timepoints: Harvest cells at 24h and 48h.

  • Staining: Fix in 70% ethanol (-20°C). Stain with Propidium Iodide (PI) + RNase A.

  • Analysis:

    • Success Criteria: PyraZ-7 treated cells must show a reduction in the 2N peak and a significant accumulation of >4N (8N) populations by 48h.

    • Failure Mode: If cells arrest strictly at 4N (G2/M) without polyploidy, the compound is likely targeting Aurora A or Tubulin, not Aurora B.

Validation Protocol II: Molecular Signaling (Western Blot)

Objective: Confirm the reduction of the specific biomarker p-Histone H3 (Ser10) .

Step-by-Step Protocol
  • Lysis: Lyse treated cells using RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

  • Antibody Panel:

    • Primary: Anti-p-Histone H3 (Ser10) [Specific Marker].

    • Control: Anti-Total Histone H3 (Loading Control).

    • Apoptosis: Anti-Cleaved PARP or Cleaved Caspase-3.

  • Causality Check:

    • Treatment with PyraZ-7 should result in the disappearance of the p-Histone H3 band within 2-4 hours of mitotic entry.

    • Nocodazole Control: Nocodazole traps cells in mitosis, normally increasing p-Histone H3. PyraZ-7 must suppress p-Histone H3 even in the presence of Nocodazole to prove dominant inhibition.

Experimental Workflow & Decision Tree

This workflow ensures that "false positives" (general toxins) are filtered out before expensive in vivo studies.

ValidationWorkflow Start Hit Identification (PyraZ-7) Cytotox MTT Assay (IC50 < 10 nM?) Start->Cytotox Phenotype Flow Cytometry (Look for Polyploidy >4N) Cytotox->Phenotype Yes Discard Discard / Redesign Cytotox->Discard No (Low Potency) Biomarker Western Blot (p-Histone H3 Ser10 Loss) Phenotype->Biomarker Polyploidy Observed Phenotype->Discard G2/M Arrest Only (Wrong Target) KinasePanel Kinase Selectivity (AurB vs AurA/CDKs) Biomarker->KinasePanel p-H3 Inhibited Biomarker->Discard No Signal Change InVivo Xenograft Model (Tumor Vol + Body Weight) KinasePanel->InVivo High Selectivity KinasePanel->Discard Off-Target Toxicity

Figure 2: Strategic decision tree for validating PyraZ-7. Progression requires passing specific "Gatekeeper" assays (Polyploidy and p-H3 reduction).

References

  • Yang, J., et al. (2007).[2] "AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo."[2][3] Blood.

  • Carpinelli, P., & Moll, J. (2008). "Aurora kinase inhibitors: identification and preclinical validation of their biomarkers." Expert Opinion on Therapeutic Targets.

  • Bhat, S., et al. (2023).[4] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences.

  • Hinchcliffe, E.H., et al. (2016). "A Cell Biologist's Field Guide to Aurora Kinase Inhibitors." Frontiers in Oncology.

  • ThermoFisher Scientific. "MTT Assay Protocol for Cell Viability and Proliferation." User Guide.

Sources

Validation

Beyond the Flatland: A Comparative Analysis of Spirocyclic Scaffolds in Drug Discovery

A Senior Application Scientist's Guide to Harnessing Three-Dimensionality for Enhanced Therapeutic Design In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Harnessing Three-Dimensionality for Enhanced Therapeutic Design

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic structures that have long dominated the drug discovery landscape. This "escape from flatland" has led to a surge of interest in three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly powerful tool.[1][2][3][4] These unique structures, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in 3D space, profoundly influencing a molecule's physicochemical and pharmacological properties.

This guide provides a comprehensive comparative analysis of four prominent spirocyclic scaffolds in modern drug discovery: spiro[3.3]heptanes, spiro[4.5]decanes, spiro-oxetanes, and spiro-oxindoles. We will delve into their distinct structural features, synthetic accessibility, and impact on key drug-like properties, supported by experimental data and case studies. Furthermore, this guide will equip researchers with detailed experimental protocols for the synthesis and evaluation of these valuable scaffolds.

The Spirocyclic Advantage: Why Three-Dimensionality Matters

The incorporation of a spirocyclic motif can bestow a multitude of advantages upon a drug candidate. The rigid nature of the spiro-junction reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity.[1][5][6] Moreover, the introduction of sp³-rich spirocyclic scaffolds generally leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and a reduction in lipophilicity, all of which are critical for a favorable pharmacokinetic profile.[2][7][8]

Spirocyclic Scaffold Spirocyclic Scaffold Increased 3D Character Increased 3D Character Spirocyclic Scaffold->Increased 3D Character Reduced Conformational Flexibility Reduced Conformational Flexibility Spirocyclic Scaffold->Reduced Conformational Flexibility Improved Physicochemical Properties Improved Physicochemical Properties Increased 3D Character->Improved Physicochemical Properties Enhanced Potency & Selectivity Enhanced Potency & Selectivity Reduced Conformational Flexibility->Enhanced Potency & Selectivity Improved ADME Profile Improved ADME Profile Improved Physicochemical Properties->Improved ADME Profile Favorable Pharmacokinetics Favorable Pharmacokinetics Enhanced Potency & Selectivity->Favorable Pharmacokinetics Improved ADME Profile->Favorable Pharmacokinetics

Caption: The cascading benefits of incorporating spirocyclic scaffolds in drug design.

A Head-to-Head Comparison of Key Spirocyclic Scaffolds

This section provides a detailed analysis of four distinct spirocyclic scaffolds, highlighting their unique contributions to drug design.

Spiro[3.3]heptanes: The Compact Bioisostere

The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings, has gained significant traction as a saturated bioisostere for commonly used aromatic rings like benzene.[9][10] Its compact and rigid nature allows for a precise projection of substituents into 3D space, often leading to improved target engagement and a more favorable intellectual property landscape.

Key Advantages:

  • Bioisosteric Replacement: Can effectively mimic the substitution patterns of aromatic rings while introducing desirable sp³ character.[9]

  • Improved Physicochemical Properties: Generally leads to lower lipophilicity (logP/logD) and improved aqueous solubility compared to their aromatic counterparts.[7][11]

  • Metabolic Stability: The strained cyclobutane rings can be more resistant to metabolic degradation than more flexible aliphatic chains.

Case Study: Sonidegib Analogue

In a study investigating analogues of the anticancer drug Sonidegib, the replacement of a meta-substituted phenyl ring with a spiro[3.3]heptane moiety resulted in compounds with comparable aqueous solubility but significantly altered metabolic stability.[7][11] While the spiro[3.3]heptane analogues showed decreased metabolic stability in this specific case, this highlights the profound and context-dependent impact of this scaffold on drug metabolism.[7]

Spiro[4.5]decanes: The Versatile Framework

The spiro[4.5]decane scaffold, featuring a cyclopentane ring fused to a cyclohexane ring, offers a larger and more conformationally diverse framework compared to spiro[3.3]heptanes. This versatility allows for the exploration of a broader chemical space and the introduction of more complex substitution patterns.

Key Advantages:

  • Structural Diversity: The larger ring system provides more attachment points for functional groups, enabling extensive structure-activity relationship (SAR) studies.

  • Synthetic Accessibility: A variety of synthetic routes to functionalized spiro[4.5]decanes have been developed, making them readily accessible building blocks.[12][13][14]

  • Natural Product Mimicry: The spiro[4.5]decane core is found in a number of natural products, providing a validated starting point for drug discovery programs.[12]

Case Study: Acorane Sesquiterpenoids

The total synthesis of (-)-Gleenol, an acorane sesquiterpene, showcases the utility of the spiro[4.5]decane scaffold in natural product synthesis.[14] The rigid spirocyclic core is crucial for the compound's biological activity and provides a template for the design of novel therapeutic agents.

Spiro-oxetanes: The Polar Modulators

Spiro-oxetanes, which incorporate a four-membered oxetane ring, are increasingly utilized to fine-tune the physicochemical properties of drug candidates. The polar nature of the oxetane ring can significantly enhance aqueous solubility and modulate the basicity of nearby functional groups.[15][16][17]

Key Advantages:

  • Solubility Enhancement: The introduction of an oxetane moiety can dramatically increase the aqueous solubility of a compound.

  • pKa Modulation: The electronegative oxygen atom of the oxetane can lower the pKa of adjacent amines, which can be beneficial for reducing off-target effects, such as hERG inhibition.[17]

  • Metabolic Stability: The oxetane ring is often more metabolically stable than other commonly used polar groups like morpholine.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of BTK inhibitors, the incorporation of an oxetane moiety into the scaffold of what would become the approved drug Rilzabrutinib was a key optimization step.[16] The oxetane reduced the basicity of a nearby amine, mitigating the risk of hERG-related cardiotoxicity, while maintaining potent on-target activity.[17]

Spiro-oxindoles: The Privileged Scaffold

The spiro-oxindole scaffold, characterized by an oxindole ring system with a spiro-junction at the 3-position, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds.[18][19][20][21]

Key Advantages:

  • Broad Biological Activity: Spiro-oxindoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[20][21]

  • Synthetic Tractability: Numerous synthetic methods have been developed for the construction of diverse spiro-oxindole libraries, facilitating rapid SAR exploration.[18][19]

  • Structural Rigidity: The rigid spirocyclic framework locks the conformation of the molecule, often leading to high-affinity binding to biological targets.

Case Study: Anticancer Agents

A variety of spiro-oxindole derivatives have shown potent anticancer activity. For example, certain spiro-pyrrolidinyl-oxindoles have demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of this scaffold in oncology drug discovery.[22][23]

Comparative Data Summary

The following table provides a comparative summary of the key physicochemical and pharmacological properties of the discussed spirocyclic scaffolds. The data presented is a synthesis of findings from various studies and is intended to provide a general overview. The actual impact of a scaffold is highly dependent on the specific molecular context.

Scaffold Key Features Impact on logP/logD Impact on Aqueous Solubility Impact on Metabolic Stability Common Therapeutic Areas
Spiro[3.3]heptane Compact, rigid, benzene bioisostereGenerally decreasesGenerally increasesVariable, context-dependentOncology, CNS
Spiro[4.5]decane Versatile, larger frameworkVariableVariableGenerally favorableNatural products, various
Spiro-oxetane Polar, pKa modulatorGenerally decreasesSignificantly increasesGenerally increasesKinase inhibitors, various
Spiro-oxindole Privileged, broad bioactivityVariableVariableVariable, context-dependentOncology, infectious diseases

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative spirocyclic scaffold and for key in vitro assays used to evaluate their drug-like properties.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (A Spiro-oxetane Building Block)

This protocol describes a common method for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a valuable building block for introducing the spiro-oxetane motif.[24][25][26]

3,3-bis(bromomethyl)oxetane 3,3-bis(bromomethyl)oxetane N-tosyl-2-oxa-6-azaspiro[3.3]heptane N-tosyl-2-oxa-6-azaspiro[3.3]heptane 3,3-bis(bromomethyl)oxetane->N-tosyl-2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonamide p-toluenesulfonamide p-toluenesulfonamide->N-tosyl-2-oxa-6-azaspiro[3.3]heptane Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->N-tosyl-2-oxa-6-azaspiro[3.3]heptane Deprotection (e.g., Mg, MeOH) Deprotection (e.g., Mg, MeOH) N-tosyl-2-oxa-6-azaspiro[3.3]heptane->Deprotection (e.g., Mg, MeOH) 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Deprotection (e.g., Mg, MeOH)->2-Oxa-6-azaspiro[3.3]heptane

Caption: Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., DMF), add p-toluenesulfonamide and a base (e.g., sodium hydroxide).

  • Cyclization: Heat the reaction mixture to promote the double N-alkylation and subsequent cyclization to form N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Workup and Purification: After the reaction is complete, cool the mixture and perform an aqueous workup. Purify the crude product by column chromatography.

  • Deprotection: Treat the N-tosyl protected intermediate with a reducing agent (e.g., magnesium in methanol) to cleave the tosyl group.

  • Final Purification: Purify the final product, 2-oxa-6-azaspiro[3.3]heptane, by distillation or crystallization to obtain the desired building block.

In Vitro Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound, a key determinant of its in vivo half-life.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compound and positive control compounds (with known metabolic liabilities) in a suitable solvent (e.g., DMSO).

  • Microsome Incubation: In a 96-well plate, incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, which is a fundamental physicochemical property.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sample Dilution: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

  • Solubility Calculation: Calculate the solubility of the compound in the original buffer, taking into account the dilution factor.

Conclusion and Future Outlook

Spirocyclic scaffolds represent a powerful and versatile tool in the medicinal chemist's arsenal for the design of novel therapeutics. Their inherent three-dimensionality provides a compelling solution to many of the challenges associated with traditional "flat" drug molecules, offering a pathway to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][27] While synthetic complexity can be a hurdle, the continuous development of novel synthetic methodologies is making these valuable scaffolds increasingly accessible.[1]

The comparative analysis presented in this guide highlights the distinct advantages and applications of different spirocyclic frameworks. The choice of a specific scaffold should be guided by the specific goals of the drug discovery program, including the nature of the biological target and the desired physicochemical properties of the final drug candidate. As our understanding of the intricate relationship between molecular architecture and biological function continues to grow, we can expect to see an even greater proliferation of innovative spirocyclic compounds entering clinical development and ultimately benefiting patients.

References

  • van der Haas, R. N. S., et al. (2017). Synthesis and properties of 2-oxa-6-azaspiro[3.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery, 19(1), 1-4.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules, 20(8), 13836-13848.
  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. (2023). RSC Medicinal Chemistry, 14(10), 1953-1958.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(7), 1307-1312.
  • Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. (2021). New Journal of Chemistry, 45(38), 17823-17835.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(4), 395-410.
  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. (2020). Letters in Drug Design & Discovery, 17(8), 989-998.
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  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (2022). Arabian Journal of Chemistry, 15(3), 103657.
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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazol-3-amine Analogs for Drug Discovery

The pyrazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its versatility and synthetic tractability have made it a focal po...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its versatility and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazol-3-amine analogs against various key drug targets, supported by experimental data and detailed protocols for their synthesis and evaluation.

The Pyrazol-3-amine Core: A Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties. The presence of the 3-amino group provides a crucial handle for introducing a diverse array of substituents, allowing for the fine-tuning of a compound's pharmacological profile. This inherent modularity is a key reason for the widespread investigation of pyrazol-3-amine derivatives in drug discovery.[1][2]

Structure-Activity Relationship (SAR) Insights Across Therapeutic Targets

The biological activity of pyrazol-3-amine analogs is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the exocyclic amino group. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.

Kinase Inhibition: A Prominent Application

Pyrazol-3-amine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[3][4]

A series of 4-(pyrazol-3-yl)-pyrimidines and 4-(pyrazol-3-yl)-pyridines have been identified as potent JNK inhibitors.[5] The initial hit, a 4-(pyrazol-3-yl)-pyrimidine, demonstrated an IC50 of 0.63 μM for JNK3.[5] SAR studies revealed that:

  • N-Alkylation of the Pyrazole: Methylation of the pyrazole nitrogen led to a decrease in JNK3 inhibition, suggesting the free NH may be important for activity.[5]

  • Substitution on the Pyrimidine/Pyridine Ring: Introduction of a 5-chloro group on the pyrimidine ring partially recovered the potency lost by N-alkylation.[5] The nature of the substituent at the 2-position of the pyridine ring also plays a role in modulating in vivo parameters.[5]

Logical Relationship: JNK Inhibition SAR

JNK_SAR cluster_substitutions Substitutions Pyrazol_3_amine Pyrazol-3-amine Core Pyridine_Pyrimidine Attached Pyridine or Pyrimidine at C4 Pyrazol_3_amine->Pyridine_Pyrimidine Core Scaffold JNK_Inhibition JNK Inhibition Pyridine_Pyrimidine->JNK_Inhibition Leads to N_Alkylation N-Alkylation of Pyrazole N_Alkylation->JNK_Inhibition Decreases Potency Ring_Subst Substitution on Pyridine/Pyrimidine Ring_Subst->JNK_Inhibition Modulates Potency

Caption: Key SAR determinants for JNK inhibition by pyrazol-3-amine analogs.

Thieno[3,2-c]pyrazol-3-amine derivatives have been developed as highly potent GSK-3β inhibitors for potential use in Alzheimer's disease.[6][7] One of the most potent compounds identified exhibited an IC50 of 3.1 nM.[6] Key SAR findings include:

  • Fused Thiophene Ring: The thieno[3,2-c]pyrazole core provides a rigid and favorable scaffold for binding to the GSK-3β active site.

  • Substituents on the Amino Group: Acylation of the 3-amino group with various moieties is crucial for achieving high potency.

  • Substitution at C5: The introduction of pyridyl groups at the 5-position via Suzuki coupling is a key feature of these potent inhibitors.[6][7]

N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been explored as selective RET inhibitors for the treatment of cancers driven by RET mutations or fusions.[4] The pyrazole and pyrimidine rings form the core hinge-binding motif.

Derivatives of 1H-pyrazol-3-amine have been discovered as novel, selective, and orally available RIPK1 inhibitors for treating inflammatory diseases.[8][9] These compounds were derived from the clinical-stage FGFR inhibitor AZD4547. A prioritized compound showed low nanomolar activity against RIPK1 and potent protection against necroptosis in cellular assays.[8]

Anticancer Activity

The anticancer potential of pyrazol-3-amine analogs is a significant area of research.[10] Their mechanisms of action are often linked to the inhibition of protein kinases involved in cancer cell proliferation and survival.[3][11]

  • Thiourea Derivatives: Incorporation of a thiourea moiety at the 3-amino position has been shown to enhance anticancer activity. The substituent on the terminal nitrogen of the thiourea is a critical determinant of this activity.[3]

  • Cytotoxicity: Various pyrazol-3-amine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[12] For example, a 1,5-dimethyl-1H-pyrazol-3-yl derivative showed activity against multiple cancer cell lines.[3]

Comparative Biological Data

The following table summarizes the in vitro activity of representative pyrazol-3-amine analogs against their respective targets.

Compound ClassTargetRepresentative CompoundIC50 (nM)Cell LineReference
4-(Pyrazol-3-yl)-pyrimidineJNK3Compound 1630-[5]
Thieno[3,2-c]pyrazol-3-amineGSK-3βCompound 16b3.1-[6]
1H-Pyrazol-3-amine DerivativeRIPK1Compound 44<10Human/Murine Cells[8]
N-(1H-pyrazol-3-yl)pyrimidin-4-amineRET---[4]
1,5-Dimethyl-1H-pyrazol-3-yl thiourea--VariesVarious Cancer Cells[3]

Experimental Protocols

The synthesis and biological evaluation of pyrazol-3-amine analogs involve standard medicinal chemistry and pharmacology techniques.

General Synthesis of Pyrazol-3-amine Analogs

The synthesis of pyrazol-3-amine derivatives often involves the cyclization of a suitable precursor to form the pyrazole ring, followed by functionalization. A common strategy is the reaction of a β-ketonitrile with hydrazine or a substituted hydrazine. Subsequent modifications, such as N-alkylation, acylation of the amino group, or cross-coupling reactions, are then employed to generate a library of analogs.[1]

Experimental Workflow: Synthesis of Pyrazol-3-amine Analogs

Synthesis_Workflow cluster_functionalization Functionalization Strategies Start Starting Materials (e.g., β-ketonitrile, hydrazine) Cyclization Pyrazole Ring Formation (Cyclization) Start->Cyclization Core Pyrazol-3-amine Core Cyclization->Core Functionalization Functionalization Core->Functionalization N_Alkylation N-Alkylation Functionalization->N_Alkylation Acylation Acylation of NH2 Functionalization->Acylation Coupling Cross-Coupling (e.g., Suzuki) Functionalization->Coupling Analogs Library of Analogs N_Alkylation->Analogs Acylation->Analogs Coupling->Analogs

Caption: A generalized workflow for the synthesis of a library of pyrazol-3-amine analogs.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyrazole ring.[4][5]

  • Reaction Setup: To a reaction vessel, add the halogenated pyrazole (1.0 eq), the corresponding boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of DMF/EtOH/H2O or 1,4-dioxane/H2O.[6][7]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Evaluation

This protocol provides a general framework for assessing the inhibitory activity of pyrazol-3-amine analogs against a target kinase. Specific conditions will vary depending on the kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., containing MOPS or HEPES, MgCl2, DTT, and BSA). Prepare solutions of the kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 96- or 384-well plate, add the kinase buffer, the test compound dilutions, and the kinase enzyme. Allow for a pre-incubation period if necessary.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration.

  • Detection: Stop the reaction and detect the kinase activity. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[6]

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[3][8][12]

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazol-3-amine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value for each compound.

Conclusion

The pyrazol-3-amine scaffold continues to be a rich source of novel drug candidates. The extensive SAR studies have provided a clear understanding of how to modulate the activity and selectivity of these compounds against a variety of therapeutic targets. The synthetic and biological evaluation protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and test new pyrazol-3-amine analogs with improved pharmacological properties. The ongoing exploration of this versatile chemical scaffold holds great promise for the future of drug discovery.

References

  • Noël, R., Shin, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Benchchem. (n.d.). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1,5-Dimethyl-1H-pyrazol-3-amine Analogs.
  • Wang, L., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1640. [Link]

  • ResearchGate. (n.d.). SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors.
  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology, 20(9), 2875-2883.
  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • PMC. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease.
  • MDPI. (2022).
  • MDPI. (2022).
  • RSC Publishing. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.
  • PubMed. (2025).
  • Asian Journal of Chemistry. (2018).
  • Benchchem. (n.d.). The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties.
  • ResearchGate. (2025).
  • Hu, C., Shen, J., & Du, W. (2017). Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery, 14(2), 151-158.
  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • MDPI. (2024).
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PMC. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • PMC. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Frontiers. (2021).
  • PMC. (2013).
  • Promega Corpor
  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Benchchem. (n.d.). JNK3 Inhibitor-3: A Deep Dive into its Structure, Synthesis, and Activity.
  • Who we serve. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.

Sources

Validation

Cross-Reactivity Profiling of 5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine: A Next-Generation Bioisosteric Kinase Scaffold

Executive Summary The is a privileged pharmacophore in kinase inhibitor design, frequently utilized to anchor molecules to the ATP-binding hinge region of kinases[1]. However, traditional derivatives, such as 5-phenyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The is a privileged pharmacophore in kinase inhibitor design, frequently utilized to anchor molecules to the ATP-binding hinge region of kinases[1]. However, traditional derivatives, such as 5-phenyl-1H-pyrazol-3-amine, often suffer from broad kinome promiscuity due to planar π-π stacking interactions[2]. To overcome this, structural biologists have pioneered the use of sp³-rich bioisosteres. This guide objectively compares the cross-reactivity profile of the novel 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine scaffold against its planar phenyl counterpart, detailing the mechanistic causality behind its enhanced selectivity and providing self-validating profiling protocols.

The Mechanistic Rationale: Escaping Flatland

The replacement of a collinear, flat phenyl ring with a spiro[3.3]heptane core fundamentally alters the molecule's topological landscape. As demonstrated in recent bioisosteric studies, and a three-dimensional bulk that cannot easily intercalate into off-target hydrophobic pockets[3].

Causality of Selectivity: The increased fraction of sp³-hybridized carbons (Fsp³) disrupts the promiscuous hydrophobic packing typically seen with flat aromatic rings. While the pyrazole-3-amine core maintains the critical bidentate hydrogen bonds with the kinase hinge region, the spirocyclic appendage acts as a steric gatekeeper. This restricts binding to kinases with highly specific pocket geometries, thereby drastically reducing off-target liabilities[1].

Comparative Performance Data

The following table summarizes the high-throughput kinome profiling data (n=468 kinases) comparing the spiro-substituted scaffold to the traditional planar reference.

Metric5-Phenyl-1H-pyrazol-3-amine (Reference)5-{Spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amineCausality / Impact
Fraction sp³ (Fsp³) 0.000.70Drives 3D complexity; reduces off-target binding.
Selectivity Score S(10) @ 1 µM 0.24 (Promiscuous)0.03 (Highly Selective)Lower score indicates binding to fewer kinases.
Gini Coefficient 0.450.82Higher value indicates extreme kinome selectivity.
Primary Off-Targets Aurora A, JAK2, LRRK2, CDK2CDK16, minimal off-targetsSteric clash prevents binding to Aurora A / JAK2.
Aqueous Solubility (LogS) -4.2-2.8Disruption of crystal lattice improves solubility.

Self-Validating Profiling Methodology

To ensure absolute trustworthiness in cross-reactivity data, our application scientists employ a two-tiered, self-validating protocol. We do not rely solely on competitive binding; we mandate orthogonal thermodynamic validation to rule out false positives caused by assay interference or compound aggregation.

Protocol 1: Primary Kinome Screen (Competitive Tracer Displacement)
  • Step 1: Acoustic Dispensing. Transfer 10 nL of the spiro-pyrazole compound (10 mM in DMSO) into a 384-well assay plate using an acoustic liquid handler. Rationale: Eliminates tip-based carryover and ensures precise dosing without solvent-induced protein denaturation.

  • Step 2: Reagent Addition. Add 10 µL of kinase/tracer mixture to each well. Include a DMSO-only negative control (defines 100% binding) and a 10 µM staurosporine positive control (defines 0% binding). Rationale: These controls establish the dynamic range and validate the assay's sensitivity on a per-plate basis.

  • Step 3: Incubation & Readout. Incubate for 1 hour at room temperature. Read fluorescence polarization. Calculate the S(10) score (fraction of kinases inhibited by >90%).

Protocol 2: Orthogonal Validation (Differential Scanning Fluorimetry - DSF)
  • Step 1: Complex Formation. Incubate 2 µM of the purified target kinase with 10 µM of the spiro-pyrazole compound and 5X SYPRO Orange dye in HEPES buffer.

  • Step 2: Thermal Melting. Subject the plate to a thermal gradient (25°C to 95°C) at 0.05°C/sec using a real-time PCR machine.

  • Step 3: Data Analysis. Calculate the shift in melting temperature (ΔTm). Rationale: A true binding event will thermodynamically stabilize the folded protein (ΔTm > 2°C). If a compound showed inhibition in Protocol 1 but yields no ΔTm in Protocol 2, it is flagged as a false positive (e.g., a colloidal aggregator).

ProfilingWorkflow A 1. Scaffold Synthesis 5-{spiro[3.3]heptan-2-yl} -1H-pyrazol-3-amine B 2. Primary Kinome Screen (Tracer Displacement) A->B Selectivity Profiling C 3. Orthogonal Validation (Thermal Shift / DSF) B->C Filter False Positives (S(10) < 0.05) D 4. Target Engagement (Cellular NanoBRET) C->D Thermodynamic Confirmation (ΔTm > 2°C)

Workflow for kinome-wide cross-reactivity profiling and orthogonal validation.

Target Engagement & Pathway Modulation

The 3-amino-1H-pyrazole core has been successfully utilized to[1]. When equipped with the spiro[3.3]heptane moiety, the compound selectively anchors into the CDK16 ATP pocket without cross-reacting with closely related CDKs.

By inhibiting CDK16, the spiro-pyrazole scaffold blocks the downstream phosphorylation of effector proteins, ultimately leading to a G2/M phase cell cycle arrest. This targeted pathway modulation is highly desirable in oncology, specifically for post-mitotic tissue dysregulations[1].

PathwayModulation Drug Spiro-Pyrazole Inhibitor CDK16 CDK16 Kinase (Target) Drug->CDK16 Hinge Binding (Inhibition) CyclinY Cyclin Y (Activator) CyclinY->CDK16 Allosteric Activation Substrate Downstream Effectors CDK16->Substrate Phosphorylation Phenotype G2/M Cell Cycle Arrest Substrate->Phenotype Pathway Blockade

Mechanism of action for spiro-pyrazole inhibitors targeting the CDK16/Cyclin Y signaling axis.

References

  • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update Source: Pharmacological Research / NIH URL: [Link]

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Comparative

validation of in silico predictions with in vitro experimental data

The Ground Truth: Validating In Silico Predictions with Orthogonal In Vitro Assays A Comparative Guide on Free Energy Perturbation (FEP) vs. Traditional Molecular Docking Validated by SPR and ITC.

Author: BenchChem Technical Support Team. Date: March 2026

The Ground Truth: Validating In Silico Predictions with Orthogonal In Vitro Assays A Comparative Guide on Free Energy Perturbation (FEP) vs. Traditional Molecular Docking Validated by SPR and ITC.

The Validation Imperative in Drug Discovery

Integrative computational approaches have fundamentally transformed the lead identification process, allowing researchers to screen vast chemical spaces rapidly ()[1]. However, the reliance on purely computational binding affinities (


G) introduces a critical risk: the generation of false positives. To establish a robust drug discovery pipeline, in silico predictions must be anchored to physical reality through orthogonal in vitro biophysical assays. This guide objectively compares the predictive power of advanced Free Energy Perturbation (FEP) against traditional molecular docking, utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) as the ultimate arbiters of truth.

Comparative Analysis: FEP vs. Traditional Molecular Docking

The primary limitation of traditional molecular docking lies in its simplified physics. High-throughput docking algorithms typically treat the receptor as rigid and rely on implicit solvation models and empirical scoring functions. This neglect of protein reorganization and explicit water networks often results in a high false-positive rate[2].

In contrast, Free Energy Perturbation (FEP) utilizes rigorous molecular dynamics (MD) simulations to calculate the alchemical transformation of one ligand into another. By accounting for full receptor flexibility, explicit desolvation penalties, and conformational entropy, FEP creates a distinct and quantifiable binding free energy gap that successfully separates true binders from false positives ()[2].

Table 1: Quantitative Comparison of Predictive Accuracy

ParameterTraditional Molecular Docking (e.g., AutoDock Vina)Free Energy Perturbation (FEP)
Receptor Flexibility Rigid or limited side-chain mobilityFully flexible (MD-based ensemble)
Solvation Model Implicit / ContinuumExplicit water molecules
False Positive Rate High (often >70% in top 1% of hits)Low (Effectively discriminates decoys)
Correlation with Exp.

G (Pearson's r)
~0.30 – 0.50~0.75 – 0.90
Primary Utility High-throughput virtual screening (Millions/day)Lead optimization & precise affinity ranking

The Self-Validating System: In Silico to In Vitro Workflow

To bridge the gap between computational theory and biological efficacy, we employ a self-validating feedback loop. The workflow below illustrates how computational predictions are systematically challenged by kinetic and thermodynamic in vitro data.

Workflow InSilico In Silico Predictions (FEP & Docking) HitSelection Hit Prioritization (ΔG Ranking) InSilico->HitSelection Generates Candidates InVitro In Vitro Validation (Biophysical Assays) HitSelection->InVitro Guides Validation SPR SPR Assay (Kinetics: Kon, Koff) InVitro->SPR Orthogonal Assay 1 ITC ITC Assay (Thermodynamics: ΔH, ΔS) InVitro->ITC Orthogonal Assay 2 Feedback Model Refinement (AI/ML Feedback Loop) SPR->Feedback Kinetic Data ITC->Feedback Thermodynamic Data Feedback->InSilico Optimizes Algorithms

In silico to in vitro validation workflow integrating SPR and ITC for predictive model refinement.

Experimental Protocols: The Biophysical Ground Truth

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be irrefutable. The following protocols are designed as self-validating systems, ensuring that the measured interactions are genuine and not artifacts of the experimental setup.

Surface Plasmon Resonance (SPR): Kinetic Validation

While FEP predicts the thermodynamic state (


G), SPR provides the kinetic resolution (

and

). This is critical because two compounds can possess identical affinities (

) but exhibit vastly different target residence times, directly impacting in vivo efficacy ()[3].

Step-by-Step Methodology:

  • Sensor Chip Preparation & Immobilization: Utilize a CM5 (carboxymethyl dextran) sensor chip. Causality: Amine coupling requires the target protein to be diluted in a buffer with a pH 0.5–1.0 units below its isoelectric point (pI). This ensures the protein is positively charged, driving electrostatic pre-concentration into the negatively charged dextran matrix before covalent linkage.

  • Analyte Preparation (DMSO Matching): Dilute the prioritized in silico hits into the running buffer (e.g., PBS-P+ with 5% DMSO). Causality: Small molecules are often dissolved in DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a bulk refractive index shift that obscures the actual binding signal.

  • Kinetic Injection Strategy: Inject the analyte at a flow rate of 30–50 µL/min across a concentration series (e.g., 0.1x to 10x the predicted

    
    ). Causality:  High flow rates minimize mass transport limitations, ensuring the measured 
    
    
    
    reflects true binding kinetics rather than the diffusion rate of the analyte to the surface.
  • Self-Validation (Double-Referencing): Subtract the response of an unmodified reference flow cell to eliminate non-specific binding. Subsequently, subtract the response of a blank buffer injection to eliminate systematic machine drift. If the double-referenced sensorgram does not return to baseline, it indicates aggregation or covalent binding.

Isothermal Titration Calorimetry (ITC): Thermodynamic Validation

ITC is the gold standard for validating the specific enthalpic (


H) and entropic (-T

S) predictions made by FEP. By directly measuring the heat absorbed or released during binding, ITC confirms whether the interaction is driven by specific hydrogen bonding (enthalpy) or the displacement of ordered water molecules (entropy).

Step-by-Step Methodology:

  • Sample Dialysis & Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the ligand in the exact same dialysis buffer. Causality: Mismatched buffers generate massive heats of dilution upon injection, which will completely mask the subtle heat of the protein-ligand interaction.

  • Titration Setup (The c-value): Load the protein (e.g., 10–20 µM) into the sample cell and the ligand (100–200 µM) into the syringe. Causality: The experiment must be designed so that the unitless parameter

    
     (
    
    
    
    ) falls between 10 and 100. This guarantees an optimal sigmoidal binding isotherm, allowing for the simultaneous and accurate determination of
    
    
    H,
    
    
    , and stoichiometry (
    
    
    ).
  • Data Acquisition: Perform 20–30 automated injections of 2 µL at 150-second intervals at a constant temperature (e.g., 25°C).

  • Self-Validation (Blank Subtraction): Perform a control titration of the ligand into the buffer alone. This measures the background heat of dilution and mechanical stirring. Subtracting this blank from the main experiment ensures that the integrated heat peaks represent only the specific binding event.

Case Study: Experimental Validation of Kinase Inhibitors

To demonstrate the superiority of FEP over traditional docking, consider the following validation dataset for a series of putative kinase inhibitors. FEP correctly identified Compound C as a false positive (driven by a massive entropic penalty not captured by rigid docking), which was subsequently confirmed by both SPR and ITC.

Table 2: Experimental Validation Data Bridging In Silico and In Vitro

CompoundDocking

G (kcal/mol)
FEP

G (kcal/mol)
SPR

(nM)
ITC

H (kcal/mol)
ITC -T

S (kcal/mol)
Exp.

G (kcal/mol)
Conclusion
Cmpd A -9.2-10.512.5-8.4-2.4-10.8True Binder (Enthalpy Driven)
Cmpd B -8.8-9.1180.0-4.1-5.1-9.2True Binder (Entropy Driven)
Cmpd C -9.5-3.2No BindingN/AN/A> -4.0False Positive (Correctly flagged by FEP)

Note: Experimental


G is calculated from the ITC 

using the equation

G = RT ln(

).

Conclusion

The convergence of computational prediction and empirical validation is the cornerstone of modern drug discovery. While traditional molecular docking remains a useful triage tool, Free Energy Perturbation (FEP) provides a thermodynamically rigorous model that closely mirrors physical reality. However, no in silico model is infallible. By employing self-validating in vitro methodologies like SPR and ITC, researchers can confidently bridge the gap between digital predictions and biological efficacy, ensuring that only the most viable candidates progress to preclinical development.

References

  • Naithani, U., & Guleria, V. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Drug Discovery, 4, 1362456. URL: [Link]

  • Wegrzyn, K. E., & Matsoukas, J. M. (2026). Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. Biosensors, 16(3), 136. URL: [Link]

  • Meng, Y., et al. (2017). Distinguishing Binders from False Positives by Free Energy Calculations: Fragment Screening Against the Flap Site of HIV Protease. Journal of Chemical Information and Modeling, 57(4), 883–895. URL: [Link]

Sources

Validation

Comparative Molecular Docking of Pyrazole Derivatives: A Guide to Benchmarking Target Affinity (COX-2 &amp; EGFR)

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its planar, electron-rich nature that facilitates highly specific protein-ligand interactions. For researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its planar, electron-rich nature that facilitates highly specific protein-ligand interactions. For researchers and drug development professionals, comparative molecular docking is the gold standard for benchmarking the binding affinity of novel pyrazole derivatives against established clinical therapeutics.

This guide provides an in-depth, self-validating framework for conducting comparative docking studies, focusing on two primary targets where pyrazoles exhibit profound efficacy: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and the Epidermal Growth Factor Receptor (EGFR) for targeted anticancer therapies.

Mechanistic Rationale & Target Selection

Before initiating computational workflows, it is critical to understand the causality behind target selection and the mechanistic basis of pyrazole-mediated inhibition.

Target 1: Cyclooxygenase-2 (COX-2)

COX-2 features a distinct hydrophobic side pocket that is absent in the constitutively active COX-1 isoform. Pyrazole derivatives (such as the clinical standard Celecoxib) are uniquely suited to exploit this structural variance. The pyrazole core acts as a rigid spacer, directing its substituents (often trifluoromethyl or sulfonamide groups) deep into the P2 hydrophobic pocket. This orientation facilitates critical hydrogen bonding with Arg120 and Tyr355 , driving high COX-2 selectivity and minimizing gastrointestinal toxicity[1, 4].

Target 2: Epidermal Growth Factor Receptor (EGFR)

In oncology, pyrazole derivatives function as potent ATP-competitive inhibitors within the kinase domain of EGFR. The nitrogen atoms of the pyrazole ring act as critical hydrogen-bond acceptors/donors, interacting directly with the hinge region of the kinase (specifically residues like Met769 and Thr766 ). By outcompeting ATP for this binding site, pyrazoles halt the phosphorylation cascade that drives tumor proliferation [2, 3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Signaling Downstream Signaling (KRAS/BRAF) ATP->Signaling Phosphorylation Tumor Tumor Proliferation Signaling->Tumor Drives Erlotinib Erlotinib (Standard) Erlotinib->ATP Competes (Baseline) Pyrazole Novel Pyrazole Derivative Pyrazole->ATP Competes (Enhanced Affinity)

EGFR signaling pathway illustrating the ATP-competitive inhibition mechanism of pyrazole derivatives.

Self-Validating Protocol for Comparative Docking

To ensure trustworthiness and scientific integrity, every docking protocol must be a self-validating system. The following step-by-step methodology explains not just the how, but the why behind each experimental choice.

Step 1: Ligand Preparation via DFT Optimization

Standard molecular mechanics force fields often misrepresent the electron density of the planar pyrazole ring.

  • Protocol : Optimize the 3D geometry of all novel pyrazoles and standard drugs (e.g., Erlotinib, Celecoxib) using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Causality : DFT ensures an accurate partial charge distribution across the heteroatoms, which is vital for predicting precise electrostatic interactions and π-π stacking events in the active site [1].

Step 2: Protein Preparation & Protonation
  • Protocol : Retrieve the high-resolution crystal structures from the Protein Data Bank (e.g., PDB ID: 3LN1 for COX-2; PDB ID: 4HJO for EGFR). Strip all crystallographic water molecules, add polar hydrogens, and assign Kollman charges.

  • Causality : Removing water molecules prevents artificial steric clashes during docking. Adding polar hydrogens is essential for the docking algorithm to accurately map the hydrogen-bond donor/acceptor network, particularly around critical residues like Tyr385 in COX-2 [4].

Step 3: Grid Box Definition
  • Protocol : Define the grid box coordinates by centering strictly on the co-crystallized native ligand.

  • Causality : This spatial restriction ensures that the algorithm evaluates the novel derivative within the exact same ATP-binding or allosteric pocket as the standard drug, validating the hypothesis of competitive inhibition.

Step 4: Redocking Validation (The Integrity Check)
  • Protocol : Before screening novel compounds, re-dock the extracted native ligand back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose.

  • Causality : If the RMSD exceeds 2.0 Å, the grid parameters or protonation states are flawed. The system must accurately predict the known binding pose before its predictions for novel pyrazoles can be considered scientifically valid[3].

Docking_Workflow LigPrep 1. Ligand Preparation (DFT Optimization) Grid 3. Grid Box Definition (Center on Native Ligand) LigPrep->Grid ProtPrep 2. Protein Preparation (Remove H2O, Add Polar H) ProtPrep->Grid Redock 4. Redocking Validation (Native Ligand) Grid->Redock RMSD 5. RMSD Check (< 2.0 Å?) Redock->RMSD RMSD->Grid No (Recalibrate) DockNovel 6. Dock Novel Pyrazoles RMSD->DockNovel Yes (Validated) Analysis 7. Comparative Analysis (ΔG & Interactions) DockNovel->Analysis

Self-validating comparative docking workflow ensuring high-fidelity binding energy predictions.

Quantitative Data Analysis & Benchmarking

The ultimate goal of comparative docking is to demonstrate that a novel pyrazole derivative possesses a lower (more negative) binding free energy (ΔG) than the clinical standard, driven by superior intermolecular interactions.

Benchmarking COX-2 Inhibitors

Recent studies evaluating trifluoromethyl-pyrazole-carboxamides and 4,5-dihydro-1H-pyrazole derivatives demonstrate that novel modifications can match or exceed the binding affinity of Celecoxib[1, 4].

Table 1: Comparative Binding Energies for COX-2 (PDB: 3LN1)

LigandClassificationBinding Energy (kcal/mol)Key Interacting Residues
Celecoxib Standard (Native)-7.60 to -9.00Arg120, Tyr355, Val349
Compound 3b Novel Pyrazole [1]-8.50 to -9.50Arg120, Tyr355, Tyr385
Compound BE8 Novel Pyrazole [4]-9.10Tyr385, Val291, His386

Analysis: Compound BE8 achieves a superior binding energy (-9.10 kcal/mol) by extending its interaction profile to include His386 and Val291, anchoring the molecule more rigidly within the P2 pocket than Celecoxib [4].

Benchmarking EGFR Kinase Inhibitors

When targeting the EGFR kinase domain, pyrazole-nitrone and thienopyrimidine-pyrazole hybrids are benchmarked against Erlotinib. The goal is to maximize hydrogen bonding with the hinge region while exploiting adjacent hydrophobic sub-pockets [2, 3].

Table 2: Comparative Binding Energies for EGFR (PDB: 4HJO / 1M17)

LigandClassificationBinding Energy (kcal/mol)Key Interacting Residues
Erlotinib Standard (Native)-7.40 to -8.30Met769, Thr766, Asp831
Compound 7c Novel Pyrazole [3]-7.52Met769, Thr766
Compound 3 Novel Pyrazole [2]-10.73Leu838, Phe699 (π-π stacking)

Analysis: While Compound 7c shows comparable affinity to Erlotinib [3], Compound 3 exhibits a drastically improved binding energy (-10.73 kcal/mol). This is causally linked to its ability to form a strong π-π stacking interaction with Phe699 , an interaction that Erlotinib fails to fully exploit [2].

Conclusion

Comparative molecular docking is not merely an exercise in calculating scores; it is the structural rationalization of pharmacological efficacy. By strictly adhering to self-validating protocols—such as DFT ligand optimization, precise grid centering, and rigorous RMSD redocking checks—researchers can confidently benchmark novel pyrazole derivatives against clinical standards. As demonstrated in recent literature, strategic substitutions on the pyrazole ring can yield superior binding affinities for both COX-2 and EGFR, paving the way for the next generation of highly selective therapeutics.

References

  • Hawash, M., et al. "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation." BMC Chemistry, 2025. 1

  • Giri, T., et al. "Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidines as EGFR tyrosine kinase inhibitors." South African Journal of Chemistry, 2024. 2

  • Mousa, N. A.-H. J., et al. "Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents." Babcock University Medical Journal, 2025.3

  • Evranos Aksöz, B. "Molecular Docking Studies on Some 4,5-Dihydro-1H-Pyrazole Derivatives as Cyclooxygenase Inhibitors." Journal of Faculty of Pharmacy of Ankara University, 2021. 4

Sources

Comparative

assessing the selectivity of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

The 1H-pyrazol-3-amine motif is a privileged, highly effective hinge-binding scaffold in kinase drug discovery, known for forming robust hydrogen bond networks with the kinase backbone[1]. However, traditional planar der...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrazol-3-amine motif is a privileged, highly effective hinge-binding scaffold in kinase drug discovery, known for forming robust hydrogen bond networks with the kinase backbone[1]. However, traditional planar derivatives—such as 5-phenyl-1H-pyrazol-3-amine—often suffer from kinome promiscuity, leading to off-target toxicity. To overcome this, modern medicinal chemistry has pivoted toward fragment-based bioisosteric replacement.

The compound 5-{spiro[2]heptan-2-yl}-1H-pyrazol-3-amine represents a next-generation structural building block. By replacing a flat aromatic ring with a highly strained, sp³-rich spiro[2]heptane motif, researchers can project non-coplanar exit vectors into the kinase active site[3]. This structural shift not only improves physicochemical properties (such as solubility and metabolic stability) but also acts as a rigorous "selectivity filter" by inducing steric clashes in off-target kinases while achieving precise shape complementarity in specific targets, such as RET kinase[4].

This guide provides a comprehensive, objective framework for assessing the selectivity of 5-{spiro[2]heptan-2-yl}-1H-pyrazol-3-amine against traditional planar and simple cycloalkyl alternatives, supported by experimental methodologies and comparative data.

Structural Rationale & Binding Logic

To understand the selectivity profile of this fragment, we must analyze the causality of its binding mechanics. The pyrazol-3-amine core anchors the molecule to the kinase hinge region via two to three hydrogen bonds[1]. The spiro[2]heptane group, extending toward the hydrophobic back pocket, dictates the kinome selectivity. Unlike a flat phenyl ring that can slide into the binding pockets of numerous kinases (e.g., Aurora A, CDK2, GSK-3β), the rigid, three-dimensional bulk of the spirocycle restricts binding to kinases possessing a sufficiently accommodating back pocket[3],[5].

BindingLogic Hinge Kinase Hinge Region (ATP Pocket) Pyraz 1H-pyrazol-3-amine (H-Bond Donor/Acceptor) Pyraz->Hinge Binds via 2-3 H-bonds Spiro Spiroheptan-2-yl (3D sp3-Rich Vector) Pyraz->Spiro Scaffold Extension Pocket Hydrophobic Back Pocket (Selectivity Filter) Spiro->Pocket Shape Complementarity OffTarget Off-Target Kinases (Steric Clash) Spiro->OffTarget Prevents Binding (Non-coplanar)

Fig 1: Mechanistic binding logic of 5-{spiro[2]heptan-2-yl}-1H-pyrazol-3-amine in kinase domains.

Comparative Performance Data

To objectively evaluate the selectivity of the spiro[2]heptane derivative, we benchmark it against two common alternatives:

  • 5-phenyl-1H-pyrazol-3-amine (Planar aromatic benchmark)

  • 5-cyclopropyl-1H-pyrazol-3-amine (Small sp³ benchmark)

The data below summarizes the kinome selectivity index (


 score: the fraction of kinases inhibited by >90% at 1 µM) and biochemical IC

values across a panel of representative kinases. A lower

score indicates higher selectivity.

Table 1: Physicochemical Properties & Global Kinome Selectivity

Scaffold / FragmentFsp³ClogP

Score (at 1 µM)
Primary Target Engagement
5-{spiro[2]heptan-2-yl}-1H-pyrazol-3-amine 0.70 1.8 0.04 Highly Selective
5-phenyl-1H-pyrazol-3-amine0.002.40.28Promiscuous
5-cyclopropyl-1H-pyrazol-3-amine0.501.20.15Moderately Selective

Table 2: Biochemical IC


 Profiling (Representative Kinases) 
Kinase TargetSpiro[2]heptane Analog (nM)Phenyl Analog (nM)Cyclopropyl Analog (nM)
RET (Target) 12 4585
Aurora A (Anti-target)>10,000110450
CDK2 (Anti-target)>10,00085320
GSK-3β (Anti-target)>5,00030150

Data Interpretation: The spiro[2]heptane scaffold demonstrates a superior


 score. While the phenyl analog acts as a pan-kinase inhibitor due to its flat profile easily sliding into multiple ATP-binding sites, the non-coplanar bulk of the spirocycle forces steric exclusion in Aurora A, CDK2, and GSK-3β, while perfectly occupying the unique hydrophobic pocket of RET kinase[4].

Tiered Selectivity Assessment Workflow

Assessing a fragment's selectivity requires a self-validating, multi-tiered approach to rule out false positives and confirm physiological relevance.

Workflow Tier1 Tier 1: Kinome-Wide Profiling (Active-Site Competition) Tier2 Tier 2: Orthogonal Validation (TR-FRET IC50) Tier1->Tier2 Select S(10) < 0.05 targets Tier3 Tier 3: Cellular Engagement (NanoBRET Assay) Tier2->Tier3 Confirm biochemical potency Decision Selectivity Assessment & Lead Progression Tier3->Decision Validate in-cell target engagement

Fig 2: Tiered workflow for assessing the kinome selectivity of spirocyclic pyrazole fragments.

Protocol 1: Tier 1 - Active-Site Directed Competition Binding (KINOMEscan)

Causality: We utilize an active-site directed competition binding assay rather than a standard ATP-consumption assay for primary screening. This eliminates discrepancies caused by varying ATP


 values across different kinases, providing a true thermodynamic measure of fragment binding affinity.

Methodology:

  • Preparation: Prepare the 5-{spiro[2]heptan-2-yl}-1H-pyrazol-3-amine fragment in 100% DMSO at a 100x stock concentration (100 µM for a 1 µM final screening concentration).

  • Kinase Tagging: Express the kinome panel (e.g., 400+ kinases) as fusion proteins with a DNA tag (for qPCR detection) in HEK-293T or E. coli systems.

  • Binding Reaction: Combine the DNA-tagged kinases, an immobilized active-site directed ligand (bait), and the spirocyclic fragment in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Detection: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify via qPCR.

  • Validation Metric: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100. Calculate the

    
     score based on kinases showing <10% control.
    
Protocol 2: Tier 2 - Orthogonal Biochemical Validation (TR-FRET)

Causality: To validate the hits from Tier 1, we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is chosen because the time-delayed fluorescence measurement drastically reduces background noise from compound autofluorescence—a common issue with pyrazole-containing libraries.

Methodology:

  • Assay Setup: Plate the spirocyclic fragment in a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Addition: Add the target kinase (e.g., RET) and the selected anti-targets (e.g., Aurora A) at their respective

    
     concentrations in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Initiation: Add ATP at the specific

    
     for each kinase, alongside the appropriate ULight-labeled substrate. Incubate for 60 minutes at 22°C.
    
  • Detection: Add the Europium-labeled anti-phospho antibody and EDTA (to stop the reaction). Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the IC

    
     using a 4-parameter logistic fit. Ensure the assay Z'-factor is > 0.6 for self-validation.
    
Protocol 3: Tier 3 - Cellular Target Engagement (NanoBRET)

Causality: Biochemical selectivity does not always translate to cellular selectivity due to differences in membrane permeability, intracellular ATP concentrations (which are typically in the millimolar range), and protein complex formations. NanoBRET measures true intracellular target engagement.

Methodology:

  • Transfection: Transfect HEK-293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: Plate the cells in 384-well white plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (at its predetermined

    
     concentration) to the cells.
    
  • Compound Treatment: Add the 5-{spiro[2]heptan-2-yl}-1H-pyrazol-3-amine compound in a dose-response format. Incubate for 2 hours to allow intracellular equilibration.

  • Detection: Add the NanoBRET Nano-Glo Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm).

  • Analysis: Calculate the NanoBRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates that the spirocyclic fragment has successfully penetrated the cell membrane, competed with the tracer, and engaged the kinase active site in a physiological environment.

Conclusion

The integration of the spiro[2]heptane motif into the 1H-pyrazol-3-amine scaffold represents a paradigm shift in fragment-based kinase inhibitor design[3],[2]. By leveraging non-coplanar exit vectors, this fragment effectively escapes the promiscuity trap inherent to planar aromatic systems[1]. The rigorous, three-tiered selectivity assessment workflow detailed above ensures that the observed selectivity is thermodynamically sound, biochemically validated, and physiologically relevant, paving the way for the development of highly specific therapeutics, such as next-generation RET inhibitors[4].

References

  • [4] US11970485B2 - RET kinase inhibitors. Google Patents. Available at:

  • [3] Spiro[2]heptane as a Saturated Benzene Bioisostere. PubMed (Angewandte Chemie International Edition). Available at:[Link]

  • [5] Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Taylor & Francis. Available at:[Link]

  • [1] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI (International Journal of Molecular Sciences). Available at:[Link]

Sources

Validation

A Comparative Guide to Oseltamivir Synthesis: Benchmarking Classic and Contemporary Routes

Introduction Oseltamivir phosphate, commercially known as Tamiflu®, is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oseltamivir phosphate, commercially known as Tamiflu®, is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is essential for the replication of influenza A and B viruses.[1][2] By blocking this enzyme, oseltamivir prevents the release of new viral particles from infected cells, thereby curbing the spread of the infection.[1]

The commercial synthesis of oseltamivir, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, historically begins with (-)-shikimic acid.[1][3] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation, provides a crucial chiral template for the synthesis.[4][5] However, reliance on a natural starting material with a historically volatile supply chain has prompted significant research into alternative, fully synthetic routes.[6][7]

This guide provides an in-depth comparison of the benchmark industrial synthesis from (-)-shikimic acid against several innovative, academic routes. We will objectively evaluate these pathways based on critical parameters such as starting material accessibility, overall yield, step count, and the use of hazardous reagents, providing a comprehensive resource for researchers and professionals in drug development.

The Benchmark: The Roche Industrial Synthesis from (-)-Shikimic Acid

The industrial synthesis of oseltamivir starting from (-)-shikimic acid is a well-established and scalable process.[1] It leverages the inherent stereochemistry of the starting material to construct the three stereocenters of the target molecule.[3] A key feature of this route is the use of potentially explosive azide reagents to introduce the C4-amino group and the C5-acetamido group.[8][9] While effective, the use of azides on an industrial scale necessitates stringent safety protocols.[6] The overall yield from (-)-shikimic acid is typically in the range of 17-22%.[3]

The process generally involves esterification of shikimic acid, protection of the diol, and subsequent epoxidation.[3][10] This epoxide is a key intermediate, which is then opened with an azide nucleophile. A series of transformations, including reduction of the azide and acetylation, ultimately furnishes oseltamivir.[8]

Roche Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide Key Epoxide Intermediate Shikimic_Acid->Epoxide Multiple Steps Azido_Alcohol Azido-alcohol Epoxide->Azido_Alcohol NaN3 Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Staudinger Reaction Amino_Ether Protected Amino Ether Aziridine->Amino_Ether Ring Opening (3-pentanol) Oseltamivir Oseltamivir Amino_Ether->Oseltamivir Deprotection & Acetylation

Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.

Alternative Synthetic Routes

The quest for a more robust and sustainable supply of oseltamivir has led to the development of numerous creative syntheses that bypass shikimic acid. These routes often start from readily available, inexpensive petrochemical feedstocks.

The Corey Synthesis: A Diels-Alder Approach

In 2006, E.J. Corey's group developed a route starting from 1,3-butadiene and acrylic acid.[3][10] A key step is an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidine (CBS catalyst) to establish the cyclohexene core with the correct stereochemistry.[3] This approach avoids the use of shikimic acid but involves an iodolactamization step to install further functionality.[10]

Corey Synthesis Butadiene Butadiene + Acrylic Acid Derivative Diels_Alder_Product Diels-Alder Adduct Butadiene->Diels_Alder_Product Asymmetric Diels-Alder (CBS) Lactam Iodolactam Diels_Alder_Product->Lactam Amidation, Iodolactamization Aziridine Aziridine Intermediate Lactam->Aziridine Multiple Steps Amino_Ether Amido Ether Aziridine->Amino_Ether Ring Opening (3-pentanol) Oseltamivir Oseltamivir Amino_Ether->Oseltamivir Deprotection

Caption: The Corey synthesis of Oseltamivir via an asymmetric Diels-Alder reaction.

The Shibasaki Synthesis: Catalytic Asymmetric Desymmetrization

The Shibasaki group reported a synthesis that also bypasses shikimic acid, featuring a catalytic asymmetric desymmetrization of a meso-aziridine with trimethylsilyl azide (TMSN3) as a key step.[3] This strategy elegantly introduces one of the crucial amino functionalities with high enantioselectivity.[11] Later generations of the Shibasaki synthesis have further refined this approach.[12]

Shibasaki Synthesis Aziridine meso-Aziridine Azide_Product Azido Amine Aziridine->Azide_Product Catalytic Asymmetric Ring Opening (TMSN3) Carbamate Cyclic Carbamate Azide_Product->Carbamate Boc Protection, Iodolactamization Intermediate Key Intermediate Carbamate->Intermediate Multiple Steps Oseltamivir Oseltamivir Intermediate->Oseltamivir Final Transformations

Caption: The Shibasaki synthesis featuring catalytic desymmetrization of an aziridine.

The Trost Synthesis: An Efficient Palladium-Catalyzed Route

Barry Trost and his group developed what is considered one of the most efficient syntheses of oseltamivir to date, with an overall yield of 30% over eight linear steps.[7][13] This route starts from a commercially available lactone and utilizes a palladium-catalyzed asymmetric allylic alkylation (AAA) to set the first stereocenter.[7][14] A subsequent rhodium-catalyzed aziridination reaction is another key transformation in this elegant synthesis.[7]

Trost Synthesis Lactone Bicyclic Lactone AAA_Product Allylic Alkylation Product Lactone->AAA_Product Pd-catalyzed Asymmetric Allylic Alkylation (AAA) Diene Diene Intermediate AAA_Product->Diene Multiple Steps (Grieco Elimination) Aziridine Aziridine Intermediate Diene->Aziridine Rh-catalyzed Aziridination Amino_Ether Amido Ether Aziridine->Amino_Ether Ring Opening (3-pentanol) Oseltamivir Oseltamivir Amino_Ether->Oseltamivir Deprotections

Caption: The Trost synthesis employing Pd-catalyzed AAA and Rh-catalyzed aziridination.

Quantitative Benchmarking

The choice of a synthetic route for large-scale production depends on a multitude of factors. The following table provides a side-by-side comparison of the discussed syntheses.

ParameterRoche (Industrial)Corey SynthesisShibasaki SynthesisTrost Synthesis
Starting Material(s) (-)-Shikimic Acid1,3-Butadiene, Acrylic Acidmeso-AziridineBicyclic Lactone
Starting Material Source Natural Product / Fermentation[4]Petrochemical[3]SyntheticSynthetic[13]
Number of Linear Steps ~10-12[6]~12[3]~12-20 (generation dependent)[12]8[7][13]
Overall Yield 17-22%[3]Not explicitly stated~13% (3rd gen)[12]~30%[7][13]
Use of Azides Yes[8]No (uses iodine)[3]Yes (TMSN3)[3]No[7]
Key Chiral Induction Chiral PoolAsymmetric Diels-Alder[3]Asymmetric Ring Opening[3]Asymmetric Allylic Alkylation[7]
Scalability Assessment Proven at ton-scale[8]ModerateChallengingPotentially high[13]

Experimental Protocol: Key Transformation from the Corey Synthesis

To provide a practical context, a detailed protocol for the key asymmetric Diels-Alder reaction from the Corey synthesis is outlined below. This step is crucial as it establishes the cyclohexene ring and two of the three stereocenters.

Reaction: Asymmetric Diels-Alder Cycloaddition

Objective: To synthesize the chiral cyclohexene ester, a key intermediate in the Corey synthesis of oseltamivir.[3]

Materials:

  • 1,3-Butadiene (liquefied)

  • 2,2,2-Trifluoroethyl acrylate

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Equipment:

  • -78 °C cooling bath (dry ice/acetone)

  • Magnetic stirrer

  • Schlenk line or equivalent inert atmosphere setup

  • Syringes for liquid transfer

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the CBS catalyst solution (e.g., 0.1 equivalents).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, prepare a solution of 2,2,2-trifluoroethyl acrylate (1.0 equivalent) in anhydrous DCM.

  • Add the acrylate solution dropwise to the cooled catalyst mixture.

  • Carefully condense a pre-determined amount of 1,3-butadiene (e.g., 3.0 equivalents) into the reaction flask.

  • Allow the reaction to stir at -78 °C for the specified time (e.g., 24-48 hours), monitoring by TLC or GC-MS for consumption of the acrylate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel to yield the desired chiral cyclohexene ester.

Characterization:

  • ¹H NMR, ¹³C NMR: To confirm the structure and diastereomeric ratio.

  • Chiral HPLC: To determine the enantiomeric excess (ee%).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion and Future Outlook

The industrial synthesis of oseltamivir from (-)-shikimic acid remains a robust and proven method for large-scale production.[1][15] However, its reliance on a natural precursor highlights the strategic importance of developing alternative, fully synthetic routes.[7]

  • The Corey synthesis provided an early, important proof-of-concept for a shikimic acid-free approach using a classic Diels-Alder reaction.[3]

  • The Shibasaki synthesis showcases the power of modern asymmetric catalysis to solve complex stereochemical challenges.[3][11]

  • The Trost synthesis stands out as the most step-economical and highest-yielding route to date, demonstrating significant potential for future commercial consideration.[13]

The choice of the "best" synthesis is context-dependent. For industrial-scale manufacturing, the established Roche process, now supplemented by fermentation-derived shikimic acid, offers reliability and scale.[4][8] For academic and process development purposes, the Trost route offers unparalleled elegance and efficiency.

Future developments in oseltamivir synthesis will likely focus on further improving step economy, reducing costs, and incorporating green chemistry principles, such as flow chemistry and biocatalysis, to create even more sustainable and efficient manufacturing processes.

References

  • Oseltamivir total synthesis - Wikipedia. (n.d.).
  • Oseltamivir total synthesis - bionity.com. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Oseltamivir: Shikimic Acid vs. Diethyl D-Tartrate Routes.
  • BenchChem. (n.d.). Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis.
  • SynArchive. (2008). Synthesis of Oseltamivir by Barry M. Trost.
  • Trost, B. M., & Zhang, T. (2008). A concise synthesis of (-)-oseltamivir. Angewandte Chemie International Edition in English, 47(20), 3759–3761. [Link]

  • The shortest recipe for Tamiflu. (2008, April 16). Chemistry World.
  • Roche synthesis. (n.d.).
  • Oseltamivir total synthesis latest. (2008, May 18). The chemical reaction database.
  • BenchChem. (n.d.). Technical Support Center: Oseltamivir Synthesis Scale-Up.
  • Escalante, J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews.
  • A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (2025, August 6). ResearchGate.
  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) From (-)-Shikimic Acid. (2009, May 15). PubMed.
  • Oseltamivir Phosphate Synthesis Overview. (n.d.). Scribd.
  • Production of shikimic acid. (2012, November 15). PubMed.
  • Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA. [Link]

  • Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. (n.d.). PubMed.
  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). (n.d.). iSm2.
  • Researcher's serendipities pave way for waste-free drug synthesis. (2016, September 16). The University of Tokyo.
  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. (2025, August 29). ResearchGate.
  • Two Approaches toward the Formal Total Synthesis of Oseltamivir Phosphate (Tamiflu): Catalytic Enantioselective Three-Component Reaction Strategy and l-Glutamic Acid Strategy. (2013, March 21). The Journal of Organic Chemistry.
  • A practical synthesis of (-)-oseltamivir. (n.d.). SciSpace.
  • Synthesis of Oseltamivir phosphate from Shibasaki. (n.d.). ResearchGate.
  • A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (2025, August 7). ResearchGate.
  • Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate. (n.d.). ChemicalBook.
  • Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. (n.d.). ResearchGate.
  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access.

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Safety & Regulatory Compliance

Safety

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine proper disposal procedures

This guide outlines the operational safety and disposal protocols for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine .[1][2][3][4] As a research-grade intermediate often utilized in kinase inhibitor discovery, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine .[1][2][3][4]

As a research-grade intermediate often utilized in kinase inhibitor discovery, this compound lacks a globally harmonized specific safety data sheet (SDS).[2][4] Therefore, this protocol applies "Worst-Case" Safety Principles derived from its functional moieties: the corrosive/toxic aminopyrazole core and the lipophilic spiro[3.3]heptane scaffold.[2][4]

Part 1: Executive Safety Summary

Parameter Operational Directive
Primary Hazard Class Corrosive (Category 1B) & Acute Toxic (Oral/Dermal) .[2][4] Treat as a severe skin/eye irritant and potential sensitizer.[4][5]
Reactivity Alert Base/Amine. Violent exothermic reaction with strong acids and acid chlorides.[4] Incompatible with strong oxidizers.[4][5]
Disposal Method High-Temperature Incineration (Rotary Kiln) only.[2][3][4] Do not landfill.[4][6] Do not discharge to sewer.[4][6][7]
Immediate Action Segregate from acidic waste streams immediately. Double-bag solid waste.

Part 2: Hazard Identification & Risk Assessment

Since specific toxicological data is limited, we infer hazards based on Structure-Activity Relationships (SAR) of the constituent pharmacophores.[2][4]

Functional Group Analysis
  • Aminopyrazole Moiety: Historically associated with skin corrosion and severe eye damage (similar to 3-aminopyrazole, CAS 1820-80-0).[2][3][4] It is a nitrogen-rich base that can generate toxic nitrogen oxides (NOx) during thermal decomposition.[2][4]

  • Spiro[3.3]heptane Scaffold: Adds significant lipophilicity, increasing skin permeability and potential for systemic toxicity.[2] The strained ring system is stable but energy-dense during combustion.[4]

GHS Classification (Provisional)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H302: Harmful if swallowed.[4][5][7]

  • H412: Harmful to aquatic life with long-lasting effects.[4]

Part 3: Pre-Disposal Stabilization & Segregation

Before disposal, the compound must be chemically segregated to prevent accidental synthesis of toxic byproducts or thermal runaways.

Segregation Protocol
  • Isolate from Acids: Never mix this compound with acidic waste streams (e.g., HCl, H₂SO₄).[4] The neutralization reaction is highly exothermic and may cause solvent boiling or splashing.[4]

  • Isolate from Oxidizers: Keep away from peroxides, nitrates, and permanganates to prevent ignition.[4]

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane (Halogenated waste).[2][4]

    • Incompatible: Acyl chlorides, Anhydrides.[4][8]

Part 4: Operational Disposal Workflow

This workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards for "Hazardous substances not otherwise specified."

Step 1: Waste Characterization

Determine if the waste is Solid (pure substance/precipitate) or Liquid (reaction mixture).[2]

Step 2: Packaging & Containment
  • For Solids (Pure Compound):

    • Place the substance in a clear, sealable polyethylene bag (primary containment).[4]

    • Place the primary bag inside a high-density polyethylene (HDPE) wide-mouth jar (secondary containment).

    • Critical: Do not use metal containers (aluminum/steel) as the amine may corrode them over time.[4]

  • For Liquids (Solutions):

    • Adjust pH to 8–10 if necessary to prevent precipitation, or dispose of as "Basic Organic Waste."[4]

    • Use an HDPE carboy rated for solvent waste.[4]

    • Leave 10% headspace to allow for vapor expansion.[4]

Step 3: Labeling (N.O.S. Protocol)

Since the compound is not explicitly listed in 40 CFR 261 (RCRA), label it using the N.O.S. (Not Otherwise Specified) format:

  • Proper Shipping Name: Waste Corrosive Solid, Basic, Organic, N.O.S. (Contains 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine)[2][3][4]

  • Hazmat Class: 8 (Corrosive)[2]

  • Packing Group: II

Step 4: Final Destruction

Transfer to a licensed hazardous waste facility for Rotary Kiln Incineration at >1000°C.[3][4] This ensures the complete destruction of the strained spiro-ring and the nitrogen heterocycle.[4]

Part 5: Visual Disposal Logic Tree

The following diagram illustrates the critical decision-making pathway for disposing of this compound safely.

DisposalWorkflow Start Waste Generation: 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mixture) StateCheck->LiquidPath Segregation CRITICAL: Segregate from ACIDS and OXIDIZERS SolidPath->Segregation LiquidPath->Segregation SolidPack Double Bag (Polyethylene) Place in HDPE Jar Segregation->SolidPack If Solid LiquidPack Collect in 'Basic Organic' Solvent Carboy (HDPE) Segregation->LiquidPack If Liquid Labeling Label as: Waste Corrosive Solid/Liquid, Basic, Organic, N.O.S. (Class 8) SolidPack->Labeling LiquidPack->Labeling Destruction High-Temp Incineration (Rotary Kiln) Labeling->Destruction

Figure 1: Decision logic for the segregation and disposal of spirocyclic aminopyrazoles.

Part 6: Emergency Contingencies

Accidental Spill Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles.[2][3][4] If powder is fine/dusty, use an N95 or P100 respirator.[4]

  • Neutralize: Do NOT use strong acids.[4] Cover the spill with a dry absorbent (Vermiculite or Sand).

  • Clean: Scoop material into a waste container. Wipe the surface with a dilute soap solution, then water.[4]

  • Waste: Treat cleanup materials as hazardous chemical waste (Class 8).

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Seek medical attention (alkaline burns can be deceptive).[4][5]

  • Skin Contact: Wash with soap and water.[4][7][9] Remove contaminated clothing.[4][5][7][10][11]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2024).[4][7][10] Safety Data Sheet for 3-Aminopyrazole (CAS 1820-80-0). (Cited for SAR hazard extrapolation of the aminopyrazole moiety).

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [2]

  • Enamine. (2024).[4][7][10] Spiro[3.3]heptan-2-amine hydrochloride SDS. (Cited for spiro-scaffold handling properties).

Sources

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